Stilphostrol
描述
Diethylstilbestrol diphosphate is an aryl phosphate. It is functionally related to a diethylstilbestrol.
Fosfestrol is the diphosphate ester of a synthetic, nonsteroidal form of estrogen. A well-known teratogen and carcinogen, diethylstilbestrol inhibits the hypothalamic-pituitary-gonadal axis, thereby blocking the testicular synthesis of testosterone, lowering plasma testosterone, and inducing a chemical castration.
Structure
3D Structure
属性
IUPAC Name |
[4-[(E)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24)/b18-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLORYLAYLIXTID-ISLYRVAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OP(=O)(O)O)/C2=CC=C(C=C2)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O8P2 | |
| Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20195 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046906 | |
| Record name | Diethylstilbestrol diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylstilbestrol diphosphate is an odorless off-white crystalline powder. (NTP, 1992) | |
| Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20195 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20195 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1 (NTP, 1992) | |
| Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20195 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
522-40-7 | |
| Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20195 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fosfestrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylstilbestrol diphosphate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylstilbestrol diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fosfestrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSFESTROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0E0NMA80F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
399 to 403 °F (decomposes) (NTP, 1992) | |
| Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20195 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
Stilphostrol's Core Mechanism of Action on Prostate Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stilphostrol® (diethylstilbestrol diphosphate (B83284) or fosfestrol) has been a therapeutic option for advanced prostate cancer for decades. While its systemic hormonal effects are well-documented, its direct molecular actions on prostate cancer cells are complex and multifaceted, contributing significantly to its clinical efficacy, particularly in castration-resistant prostate cancer (CRPC). This technical guide provides an in-depth exploration of the core cellular and molecular mechanisms by which this compound, through its active metabolite diethylstilbestrol (B1670540) (DES), exerts its anti-neoplastic effects. It consolidates key quantitative data, details essential experimental protocols for mechanism-of-action studies, and visualizes the intricate signaling pathways involved.
Introduction: From Prodrug to Active Cytotoxic Agent
This compound is a synthetic, non-steroidal estrogen that acts as a water-soluble prodrug.[1] Upon administration, it is dephosphorylated by phosphatases, which are often abundant in the prostate cancer microenvironment, into its active form, diethylstilbestrol (DES).[2][3] While historically recognized for its ability to suppress the hypothalamic-pituitary-gonadal axis and reduce systemic androgen levels, a significant body of evidence demonstrates that DES also possesses direct, potent cytotoxic and cytostatic effects on prostate cancer cells, independent of their androgen sensitivity or estrogen receptor status.[4][5] These direct actions are critical to its utility in patients who have relapsed on conventional hormone therapy.[2]
The primary direct mechanisms of DES on prostate cancer cells include:
-
Induction of Apoptosis: Triggering programmed cell death through intrinsic pathways.[4]
-
Cell Cycle Arrest: Halting cell proliferation at the G2/M phase.[4]
-
Mitochondrial Dysfunction: Disrupting cellular energy metabolism.[3]
-
Modulation of Key Signaling Pathways: Altering kinase cascades that control cell growth and survival.[4]
-
Inhibition of Telomerase: Affecting the machinery of cellular immortalization.[6]
This guide will dissect these core mechanisms, presenting the supporting data and methodologies for their investigation.
Direct Cytotoxic Mechanisms of Diethylstilbestrol (DES)
Mitochondrial Targeting and Disruption of Cellular Respiration
A foundational cytotoxic mechanism of DES is its ability to interfere with cellular energy metabolism by targeting the mitochondria.[3]
-
Inhibition of the bc1-Complex: DES has been shown to inhibit the electron flow from ubiquinone to cytochrome c1 within Complex III (the bc1-complex) of the mitochondrial respiratory chain.[3] This action is not as an uncoupler but as a direct inhibitor of the electron transport chain.
-
Distortion of Energy Metabolism: This inhibition disrupts the mitochondrial membrane potential, impairs ATP synthesis, and leads to an increase in the production of reactive oxygen species (ROS).[7] The resulting cellular energy crisis is a potent trigger for apoptosis.
Proteomic analyses of DES-treated prostate cancer cells have confirmed that a majority of the differentially regulated proteins are implicated in redox processes and have a predicted mitochondrial localization, underscoring the significance of this organelle as a primary target.[2][5]
Induction of Apoptosis
DES is a potent inducer of apoptosis in both androgen-sensitive (e.g., LNCaP) and androgen-insensitive (e.g., PC-3, DU145) prostate cancer cells.[4][8] This effect is crucial for its efficacy in castration-resistant disease.
-
Estrogen Receptor-Independent Pathway: The apoptotic effect of DES is not dependent on the presence of estrogen receptors (ERα or ERβ), as ER-negative cells are equally responsive.[2][4]
-
Cell Cycle Arrest and Apoptotic Bodies: Treatment with DES leads to the appearance of hypodiploid (apoptotic) nuclei and DNA fragmentation, which are hallmarks of apoptosis.[4][8]
-
Role of Bcl-2 Family Proteins: The expression level of the anti-apoptotic protein Bcl-2 appears to be a critical determinant of sensitivity to DES-induced apoptosis. Lower pre-treatment levels of Bcl-2 in prostate cancer tissue are associated with a more prominent therapeutic effect.[9] Conversely, the targeted downregulation of Bcl-2 using antisense oligonucleotides has been shown to significantly enhance DES-induced cytotoxicity in PC-3 cells.[10]
Cell Cycle Arrest at G2/M Phase
In addition to inducing cell death, DES exerts a cytostatic effect by arresting prostate cancer cells in the G2/M phase of the cell cycle.
-
Differential Effects: Fluorescence flow cytometry analysis has revealed that in androgen-insensitive prostate cancer cells (PC-3, DU145, 1-LN), treatment with DES leads to a depletion of cells in the G1 and S phases and a significant accumulation in the G2/M phase.[4][8]
-
Androgen-Sensitive Cells: Interestingly, in the androgen-sensitive LNCaP cell line, this pronounced G2/M accumulation is not observed; instead, a lesser degree of apoptosis occurs without a significant shift in the cell cycle distribution.[4]
Modulation of Intracellular Signaling Pathways
DES-induced cytotoxicity is mediated through the modulation of specific intracellular signaling cascades, most notably the p38 MAP Kinase pathway.
Activation of p38 MAPK and Degradation of Cyclin D1
-
p38 MAP Kinase Activation: In both androgen-dependent (LAPC-4) and androgen-independent (PC-3) prostate cancer cells, DES treatment leads to the activation (phosphorylation) of p38 MAP kinase.[4] This activation is thought to be a response to cellular stress, potentially initiated by mitochondrial ROS production.[7]
-
Cyclin D1 Phosphorylation and Degradation: Activated p38 kinase subsequently phosphorylates Cyclin D1.[4] Cyclin D1 is a key regulatory protein that promotes the transition from the G1 to the S phase of the cell cycle. Its phosphorylation by p38 tags it for ubiquitination and rapid degradation by the proteasome. The resulting loss of Cyclin D1 contributes significantly to the disruption of cell cycle progression.[4][11]
Inhibition of Telomerase Activity
Telomerase is an enzyme essential for maintaining telomere length and is a hallmark of cellular immortalization, being highly up-regulated in the vast majority of cancers.
-
Direct Inhibition: DES has been demonstrated to significantly inhibit telomerase activity and the expression of its catalytic subunit, hTERT, in both LNCaP and PC-3 prostate cancer cells.[6]
-
Synergy with Androgens: In the androgen-dependent LNCaP cell line, the combination of DES and testosterone (B1683101) functions synergistically, leading to a complete inhibition of telomerase activity.[6] This suggests that androgens do not counteract this specific inhibitory effect of DES.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the effects of DES on prostate cancer cells.
Table 1: Cytotoxicity of Diethylstilbestrol (DES) and its Prodrug (DESdP) in Prostate Cancer Cell Lines
| Compound | Cell Line | Assay Type | Metric | Value (µM) | Reference(s) |
| DES | LNCaP | MTT Assay | LD50 | 19-25 | [8] |
| DES | DU145 | MTT Assay | LD50 | 19-25 | [8] |
| DES | PC-3 | MTT Assay | LD50 | 19-25 | [8] |
| DES | 1-LN | MTT Assay | LD50 | 19-25 | [8] |
| DESdP | LNCaP | MTT Assay | LD50 | 19-25 | [8] |
| DESdP | DU145 | MTT Assay | LD50 | 19-25 | [8] |
| DESdP | PC-3 | MTT Assay | LD50 | 19-25 | [8] |
| DESdP | 1-LN | MTT Assay | LD50 | 19-25 | [8] |
| DES | 22RV1 | Clonogenic Assay | IC50 | 11.75 | [2] |
Table 2: Effect of Diethylstilbestrol (DES) on Cell Cycle Distribution
| Cell Line (Androgen Status) | Treatment (48h) | % Hypodiploid (Apoptotic) | % G1 Phase | % S Phase | % G2/M Phase | Reference(s) |
| PC-3 (Insensitive) | Control | 2.5 | 58.7 | 21.3 | 20.0 | [12] |
| 15 µM DES | 15.3 | 28.5 | 16.2 | 55.3 | [12] | |
| 30 µM DES | 30.1 | 20.4 | 14.5 | 65.1 | [12] | |
| DU145 (Insensitive) | Control | 4.3 | 55.4 | 24.6 | 20.0 | [12] |
| 15 µM DES | 12.5 | 40.2 | 18.3 | 41.5 | [12] | |
| 30 µM DES | 25.4 | 35.1 | 15.5 | 49.4 | [12] | |
| LNCaP (Sensitive) | Control | 3.1 | 65.2 | 20.7 | 14.1 | [12] |
| 15 µM DES | 8.9 | 63.8 | 21.1 | 5.1 | [12] | |
| 30 µM DES | 15.2 | 64.1 | 19.5 | 6.4 | [12] |
Key Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the dose at which 50% of cells are no longer viable (LD50).
-
Cell Plating: Seed prostate cancer cells (e.g., LNCaP, PC-3, DU145) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of DES or DESdP (e.g., 0-50 µM). Include a vehicle control (e.g., ethanol).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LD50 value using dose-response curve fitting software.
Apoptosis Detection by DNA Fragmentation Analysis
This method visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
-
Cell Culture and Treatment: Plate cells (e.g., PC-3) in 100-mm dishes. Once they reach logarithmic growth, treat with DES (e.g., 15 µM and 30 µM) for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both adherent and non-adherent cells, wash with PBS, and pellet by centrifugation.
-
DNA Extraction: Lyse the cells and extract genomic DNA using a suitable kit or standard phenol-chloroform extraction protocols.
-
Gel Electrophoresis: Load equal amounts of DNA into the wells of a 1.5-2% agarose (B213101) gel containing an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Visualization: Run the gel and visualize the DNA under UV light. Apoptotic samples will show a characteristic laddering pattern of DNA fragments in multiples of ~180-200 base pairs.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with DES at concentrations bracketing the LD50 value (e.g., 15 µM and 30 µM) for 48 hours. Harvest cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C.
-
Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium (B1200493) Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained nuclei using a flow cytometer. The fluorescence intensity of the propidium iodide is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the sub-G1 (hypodiploid/apoptotic), G1, S, and G2/M phases.
Western Blotting for Protein Expression Analysis
This protocol is used to detect and quantify the expression levels of specific proteins (e.g., p-p38, Cyclin D1, Bcl-2).
-
Cell Lysis: After treatment with DES, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., rabbit anti-p-p38 MAPK, rabbit anti-Cyclin D1, or mouse anti-Bcl-2) at an optimized dilution (typically 1:1000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH).
Visualization of Core Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative proteomic determination of diethylstilbestrol action on prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. Direct estradiol and diethylstilbestrol actions on early- versus late-stage prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative proteomic determination of diethylstilbestrol action on prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthetic estrogen diethylstilbestrol (DES) inhibits the telomerase activity and gene expression of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Reactive Oxygen Species Activation of p38 Mitogen-Activated Protein Kinase Is Required for Hypoxia Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absence of Bcl-2 expression favors response to the short-term administration of diethylstilbestrol diphosphate in prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of diethylstilbestrol induced cytotoxicity by bcl-2 antisense oligodeoxynucleotides and a glutathione depletor for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct estradiol and diethylstilbestrol actions on early- vs. late-stage prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
A Technical Guide to the Estrogen Receptor Binding Affinity of Diethylstilbestrol Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the estrogen receptor (ER) binding affinity of diethylstilbestrol (B1670540) diphosphate (B83284) (DES-DP), a synthetic nonsteroidal estrogen. It is established that DES-DP is a prodrug, which undergoes in vivo enzymatic hydrolysis to its active form, diethylstilbestrol (DES).[1][2] Consequently, the biological activity and receptor binding affinity are attributable to DES. This document details the quantitative binding affinity of DES for estrogen receptors, outlines the experimental protocols for determining these values, and illustrates the relevant signaling pathways.
Introduction: From Prodrug to Potent Estrogen
Diethylstilbestrol diphosphate (Fosfestrol) is a water-soluble prodrug that is dephosphorylated in the body to release the highly potent synthetic estrogen, diethylstilbestrol.[2][3] The conversion is a critical step for its biological activity, as DES is the molecule that directly interacts with estrogen receptors.[2] Historically, DES-DP has been used in the treatment of hormone-responsive cancers, particularly prostate cancer, due to the potent estrogenic effects of its active metabolite.[3] Understanding the binding affinity of DES for the estrogen receptor is paramount to comprehending its mechanism of action and toxicological profile.
Diethylstilbestrol (DES) Binding Affinity for Estrogen Receptors
DES is a potent agonist for both major estrogen receptor isoforms, ERα and ERβ.[2][4] Its binding affinity has been shown to be greater than that of the endogenous ligand, 17β-estradiol.[1][5]
Quantitative Binding Affinity Data
The binding affinity of DES for estrogen receptors has been quantified using various experimental approaches. The following tables summarize key findings from competitive binding assays.
| Compound | Receptor Source | Method | Relative Binding Affinity (RBA) (%) | Reference |
| Diethylstilbestrol (DES) | Rat Uterine Nuclei | Competitive Binding Assay | 245 ± 36 | [1] |
| 17β-Estradiol | Rat Uterine Nuclei | Competitive Binding Assay | 100 | [1] |
| Diethylstilbestrol (DES) | Rat Uterine Cytosol | Competitive Binding Assay | 399.56 | [5] |
| Compound | Receptor Source | Method | Dissociation Constant (Kd) (nM) | Reference |
| Diethylstilbestrol (DES) | Mouse Uterine Cytosol | Saturation Binding Assay | 0.71 | [6] |
Experimental Protocols: Determining Estrogen Receptor Binding Affinity
The data presented above are primarily derived from competitive radioligand binding assays. This technique quantifies the ability of a test compound (in this case, DES) to displace a radiolabeled ligand (typically [³H]-17β-estradiol) from the estrogen receptor.
Protocol: Competitive Radioligand Binding Assay for Estrogen Receptor
This protocol provides a generalized workflow for determining the relative binding affinity of a test compound for the estrogen receptor using rat uterine cytosol as the receptor source.
-
Preparation of Rat Uterine Cytosol:
-
Uteri are obtained from ovariectomized female rats (7-10 days post-ovariectomy).
-
The tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
The homogenate is subjected to ultracentrifugation (e.g., 105,000 x g for 60 minutes at 4°C) to pellet the nuclear fraction and other cellular debris.
-
The resulting supernatant, which contains the cytosolic estrogen receptors, is carefully collected.
-
The protein concentration of the cytosol is determined using a suitable protein assay.[7]
-
-
Competitive Binding Assay:
-
A fixed concentration of radiolabeled 17β-estradiol (e.g., 0.5-1.0 nM [³H]-E₂) is incubated with a specific amount of the prepared uterine cytosol (e.g., 50-100 µg of protein).
-
Varying concentrations of the unlabeled test compound (DES) are added to compete with the radiolabeled estradiol (B170435) for binding to the ER. A wide concentration range is used (e.g., 1 x 10⁻¹¹ to 1 x 10⁻⁷ M for high-affinity compounds).[7]
-
The mixture is incubated to allow binding to reach equilibrium (e.g., overnight at 4°C).
-
-
Separation of Bound and Free Ligand:
-
A method to separate the receptor-bound radioligand from the unbound radioligand is employed. A common method is the use of a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complexes.
-
-
Quantification and Data Analysis:
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
The data are plotted as the percentage of specifically bound radioligand versus the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is generated, from which the IC₅₀ value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined.
-
The Relative Binding Affinity (RBA) is calculated using the following formula: RBA (%) = (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100 [8]
-
Signaling Pathways and Mechanisms of Action
As a potent estrogen receptor agonist, DES, the active form of DES-DP, initiates the same signaling cascades as endogenous estrogens. This primarily occurs through the genomic pathway.
Genomic Estrogen Receptor Signaling Pathway
The classical or genomic pathway involves the binding of DES to ERα or ERβ in the cytoplasm or nucleus.[9] This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[10] The DES-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[2] This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of these genes and leading to a physiological response.[2][11]
Visualizations
Metabolic Activation of Diethylstilbestrol Diphosphate
Caption: Metabolic conversion of DES-DP to its active form, DES.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for determining ER binding affinity via competitive assay.
Genomic Estrogen Receptor Signaling Pathway
Caption: Genomic signaling pathway of Diethylstilbestrol via Estrogen Receptors.
Conclusion
The binding affinity and biological effects of diethylstilbestrol diphosphate are a function of its active metabolite, diethylstilbestrol. DES is a highly potent estrogen receptor agonist with a binding affinity that surpasses that of endogenous estradiol. The established methodologies, such as competitive radioligand binding assays, are crucial for quantifying this interaction. The primary mechanism of action for DES is through the genomic estrogen receptor signaling pathway, leading to the modulation of gene expression. The information provided in this guide serves as a foundational resource for professionals engaged in research and development in endocrinology and pharmacology.
References
- 1. The relative binding affinity of diethylstilbestrol to uterine nuclear estrogen receptor: effect of serum and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]
- 3. DIETHYLSTILBESTROL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Estrogen receptor alpha (ERα)–mediated coregulator binding and gene expression discriminates the toxic ERα agonist diethylstilbestrol (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Multiple estrogen binding sites in the uterus: stereochemistry of receptor and non-receptor binding of diethylstilbestrol and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. epa.gov [epa.gov]
- 9. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The In Vivo Conversion of Fosfestrol to Diethylstilbestrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfestrol (B1227026), a hydrophilic prodrug of diethylstilbestrol (B1670540) (DES), has been utilized in the treatment of prostate cancer. Its therapeutic efficacy is contingent upon its in vivo conversion to the biologically active estrogen, diethylstilbestrol. This technical guide provides an in-depth exploration of the enzymatic conversion of fosfestrol, its pharmacokinetic profile, and the subsequent signaling pathways activated by DES. Detailed experimental methodologies are presented to facilitate further research in this area.
Introduction
Fosfestrol (diethylstilbestrol diphosphate) is a synthetic, non-steroidal estrogen that acts as a prodrug.[1] In the body, it undergoes enzymatic dephosphorylation to yield the active metabolite, diethylstilbestrol (DES).[2] This conversion is a critical step for its therapeutic effects, which include potent antigonadotropic activity, leading to a significant reduction in testosterone (B1683101) levels, and direct cytotoxic effects on prostate cancer cells.[2][3] Understanding the dynamics of this conversion is paramount for optimizing treatment strategies and developing novel therapeutic approaches.
The Enzymatic Conversion of Fosfestrol to Diethylstilbestrol
The primary mechanism for the in vivo activation of fosfestrol is dephosphorylation, a process catalyzed by phosphatases.[4] Both acid and alkaline phosphatases, which are ubiquitous enzymes, are implicated in this conversion.
Role of Phosphatases
-
Acid Phosphatases (ACPs): Prostatic acid phosphatase (PAcP) is found in high concentrations in the prostate gland and in prostate cancer cells.[5] Its enzymatic activity, which involves the hydrolysis of phosphomonoesters at an acidic pH, contributes to the dephosphorylation of fosfestrol within the tumor microenvironment.[6]
-
Alkaline Phosphatases (ALPs): These enzymes are present in various tissues, including bone, which is a common site of prostate cancer metastasis.[7] Elevated levels of ALP are often observed in patients with bone metastases, and this enzyme can also facilitate the conversion of fosfestrol to DES at these sites.[8]
The enzymatic conversion process is a two-step dephosphorylation reaction:
-
Fosfestrol (Diethylstilbestrol Diphosphate) → Diethylstilbestrol Monophosphate + Pi
-
Diethylstilbestrol Monophosphate → Diethylstilbestrol + Pi
Pharmacokinetics of Fosfestrol and Diethylstilbestrol
The route of administration significantly impacts the pharmacokinetic profile of fosfestrol and its conversion to DES.
Intravenous Administration
Following intravenous infusion, serum levels of fosfestrol rise rapidly and are maintained at high concentrations during the infusion period.[9] Subsequently, fosfestrol is quickly cleared from the plasma. The appearance of DES in the blood is also rapid, with its concentration peaking as the infusion of fosfestrol concludes.[9] However, both fosfestrol and DES are often undetectable in the blood by the following day, suggesting a relatively short half-life for the active metabolite.[9]
Oral Administration
After oral administration, fosfestrol and its monophosphate metabolite are often undetectable in the plasma.[10] This is attributed to extensive first-pass metabolism by phosphatases present in the gut wall.[10] Despite this, measurable plasma concentrations of DES are achieved, typically ranging from 250 to 1600 ng/mL within 60 to 110 minutes after a 360 mg oral dose.[10] The metabolites of DES, including its glucuronide and sulfate (B86663) conjugates, are also detected in the plasma following oral administration.[10]
Quantitative Pharmacokinetic Data
| Parameter | Fosfestrol (Intravenous) | Diethylstilbestrol (from IV Fosfestrol) | Diethylstilbestrol (Oral) |
| Time to Peak Concentration (Tmax) | During infusion[9] | End of infusion[9] | 60-110 minutes[10] |
| Peak Concentration (Cmax) | High during infusion[9] | Peaks at end of infusion[9] | 250-1600 ng/mL[10] |
| Clearance | Rapid post-infusion[9] | Rapid | - |
| Metabolites | Diethylstilbestrol monophosphate, Diethylstilbestrol[4] | Glucuronide and sulfate conjugates[10] | Glucuronide and sulfate conjugates[10] |
Diethylstilbestrol Signaling Pathway
The therapeutic and adverse effects of DES are primarily mediated through its interaction with estrogen receptors (ERα and ERβ).[11]
Upon binding to estrogen receptors, DES induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[11] In the nucleus, the DES-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[11] This interaction modulates gene transcription, resulting in a variety of cellular responses, including the inhibition of prostate cancer cell growth and the induction of apoptosis.[2][12]
Experimental Protocols
In Vitro Enzymatic Conversion of Fosfestrol
This protocol outlines a method to study the dephosphorylation of fosfestrol to DES using purified phosphatases or cell lysates.
Materials:
-
Fosfestrol tetrasodium (B8768297) salt
-
Purified acid phosphatase (e.g., from potato) or alkaline phosphatase (e.g., from bovine intestinal mucosa)
-
Cell lysates from prostate cancer cell lines (e.g., LNCaP, PC-3)
-
Appropriate buffer (e.g., citrate (B86180) buffer for acid phosphatase, Tris-HCl buffer for alkaline phosphatase)
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing a known concentration of fosfestrol in the appropriate buffer.
-
Enzyme Addition: Initiate the reaction by adding the purified phosphatase or cell lysate to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for various time points.
-
Reaction Termination: Stop the reaction by adding a strong acid or base, or by heat inactivation.
-
Sample Preparation: Extract the analytes (fosfestrol, DES monophosphate, and DES) from the reaction mixture using a suitable organic solvent.
-
HPLC Analysis: Analyze the extracted samples by HPLC to separate and quantify the different compounds. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is performed using a UV detector at a wavelength of approximately 230-240 nm.[13]
Quantification of Fosfestrol and Diethylstilbestrol in Plasma
This protocol describes a method for the simultaneous determination of fosfestrol and DES in plasma samples.
Materials:
-
Plasma samples from subjects treated with fosfestrol
-
Internal standard
-
Extraction solvent (e.g., methyl tert-butyl ether)
-
HPLC system with a UV or mass spectrometry (MS) detector
Procedure:
-
Sample Preparation: To a known volume of plasma, add the internal standard.
-
Extraction: Perform a liquid-liquid extraction to isolate the analytes from the plasma matrix.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
HPLC Analysis: Inject the reconstituted sample into the HPLC system for analysis. The use of tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for quantification.[14]
Conclusion
The conversion of the prodrug fosfestrol to the active estrogen diethylstilbestrol is a critical step in its therapeutic action against prostate cancer. This process is mediated by acid and alkaline phosphatases, which are present in the prostate and other tissues. The pharmacokinetic profile of fosfestrol and DES is highly dependent on the route of administration, with oral delivery leading to extensive first-pass metabolism. The resulting DES exerts its effects through the estrogen receptor signaling pathway. The experimental protocols provided in this guide offer a framework for further investigation into the metabolism and mechanism of action of this important therapeutic agent.
References
- 1. DIETHYLSTILBESTROL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Fosfestrol - Wikipedia [en.wikipedia.org]
- 4. karger.com [karger.com]
- 5. Human Prostatic Acid Phosphatase: Structure, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid phosphatase activity: a marker of androgen action in prostate explant cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkaline phosphatase in metastatic castration-resistant prostate cancer: reassessment of an older biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumour-derived alkaline phosphatase regulates tumour growth, epithelial plasticity and disease-free survival in metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics of fosfestrol and diethylstilbestrol in chronic hemodialysis patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Drug therapy of metastasizing prostate carcinoma with special reference to the bioavailability of fosfestrol after oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]
- 12. Low-dose diethylstilbestrol for the treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Direct determination of diethylstilbestrol and its monoconjugates in plasma] [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of Stilphostrol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, biological activity, and mechanisms of action of Stilphostrol (fosfestrol) and its primary active metabolite, diethylstilbestrol (B1670540) (DES), along with key derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of oncology and endocrinology.
Molecular Structure and Physicochemical Properties
This compound, also known as fosfestrol (B1227026) or diethylstilbestrol diphosphate, is a synthetic, nonsteroidal estrogen. It is a prodrug that is dephosphorylated in the body to its active form, diethylstilbestrol (DES). The molecular structures and key properties of this compound, DES, and selected derivatives are detailed below.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| This compound (Fosfestrol) | [4-[(E)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate | C₁₈H₂₂O₈P₂ | 428.3 | |
| Diethylstilbestrol (DES) | 4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol | C₁₈H₂₀O₂ | 268.35 | |
| Tetrafluorodiethylstilbestrol (TF-DES) | 4-[(E)-4-(2,6-difluoro-4-hydroxyphenyl)hex-3-en-3-yl]-3,5-difluorophenol | C₁₈H₁₆F₄O₂ | 356.31 | |
| Indenestrol A (IA) | 1-(4-hydroxyphenyl)-2-ethyl-6-indanol | C₁₇H₁₈O₂ | 254.32 | |
| Indenestrol B (IB) | 1-(4-hydroxyphenyl)-2-ethyl-5-indanol | C₁₇H₁₈O₂ | 254.32 |
Quantitative Biological Activity
The primary mechanism of action for this compound's active form, DES, and its derivatives is through interaction with estrogen receptors (ERα and ERβ). The binding affinities and functional activities of these compounds are critical determinants of their biological effects.
| Compound | Receptor | Binding Affinity (Relative to Estradiol=100) | EC₅₀ (nM) | IC₅₀ (µg/mL) - LNCaP cells | Reference |
| Diethylstilbestrol (DES) | ERα | ~468% | 0.18 | - | [1] |
| ERβ | ~295% | 0.06 | - | [1] | |
| Fosfestrol | - | - | - | 22.37±1.82 | [2] |
| Fosfestrol (Cubosomes) | - | - | - | 8.30±0.62 | [2] |
| Tetrafluorodiethylstilbestrol (TF-DES) | Uterine ER | Reduced 20-25 fold vs. DES | - | - | [3] |
| Indenestrol A (IA) | ER | High | - | - | [4] |
| Indenestrol B (IB) | ER | High | - | - | [4] |
Signaling Pathways
This compound, through its active metabolite DES, exerts its effects via both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of DES to estrogen receptors in the cytoplasm. This complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.[1] In the context of prostate cancer, this leads to a reduction in testosterone (B1683101) production.[5]
References
- 1. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]
- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel fluorinated derivative of diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diethylstilbestrol metabolites and analogs. Stereochemical probes for the estrogen receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
An In-depth Technical Guide to the Pharmacology and Pharmacokinetics of Stilphostrol in Humans
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stilphostrol®, the brand name for fosfestrol (B1227026) (diethylstilbestrol diphosphate), is a synthetic, nonsteroidal estrogen prodrug. Following administration, it undergoes rapid dephosphorylation to its active metabolite, diethylstilbestrol (B1670540) (DES), a potent estrogen receptor agonist. This guide provides a comprehensive overview of the pharmacology and pharmacokinetics of this compound in humans, with a focus on its application in the treatment of prostate cancer. Quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Signaling pathways and metabolic processes are visualized through diagrams to facilitate understanding of the complex mechanisms of action and biotransformation.
Pharmacology
Mechanism of Action
The pharmacological activity of this compound is attributable to its active metabolite, diethylstilbestrol (DES). DES exerts its effects through a multi-faceted mechanism, primarily involving both hormonal and direct cellular pathways.
1.1.1 Hormonal Effects: Hypothalamic-Pituitary-Testicular Axis Suppression
DES acts as a potent estrogen, leading to negative feedback on the hypothalamic-pituitary axis. This results in a significant reduction in the secretion of luteinizing hormone (LH), which in turn suppresses testicular androgen production, a key driver of prostate cancer growth. This hormonal suppression is a cornerstone of its therapeutic efficacy in androgen-dependent prostate cancer.
1.1.2 Direct Cellular Effects on Prostate Cancer Cells
In addition to its systemic hormonal effects, DES has been shown to exert direct effects on prostate cancer cells, which are particularly relevant in the context of castration-resistant prostate cancer (CRPC). These effects are, in part, independent of the estrogen receptor.
-
Induction of Apoptosis: DES has been demonstrated to induce programmed cell death (apoptosis) in hormone-insensitive prostate cancer cells. This is characterized by the appearance of apoptotic bodies in the cell nuclei.
-
Cell Cycle Arrest: Treatment with DES leads to an accumulation of prostate cancer cells in the G2/M phase of the cell cycle and a depletion of cells in the G1 and S phases, indicating a halt in cell proliferation.[1]
-
Telomerase Inhibition: DES has been shown to inhibit the activity and gene expression of telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells.[2]
Signaling Pathways
The signaling pathways activated by DES in prostate cancer cells are complex and involve both estrogen receptor (ER)-dependent and -independent mechanisms. DES can bind to both ERα and ERβ. The ER-dependent pathway involves the binding of DES to the estrogen receptor, leading to the modulation of gene expression. In some contexts, this involves the androgen receptor (AR) and growth factors like Epidermal Growth Factor (EGF) and Insulin-like Growth-Factor 1 (IGF-1).[3] The ER-independent pathways contribute to the direct cytotoxic effects observed in hormone-refractory prostate cancer.
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is administered both orally and intravenously. Following oral administration, the prodrug is rapidly dephosphorylated in the gut, and the parent compound is generally not detected in the plasma. Intravenous administration leads to transient plasma levels of fosfestrol and its monophosphate.
-
Distribution: Information on the volume of distribution is limited.
-
Metabolism: The primary metabolic pathway for this compound is dephosphorylation to DES by phosphatases, such as acid and alkaline phosphatases.[4] DES itself undergoes further metabolism.
-
Excretion: The route of excretion of DES and its metabolites is not fully detailed in the provided search results.
Metabolic Conversion of this compound
This compound (fosfestrol) is a prodrug that requires enzymatic conversion to its active form, diethylstilbestrol (DES). This biotransformation is a critical step in its pharmacological activity.
Pharmacokinetic Parameters
The pharmacokinetic profile of DES varies significantly with the route of administration of this compound. Intravenous infusion results in substantially higher plasma concentrations of DES compared to oral administration of DES itself.[1]
Table 1: Pharmacokinetic Parameters of Diethylstilbestrol (DES) Following Intravenous Administration of this compound in Humans
| Dose of this compound | Resulting DES Plasma Concentration | Half-life (t½) | Reference(s) |
| 1000 mg (infusion) | 1500 times higher than conventional oral DES doses | Phase 1: ~1 hourPhase 2: ~1 day | [1] |
| 250 mg (drip infusion in hemodialysis patients) | Peaked at the end of infusion, not detected the next day | Not specified | [5] |
Table 2: Pharmacokinetic Parameters of Diethylstilbestrol (DES) Following Oral Administration in Humans
| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Reference(s) |
| Oral Suspension (in rats) | 1 mg | 6.84 ± 2.45 | 2.16 ± 1.42 | 55.98 ± 3.99 | [6] |
| Oral Dissolving Film (ODF) (in rats) | 1 mg | 25.82 ± 8.73 | 6.67 ± 2.31 | 213.76 ± 73.09 | [6] |
| Fosfestrol Tablets | 120 mg three times daily | Not specified | Not specified | Not specified | [7][8] |
Key Experimental Protocols
Quantification of Diethylstilbestrol in Human Plasma by LC-MS/MS
A sensitive and rapid method for the determination of DES in human plasma has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Plasma samples are alkalified with sodium tetraborate (B1243019) solution and then extracted with methyl tert-butyl ether. 3,5-dihydroxy-4-isopropyl toluylene is used as an internal standard.[9]
-
Chromatography:
-
Column: Restek C-18 column (2.1mm x 150mm, 5.0 µm) with a Hypersil Gold pre-column (2.1mm x 10mm, 3 µm).[9]
-
Mobile Phase: Acetonitrile-water (85:15, containing 0.2 mmol/L ammonium (B1175870) acetate).[9]
-
Flow Rate: 0.3 mL/min.[9]
-
-
Mass Spectrometry:
-
Validation: The method demonstrated accuracy over a concentration range of 0.1-50 ng/mL, with a lower limit of quantification (LLOQ) of 0.1 ng/mL. The total run time is approximately 5 minutes per sample.[9]
Quantification of Diethylstilbestrol and its Phosphorylated Precursors by GC-MS
A gas chromatography-mass spectrometry (GC-MS) method has been developed for the analysis of DES and its phosphorylated precursors in plasma and tissues.
-
Sample Preparation and Analysis Workflow:
-
Direct DES Assay: A direct assay is performed to measure the existing DES concentration.
-
Total DES Assay: A second assay is conducted after hydrolysis of the sample with alkaline phosphatase. This step converts the phosphorylated precursors (this compound and its monophosphate) to DES.
-
Calculation of Phosphorylated Precursors: The concentration of phosphorylated DES is determined by subtracting the result of the direct DES assay from the total DES assay.
-
-
Derivatization: For GC-MS analysis, estrogenic compounds are often derivatized to their trimethylsilyl (B98337) (TMS) derivatives using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst. The derivatization is typically carried out by incubation at an elevated temperature (e.g., 80°C for 30 minutes).[10]
-
GC-MS System: The specifics of the GC column, temperature program, and MS parameters were not detailed in the provided search results. However, a general workflow can be inferred.
Conclusion
This compound, through its active metabolite diethylstilbestrol, remains a compound of significant interest in the management of advanced prostate cancer. Its pharmacological profile is characterized by a dual mechanism of action involving both profound hormonal suppression and direct cytotoxic effects on cancer cells. The pharmacokinetic properties, particularly the high plasma concentrations of DES achieved with intravenous administration of this compound, underscore its potential utility in patients refractory to other therapies. The analytical methodologies outlined provide a robust framework for the continued investigation of this compound in clinical and research settings. Further research to elucidate the specific human phosphatases involved in its activation and more detailed pharmacokinetic studies of intravenous formulations will enhance our understanding and optimize the therapeutic application of this compound.
References
- 1. Bioavailability, distribution and pharmacokinetics of diethystilbestrol produced from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthetic estrogen diethylstilbestrol (DES) inhibits the telomerase activity and gene expression of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of estrogen receptor, androgen receptor and growth factors in diethylstilbestrol-induced programming of prostate differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging roles of human prostatic Acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of fosfestrol and diethylstilbestrol in chronic hemodialysis patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biochemical Pathway of Diethylstilbestrol Diphosphate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylstilbestrol (B1670540) diphosphate (B83284) (DES-DP), also known as fosfestrol (B1227026), is a synthetic, nonsteroidal estrogen prodrug.[1][2][3][4] Historically used in the treatment of hormone-responsive cancers, particularly advanced prostate cancer, its clinical application relies on its metabolic conversion to the pharmacologically active form, diethylstilbestrol (DES).[1][5] Understanding the intricate biochemical pathway of DES-DP metabolism is critical for elucidating its mechanism of action, toxicity profile, and potential for drug-drug interactions. This guide provides a detailed overview of the metabolic activation of DES-DP, the subsequent Phase I and Phase II reactions of DES, and the formation of reactive intermediates implicated in its carcinogenicity.
Core Metabolic Pathway
The metabolism of DES-DP is a multi-step process initiated by the dephosphorylation of the prodrug to release active DES, followed by extensive oxidative metabolism and subsequent conjugation for detoxification and elimination.
Step 1: Prodrug Activation via Dephosphorylation
DES-DP is an inactive compound that requires enzymatic hydrolysis to become active.[4] The primary activation step involves the cleavage of the two phosphate (B84403) groups to yield the active estrogen, diethylstilbestrol. This bioactivation is catalyzed by phosphatases, particularly alkaline phosphatase (ALP), which is found in high concentrations in specific tissues, including bone and certain tumor microenvironments.[6]
-
Reaction: Diethylstilbestrol Diphosphate → Diethylstilbestrol + 2 Pi
-
Enzyme: Alkaline Phosphatase (and other phosphatases)
-
Significance: This initial conversion is the rate-limiting step for the pharmacological activity of DES-DP. After oral administration, DES-DP is so rapidly metabolized by enzymes in the gut wall that the prodrug itself is often undetectable in plasma.[7]
Step 2: Phase I Oxidative Metabolism
Once formed, DES undergoes extensive Phase I metabolism, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[2][5] This oxidative phase is a critical juncture, leading to both detoxification and the formation of toxic, reactive metabolites.
-
Aromatic Hydroxylation: CYP enzymes catalyze the hydroxylation of the aromatic rings of DES to form catechol metabolites, such as 3'-hydroxyDES.[1][6]
-
Quinone Formation: The catechol intermediates are further oxidized to highly reactive electrophilic quinones, such as DES-3',4'-quinone and 4',4"-diethylstilbestrol quinone (DES quinone).[1][2][6][8] This oxidation can be catalyzed by CYP enzymes, particularly the CYP1A family, as well as peroxidases.[8][9]
-
Isomerization: The unstable DES quinone can spontaneously rearrange to form Z,Z-dienestrol (β-DIES), which serves as a marker for the formation of the transient quinone intermediate.[2][8]
Step 3: Phase II Conjugation (Detoxification)
Glucuronidation represents the predominant Phase II metabolic pathway for DES in humans, serving as an efficient detoxification mechanism.[3][10]
-
Reaction: DES + UDPGA → DES-glucuronide + UDP
-
Enzymes: UDP-glucuronosyltransferases (UGTs) are responsible for catalyzing the transfer of glucuronic acid to DES.[10]
-
Key Isoforms: In vitro studies have identified UGT1A1, UGT1A3, UGT1A8, and UGT2B7 as capable of catalyzing DES glucuronidation.[10] UGT2B7 appears to be the major enzyme responsible for this reaction in the human liver.[10]
-
Significance: The addition of the bulky, polar glucuronide moiety significantly increases the water solubility of DES, facilitating its excretion. The glucuronidated form can account for over 96% of the circulating drug following administration.[10]
Formation of Reactive Metabolites and Adducts
The metabolic activation of DES to its quinone form is intrinsically linked to its carcinogenic properties.[1][6]
-
DNA Adducts: DES quinones are potent electrophiles that can covalently bind to cellular macromolecules, including DNA.[8] This reaction forms depurinating DNA adducts, such as 3'-OH-DES-6'-N3Ade and 3'-OH-DES-6'-N7Gua, which are considered critical initiating events in DES-induced carcinogenesis.[1][6]
-
Protein Adducts: Reactive DES metabolites can also bind to proteins. Studies have shown that DES is converted by nuclear enzymes to metabolites that irreversibly bind to all five histone proteins, potentially influencing gene function.[11]
Quantitative Metabolic Data
The following table summarizes key quantitative parameters associated with DES-DP and DES metabolism.
| Parameter | Value | Matrix / Condition | Reference |
| DES Glucuronidation | |||
| Intrinsic Clearance (HLM) | 459 µL/min/mg protein | Human Liver Microsomes | [10] |
| Intrinsic Clearance (HIM) | 14 µL/min/mg protein | Human Intestinal Microsomes | [10] |
| DES Quinone | |||
| Half-life (in water) | ~40 minutes | Aqueous Solution | [8] |
| Half-life (in methanol) | ~70 minutes | Methanolic Solution | [8] |
| Pharmacokinetics | |||
| Peak Serum DES Level | ~18.7 µM | Human Plasma (after 500 mg DES-DP infusion) | [5] |
| Enzyme Kinetics | |||
| DES Inhibition of E2-3-O-glucuronidation (Ki) | 2.1 ± 0.3 µM | Human Liver Microsomes (Competitive Inhibition) | |
| Histone Binding Km | 10 µM | Rat Nuclei (with cumene (B47948) hydroperoxide) | [11] |
| Histone Binding Vmax | 750 pmol/mg protein/30 min | Rat Nuclei (with cumene hydroperoxide) | [11] |
| DES Oxidation Rate (β-NF induced microsomes) | 14.0 nmol/mg protein/min | Rat Liver Microsomes | [9] |
| DES Oxidation Rate (CYP1A1) | 6.4 pmol/min/pmol P450 | Purified Enzyme | [9] |
| Cofactor Km (Cumene Hydroperoxide) | 77 µM | β-NF induced microsomes / CYP1A1 | [9] |
Experimental Protocols
Protocol: In Vitro DES Glucuronidation Assay using Human Liver Microsomes (HLM)
This protocol is adapted from methodologies used to characterize the UGT enzymes involved in DES metabolism.[10]
-
Preparation of Incubation Mixture: Prepare a reaction mixture in a microcentrifuge tube containing 50 mM Tris-HCl buffer (pH 7.4), 10 mM MgCl₂, and human liver microsomes (e.g., 0.5 mg/mL).
-
Substrate Addition: Add DES (from a stock solution in methanol, final concentration range e.g., 1-100 µM) to the mixture.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding the cofactor UDP-glucuronic acid (UDPGA, e.g., final concentration 2 mM).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for quantification of the DES-glucuronide metabolite using a validated LC-MS/MS method.
Protocol: Synthesis and DNA Binding of DES Quinone
This protocol summarizes the methods for generating and testing the reactivity of the key DES metabolite, DES quinone.[8]
-
Synthesis of DES Quinone:
-
Dissolve E-diethylstilbestrol in chloroform.
-
Add silver oxide (Ag₂O) as an oxidizing agent.
-
Stir the reaction at room temperature while monitoring the reaction progress (e.g., by TLC).
-
Upon completion, filter the reaction mixture to remove the silver salts.
-
Evaporate the solvent to obtain the DES quinone product.
-
Note: DES quinone is unstable in protic solvents.[8]
-
-
Structural Characterization:
-
Confirm the structure of the synthesized DES quinone using spectroscopic methods such as UV, IR, NMR, and mass spectrometry.[8]
-
-
DNA Binding Assay:
-
Dissolve calf thymus DNA in a suitable buffer (e.g., Tris-HCl).
-
Add the synthesized DES quinone (dissolved in a non-protic solvent like chloroform, then diluted).
-
Incubate the mixture at 37°C for a specified time.
-
Precipitate the DNA using cold ethanol (B145695) to remove unbound DES quinone.
-
Wash the DNA pellet repeatedly with ethanol.
-
Quantify the amount of DES quinone bound to DNA, for example, by using radiolabeled [³H]DES and liquid scintillation counting.
-
Visualizations: Pathways and Workflows
Diethylstilbestrol Diphosphate Metabolic Pathway
Caption: The core metabolic pathway of Diethylstilbestrol Diphosphate (DES-DP).
DES-Mediated Estrogen Receptor Signaling
References
- 1. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - ecancer [ecancer.org]
- 2. karger.com [karger.com]
- 3. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]
- 5. DIETHYLSTILBESTROL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. [Drug therapy of metastasizing prostate carcinoma with special reference to the bioavailability of fosfestrol after oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. auajournals.org [auajournals.org]
- 9. Diethylstilbestrol effects on serum enzymes and isozymes in muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioavailability, distribution and pharmacokinetics of diethystilbestrol produced from stilphostrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of stilbestrol on the uterine phosphatases of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phoenix Drug: Stilphostrol's Historical Journey in Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Stilphostrol, the diphosphate (B83284) salt of diethylstilbestrol (B1670540) (DES), holds a significant, albeit complex, position in the history of cancer therapeutics. Initially heralded as a breakthrough in the hormonal management of prostate cancer, its trajectory has been marked by remarkable efficacy, significant toxicity, and a continuing legacy in understanding hormone-sensitive cancers. This technical guide provides an in-depth exploration of the historical development of this compound, focusing on its mechanism of action, clinical applications, and the experimental underpinnings of its use.
The Dawn of Hormonal Therapy: The Huggins and Hodges Era
The story of this compound is inextricably linked to the pioneering work of Charles B. Huggins and Clarence V. Hodges. In 1941, they published a landmark study demonstrating the androgen dependence of prostate cancer.[1][2][3][4] Their research established that reducing androgen levels through castration or estrogen administration could lead to tumor regression. This pivotal discovery earned Huggins the Nobel Prize in Physiology or Medicine in 1966 and laid the foundation for hormonal therapy in oncology.[1]
Key Experimental Findings by Huggins and Hodges:
-
Biomarker Identification: They utilized serum acid and alkaline phosphatase levels as biomarkers to monitor disease activity and response to treatment.[1][4]
-
Hormonal Manipulation: Their experiments showed that androgen deprivation (via castration or estrogen administration) decreased acid phosphatase levels, indicating a reduction in tumor activity. Conversely, androgen administration exacerbated the disease.[1]
This compound: A Prodrug Strategy
This compound, or diethylstilbestrol diphosphate (DES-DP), was developed as a water-soluble prodrug of diethylstilbestrol (DES).[5][6] The rationale was to facilitate intravenous administration and potentially achieve higher concentrations of the active DES at the tumor site.[7] The conversion of this compound to DES is catalyzed by phosphatases, which are often present at high levels in prostate cancer tissue.[7][8]
Mechanism of Action: A Dual Approach
The anti-neoplastic effects of this compound are primarily attributed to the actions of its active form, DES, which exerts its influence through two main pathways:
-
Systemic Androgen Deprivation: DES acts on the hypothalamic-pituitary-gonadal axis, suppressing the secretion of luteinizing hormone (LH) and consequently reducing testicular androgen production.[9][10] This systemic effect mimics surgical castration.
-
Direct Cellular Effects: Emerging evidence revealed that DES has direct cytotoxic effects on cancer cells, independent of its systemic hormonal actions.[5][8][10][11] These effects are observed in both androgen-sensitive and androgen-insensitive prostate cancer cell lines.[5][8]
Signaling Pathways Involved in this compound's Action
The following diagram illustrates the systemic and direct cellular mechanisms of this compound.
Caption: Systemic and direct anti-cancer mechanisms of this compound.
Clinical Development and Efficacy
This compound and DES were widely used for advanced prostate cancer from the 1940s through the 1980s.[9][12] Clinical studies demonstrated significant efficacy, particularly in relieving bone pain and inducing tumor regression.[5]
Quantitative Data from Clinical Studies
The following tables summarize the efficacy of this compound (DES-DP) and DES in the treatment of prostate cancer.
Table 1: Efficacy of this compound (DES-DP) in Hormone-Refractory Prostate Cancer
| Study/Author | Number of Patients | Dosage and Administration | Response Criteria | Objective Response Rate | Subjective Improvement | Median Survival | Key Adverse Events |
| Phase II Study (1985)[13][14] | 25 | High-dose intravenous DES-DP | Established response criteria | 17% | 22% | - | Moderate GI toxicity (40%), Thromboembolism (8%) |
| Retrospective Study (ST 52)[15] | 32 | Intravenous infusion (1.2 to 3 g/day for 10 days), then oral administration | Pain, general status, PSA | 50% (at 3 months) | - | 8 months | Minor complications (e.g., nausea) in 12 cases |
| Controlled Study (1990)[16] | 51 (Group A) | 1.5 g/24 hr intravenous infusion for 7 days | NPCP Criteria | 80% (Partial Response + No Change) | - | 40 weeks | Mild to moderate toxicity |
Table 2: Efficacy of Diethylstilbestrol (DES) in Castration-Resistant Prostate Cancer (CRPC)
| Study/Author | Number of Patients | Dosage and Administration | PSA Response (≥50% decline) | Median Time to Progression (TTP) | Median Overall Survival (OS) | Key Adverse Events |
| Retrospective Study (2011)[17] | 29 | 2 mg daily (oral) | 27.5% | 4 months | - | Gynecomastia (34.5%), Deep vein thrombosis (10.3%) |
| Retrospective Study (1976-2010)[18] | 194 | 1 mg daily (oral) | 48.9% | 250 days (for responders) | 576 days | Not specified |
| Review of Contemporary Studies[10] | 17 to 38 | - | 55% (average) | 6.4 months | - | Cardiovascular toxicity (10-30%), Edema, Gynecomastia |
| Review of Phase II Trials[9] | - | DES, DES-diphosphate | Up to 86% | - | - | Significant cardiovascular side effects |
Experimental Protocols
The investigation of this compound's effects has relied on a variety of in vitro and in vivo experimental techniques.
Cell Viability and Cytotoxicity Assays
A standard method to quantify the cytotoxic effects of DES and this compound on cancer cells is the microculture tetrazolium (MTT) assay.[8]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate prostate cancer cells (e.g., DU145, PC-3, LNCaP) in 96-well microtiter plates at a desired density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of DES or this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan (B1609692).
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 540-570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection
The induction of apoptosis by DES can be assessed through DNA fragmentation analysis and flow cytometry.[8]
Protocol: DNA Fragmentation Analysis
-
Cell Lysis: Lyse DES-treated and control cells in a lysis buffer containing detergents and proteases.
-
DNA Extraction: Extract the DNA using phenol-chloroform extraction or a commercial DNA extraction kit.
-
Agarose (B213101) Gel Electrophoresis: Run the extracted DNA on an agarose gel. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments in multiples of approximately 180-200 base pairs.
Protocol: Flow Cytometry for Apoptosis
-
Cell Staining: Stain DES-treated and control cells with a fluorescent DNA-binding dye such as propidium (B1200493) iodide (PI).
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. Apoptotic cells will appear as a sub-G1 peak due to their fragmented DNA.
The following diagram outlines the experimental workflow for assessing the direct cellular effects of this compound.
Caption: Workflow for in vitro assessment of this compound's effects.
Decline and Resurgence of Interest
The use of high-dose DES and this compound declined significantly due to the high incidence of cardiovascular and thromboembolic side effects.[9][10] The advent of LHRH agonists and other less toxic hormonal agents further displaced its use. However, there has been a renewed interest in low-dose DES for castration-resistant prostate cancer, as it has shown efficacy with a more manageable side effect profile.[9]
This compound in Breast Cancer
While most prominently used for prostate cancer, DES was also investigated for the treatment of postmenopausal breast cancer.[12] The typical dosage was higher than that used for prostate cancer, generally in the range of 10-20 mg daily.[12] However, its use in breast cancer has also been largely superseded by more effective and less toxic hormonal therapies like tamoxifen (B1202) and aromatase inhibitors.
Conclusion
The historical development of this compound for cancer therapy is a compelling narrative of scientific discovery, clinical innovation, and the evolving understanding of cancer biology and therapeutic risk-benefit. From its origins in the foundational work of Huggins and Hodges to its complex legacy of efficacy and toxicity, this compound remains a significant molecule in the history of oncology. The ongoing exploration of its direct cytotoxic mechanisms and the use of low-dose regimens in advanced prostate cancer underscore the enduring relevance of this "phoenix drug" in the quest for effective cancer treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Studies on prostatic cancer: I. The effect of castration, of estrogen and of androgen injection on serum phosphatases in metastatic carcinoma of the prostate. 1941 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Huggins, C. and Hodges, C.V. (1941) Studies on Prostatic Cancer. I. The Effect of Castration, of Estrogen and of Androgen Injection on Serum Phosphatases in Metastatic Carcinoma of the Prostate. Cancer Research, 1, 293-297. - References - Scientific Research Publishing [scirp.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]
- 7. Evaluation of the cytotoxic activity of diethylstilbestrol and its mono- and diphosphate towards prostatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
- 10. The role of diethylstilbestrol in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DIETHYLSTILBESTROL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A phase II study of high-dose estrogens (diethylstilbestrol diphosphate) in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. [ST52 treatment of cancer of the prostate during the hormonal resistance phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combined hormonal therapy with high-dose diethylstilbestrol diphosphate (DES-DP) intravenous infusion plus vindesine (VND) for the treatment of advanced prostatic carcinoma: a controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Clinical study of diethylstilbestrol in hormone refractory prostate cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diethylstilboestrol (1 mg) in the management of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of Stilphostrol (Fosfestrol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and stability of Stilphostrol (fosfestrol), a synthetic nonsteroidal estrogen utilized in the therapeutic management of prostate cancer. Fosfestrol (B1227026), a diphosphate (B83284) ester of diethylstilbestrol (B1670540) (DES), functions as a prodrug, undergoing in vivo hydrolysis to its active form, DES. This document consolidates critical data on its chemical characteristics, stability under various stress conditions, and analytical methodologies for its quantification. Detailed experimental protocols, signaling pathway diagrams, and structured data tables are presented to support research and development activities.
Chemical Properties of Fosfestrol
Fosfestrol, chemically known as (E)-4,4'-(1,2-diethyl-1,2-ethenediyl)bis(phenol) bis(dihydrogen phosphate), is a synthetic estrogen belonging to the stilbestrol group.[1] It is an odorless, off-white crystalline powder.[2] Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | [4-[(E)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate (B84403) | [2] |
| Synonyms | Diethylstilbestrol diphosphate, Stilbestrol diphosphate, Honvan | [2] |
| Chemical Formula | C₁₈H₂₂O₈P₂ | [2] |
| Molecular Weight | 428.31 g/mol | [2] |
| Physical Description | Odorless, off-white crystalline powder | [2] |
| Melting Point | Decomposes at 204-206 °C (399-403 °F) | [2] |
| Solubility | Less than 1 mg/mL in water at 19 °C (66 °F) | [2] |
| Storage | Should be stored at refrigerated temperatures and protected from light. | [2] |
Stability Profile of Fosfestrol
Fosfestrol's stability is a critical factor in its formulation, storage, and therapeutic efficacy. As a phosphate ester, its primary degradation pathway is hydrolysis to its active metabolite, diethylstilbestrol (DES).[3] The stability of fosfestrol is influenced by pH, temperature, and light.
Hydrolytic Stability
The phosphate ester linkages in fosfestrol are susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions. In vivo, this hydrolysis is facilitated by phosphatases.[3] While specific kinetic data for the chemical hydrolysis of fosfestrol under various pH conditions are not extensively published, it is understood that alkaline conditions can lead to the liberation of the parent diethylstilbestrol compound.[4]
Photostability
Fosfestrol should be protected from light.[2] While specific photostability studies on fosfestrol are limited, studies on its active metabolite, DES, provide insights into potential photodegradation pathways. Ultraviolet (UV) irradiation of DES can lead to the formation of several degradation products, including the cis-isomer of DES, Z,Z-dienestrol, and 9,10-diethylphenanthrene-3,6-diol.[1][2]
Thermal Stability
Fosfestrol decomposes at elevated temperatures, as indicated by its melting point.[2] Thermal degradation studies on related endogenous estrogens suggest that the degradation process can be complex, involving multiple steps.[5] For fosfestrol, thermal stress would likely accelerate the hydrolysis of the phosphate groups and could potentially lead to further degradation of the resulting diethylstilbestrol.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6] Based on ICH guidelines, a typical forced degradation study for fosfestrol would involve the following conditions:[1][6]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 1-4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2-8 hours.
-
Thermal Degradation: Dry heat at 105°C for 24-48 hours.
-
Photodegradation: Exposure to UV light (254 nm) and visible light as per ICH Q1B guidelines.
Samples from each stress condition should be analyzed by a stability-indicating HPLC method to quantify the degradation and identify the degradation products.
Stability-Indicating HPLC Method
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 240 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Signaling Pathway
Fosfestrol acts as a prodrug and is dephosphorylated in the body to the active estrogen, diethylstilbestrol (DES).[3] DES then binds to estrogen receptors (ERα and ERβ), which are intracellular transcription factors. This binding initiates a cascade of events leading to the modulation of gene expression.
Upon entering the cell, DES binds to the estrogen receptor, causing the dissociation of heat shock proteins. The receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of target genes, ultimately leading to a cellular response, which in the context of prostate cancer therapy includes the suppression of testosterone (B1683101) production.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ijcrt.org [ijcrt.org]
- 3. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxic Effects of Stilphostrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of Stilphostrol (diethylstilbestrol diphosphate, DESdP) and its active metabolite, diethylstilbestrol (B1670540) (DES). The document focuses on the quantitative data from cytotoxicity assays, detailed experimental protocols, and the underlying molecular signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic and growth-inhibitory effects of this compound and its active form, DES, have been evaluated across various human cancer cell lines. The following tables summarize the reported 50% lethal dose (LD50) and 50% inhibitory concentration (IC50) values.
Table 1: LD50 Values for Diethylstilbestrol (DES) and Diethylstilbestrol Diphosphate (DESdP) in Prostate Cancer Cell Lines
| Cell Line | Compound | LD50 (µM) | Comments |
| DU145 (Prostate) | DES | 19 - 25 | Androgen-insensitive.[1] |
| PC-3 (Prostate) | DES | 19 - 25 | Androgen-insensitive.[1] |
| LNCaP (Prostate) | DES | 19 - 25 | Androgen-sensitive.[1] |
| 1-LN (Prostate) | DES | 19 - 25 | Androgen-insensitive.[1] |
| DU145 (Prostate) | DESdP | 19 - 25 | Activity dependent on heat-labile phosphatases in fetal calf serum to convert DESdP to DES.[1] |
| PC-3 (Prostate) | DESdP | 19 - 25 | Activity dependent on heat-labile phosphatases in fetal calf serum to convert DESdP to DES.[1] |
| LNCaP (Prostate) | DESdP | 19 - 25 | Activity dependent on heat-labile phosphatases in fetal calf serum to convert DESdP to DES.[1] |
| 1-LN (Prostate) | DESdP | 19 - 25 | Activity dependent on heat-labile phosphatases in fetal calf serum to convert DESdP to DES.[1] |
Note: this compound (DESdP) is a prodrug that is dephosphorylated to the active DES by phosphatases. In vitro activity of DESdP is dependent on the presence of these enzymes in the culture serum.[1]
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxic effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (DESdP) or DES in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: After the incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50/LD50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population.
-
Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound or DES for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 500 x g for 5 minutes.
-
Cell Fixation: Wash the cells with cold PBS and fix them in 70% ethanol (B145695) on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells.[2]
-
Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Detection by DNA Fragmentation Analysis
This method detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
-
Cell Treatment and Lysis: Treat cells with this compound or DES as described above. After treatment, lyse the cells in a buffer containing detergents and proteases to release the DNA.
-
DNA Extraction: Extract the DNA from the cell lysate using a phenol-chloroform extraction or a commercial DNA extraction kit.
-
Agarose (B213101) Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing an intercalating dye such as ethidium (B1194527) bromide.
-
Visualization: Run the gel and visualize the DNA under UV light. Apoptotic cells will show a characteristic ladder pattern of DNA fragments in multiples of approximately 180-200 base pairs.
Signaling Pathways and Mechanisms of Action
This compound exerts its cytotoxic effects through multiple mechanisms, primarily involving the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[1][3] This programmed cell death is triggered through pathways that can be independent of the estrogen receptor.[1] One identified mechanism involves the upregulation of the Fas/FasL system, which initiates a caspase cascade leading to cell death.[4] Another study suggests that DES can induce apoptosis through the generation of oxidative DNA damage.[5]
Caption: this compound-induced apoptotic signaling pathways.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, particularly at the G2/M phase in some cancer cell lines.[6] This arrest prevents the cells from progressing through mitosis and ultimately leads to cell death. The mechanism can involve the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, some stilbenoid compounds have been shown to down-regulate cyclin B1, a critical protein for G2/M transition.[6] In other cell types, DES has been observed to cause a G1 phase arrest by downregulating cyclin D1 and cyclin E.[7]
Caption: Mechanisms of this compound-induced cell cycle arrest.
Other Mechanisms
-
Microtubule Disruption: Some early studies suggested that DES could disrupt microtubule formation, similar to other chemotherapeutic agents.[2] However, later research indicated that in prostate cancer cells, the cytotoxic effects of DES are not primarily due to microtubule disruption.[1]
-
Telomerase Inhibition: DES has been shown to inhibit telomerase activity and gene expression in both androgen-dependent and androgen-independent prostate cancer cells, which could contribute to its long-term anti-cancer effects.[8]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro evaluation of this compound's cytotoxic effects.
Caption: General workflow for in vitro cytotoxicity studies.
References
- 1. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Low-dose diethylstilbestrol for the treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethylstilbestrol induces rat spermatogenic cell apoptosis in vivo through increased expression of spermatogenic cell Fas/FasL system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diethylstilbestrol induces oxidative DNA damage, resulting in apoptosis of spermatogonial stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diethylstilbestrol induces arrest of rat vascular smooth muscle cell cycle progression through downregulation of cyclin D1 and cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthetic estrogen diethylstilbestrol (DES) inhibits the telomerase activity and gene expression of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic and Molecular Targets of Diethylstilbestrol Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylstilbestrol (B1670540) (DES), a synthetic nonsteroidal estrogen, was prescribed to pregnant women from the 1940s to the 1970s to prevent pregnancy complications.[1] Its use was discontinued (B1498344) after the discovery of its association with a rare vaginal cancer, clear-cell adenocarcinoma, in the daughters of women who used the drug during pregnancy.[2] Subsequent research has revealed a wide range of adverse health effects in individuals exposed to DES in utero, including reproductive tract abnormalities, infertility, and an increased risk of certain cancers.[1] This guide provides an in-depth overview of the genetic and molecular targets of DES, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved in its action.
DES exerts its biological effects through a multi-faceted mechanism that includes direct interaction with estrogen receptors, metabolic activation to genotoxic intermediates, and disruption of critical developmental signaling pathways. Understanding these molecular targets is crucial for assessing the risks associated with endocrine-disrupting chemicals and for the development of therapeutic strategies for DES-related health issues.
Data Presentation: Quantitative Effects of Diethylstilbestrol
The following tables summarize the quantitative data on the interaction of DES with its primary molecular targets and its biological effects.
Table 1: Receptor Binding Affinity and Potency of Diethylstilbestrol
| Receptor | Ligand | Binding Affinity (Relative to Estradiol) | Kd (nM) | EC50 (nM) | Reference(s) |
| Estrogen Receptor α (ERα) | Diethylstilbestrol | 245% | ~0.71 | ~0.18 | [3] |
| Estrogen Receptor β (ERβ) | Diethylstilbestrol | - | - | ~0.06 | [3] |
| Estrogen Receptor (unspecified) | Indenestrol A (DES metabolite) | High | ~0.67 (IA-S enantiomer) | - | [4] |
Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates higher affinity. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.
Table 2: Dose-Dependent Uterine Adenocarcinoma Incidence in Mice Following Neonatal DES Exposure
| Neonatal DES Dose (µg/kg/day) | Tumor Incidence at 18 months | Reference(s) |
| 0 (Control) | 0% | [5][6] |
| 1 | >0% (specific % not stated) | [5][6] |
| 10 | >0% (specific % not stated) | [5][6] |
| 1000 | >90% | [5][6] |
Table 3: Alterations in Gene Expression Following DES Exposure
| Gene | Tissue/Cell Type | Exposure Conditions | Fold Change (approximate) | Reference(s) |
| HOXA9 | Human Uterine Cells | In vitro | ~2-fold increase (vs. Estradiol) | [7] |
| HOXA10 | Human Cervical Cells | In vitro | ~2-fold increase (vs. Estradiol) | [7] |
| Hoxa10 | Mouse Uterus | In utero | Repressed and shifted caudally | [4][8] |
| Wnt7a | Mouse Müllerian Duct | In vivo/organ culture | Repressed | [3][9] |
| Lactoferrin (Ltf) | Mouse Uterus | Neonatal | Increased | [5][6] |
| Cyclin D1 (Ccnd1) | Mouse Uterus | Neonatal | Decreased | [5][6] |
| c-fos | Mouse Uterus | Neonatal | Increased | [3] |
| c-jun | Mouse Uterus | Neonatal | Increased | [3] |
Signaling Pathways and Mechanisms of Action
DES impacts cellular function through several interconnected pathways. The primary mechanisms include classical estrogen receptor signaling, metabolic activation leading to genotoxicity, and the disruption of developmental gene regulatory networks.
Estrogen Receptor-Mediated Signaling
DES is a potent agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] Upon binding, the DES-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) in the promoter regions of target genes, leading to either activation or repression of transcription. This results in changes in cell proliferation, differentiation, and other physiological processes.[1]
Metabolic Activation and Genotoxicity
DES can be metabolized, primarily in the liver, to reactive quinone intermediates.[10][11][12] These electrophilic metabolites can covalently bind to DNA, forming DNA adducts.[11][12] The formation of these adducts can lead to mutations and genomic instability, contributing to the carcinogenic effects of DES.[2][12]
Disruption of Developmental Pathways
Exposure to DES during critical periods of embryonic development can permanently alter the expression of key developmental genes, such as the Hox and Wnt gene families.[3][7][9][13] These genes are crucial for the proper patterning and differentiation of the reproductive tract. DES-induced disruption of these pathways is thought to be a primary mechanism behind the observed reproductive tract abnormalities in exposed individuals.[7][13]
Epigenetic Modifications
DES can induce long-lasting changes in gene expression through epigenetic mechanisms, primarily DNA methylation.[3][8][14] For example, neonatal DES exposure in mice leads to the demethylation of the estrogen-responsive lactoferrin gene promoter and hypomethylation of the c-fos gene, contributing to their persistent expression.[3][15] Conversely, DES can cause hypermethylation of other genes, such as Hoxa10, leading to their repression.[4][8] These epigenetic alterations can be heritable and may contribute to the transgenerational effects of DES.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of DES's molecular targets.
Competitive Estrogen Receptor Binding Assay
Objective: To determine the relative binding affinity of DES and its metabolites for the estrogen receptor.
Methodology:
-
Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to obtain a cytosolic fraction containing the estrogen receptors.
-
Competitive Binding: A constant concentration of radiolabeled estradiol (B170435) (e.g., [3H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled competitor (DES or its metabolites).
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using a method such as hydroxylapatite (HAP) adsorption.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is calculated from this curve. The relative binding affinity (RBA) is then calculated as (IC50 of estradiol / IC50 of competitor) x 100.
Reporter Gene Assay for Estrogenic Activity
Objective: To measure the ability of DES to activate estrogen receptor-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: A suitable cell line that expresses estrogen receptors (e.g., MCF-7 breast cancer cells) is cultured. The cells are transfected with a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or green fluorescent protein).
-
Compound Treatment: The transfected cells are treated with various concentrations of DES or a vehicle control.
-
Cell Lysis and Reporter Gene Assay: After an incubation period (typically 24-48 hours), the cells are lysed, and the activity of the reporter gene product is measured (e.g., luminescence for luciferase).
-
Data Analysis: The reporter gene activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). A dose-response curve is generated, and the EC50 value is determined.
In Vivo Mouse Model for DES Effects
Objective: To study the long-term effects of developmental DES exposure on gene expression and tumorigenesis.
Methodology:
-
Animal Dosing: Neonatal mice are subcutaneously injected with DES dissolved in a vehicle (e.g., corn oil) at various doses for a specified period (e.g., days 1-5 of life). A control group receives the vehicle only.
-
Tissue Collection: At different time points (e.g., prepubertal, adult), mice are euthanized, and target tissues (e.g., uterus, vagina) are collected.
-
Gene Expression Analysis: RNA is extracted from the tissues, and the expression levels of target genes are quantified using methods such as real-time quantitative PCR (RT-qPCR) or microarray analysis.
-
Histopathological Analysis: Tissues from long-term studies are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess for pathological changes, including the presence of tumors.
-
Data Analysis: Gene expression data is analyzed for statistically significant changes between DES-treated and control groups. Tumor incidence is calculated for each dose group.
Analysis of DNA Adducts
Objective: To detect and quantify the formation of DES-DNA adducts in target tissues.
Methodology:
-
DNA Isolation: DNA is extracted from the tissues of DES-exposed animals.
-
32P-Postlabeling Assay: This is a highly sensitive method for detecting bulky DNA adducts.
-
DNA is enzymatically digested to deoxynucleoside 3'-monophosphates.
-
The adducted nucleotides are enriched and then labeled at the 5'-hydroxyl group with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
The 32P-labeled adducted nucleotides are separated by multidirectional thin-layer chromatography (TLC).
-
The adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging.
-
-
Mass Spectrometry-Based Methods (e.g., LC-MS/MS): These methods provide structural information about the adducts.
-
DNA is digested, and the adducted nucleosides or bases are enriched.
-
The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the specific adducts based on their mass-to-charge ratio and fragmentation patterns.
-
DNA Methylation Analysis
Objective: To investigate DES-induced changes in the DNA methylation patterns of specific genes.
Methodology:
-
Genomic DNA Isolation: DNA is extracted from the target tissues of DES-treated and control animals.
-
Bisulfite Conversion: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
PCR Amplification: The promoter regions or other regions of interest of target genes are amplified by PCR using primers specific for the bisulfite-converted DNA.
-
Sequencing or Methylation-Specific PCR:
-
Bisulfite Sequencing: The PCR products are cloned and sequenced to determine the methylation status of individual CpG sites.
-
Methylation-Specific PCR (MSP): Two pairs of primers are designed: one pair that recognizes the methylated sequence and another that recognizes the unmethylated sequence after bisulfite treatment. The presence of a PCR product indicates the methylation status.
-
-
Quantitative Analysis: The percentage of methylation at specific CpG sites is calculated.
Conclusion
The molecular mechanisms underlying the actions of diethylstilbestrol are complex and multifaceted, involving a combination of receptor-mediated signaling, metabolic activation to genotoxic intermediates, and the disruption of critical developmental pathways through both genetic and epigenetic modifications. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals working to understand the long-term health consequences of DES exposure and to develop strategies for prevention and treatment. The continued study of DES serves as a critical model for understanding the broader implications of endocrine-disrupting chemicals on human health.
References
- 1. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]
- 2. DIETHYLSTILBESTROL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. DES biological actions involving receptor mediated activities as a mechanism for its toxicity [diethylstilbestrol.co.uk]
- 4. Hypermethylation of Homeobox A10 by in Utero Diethylstilbestrol Exposure: An Epigenetic Mechanism for Altered Developmental Programming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developmental exposure to diethylstilbestrol alters uterine gene expression that may be associated with uterine neoplasia later in life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developmental Exposure to Diethylstilbestrol Alters Uterine Gene Expression That May Be Associated With Uterine Neoplasia Later in Life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In utero diethylstilbestrol (DES) exposure alters Hox gene expression in the developing müllerian system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epigenetic mechanism underlies DES-mediated alterations in HOXA10 expression [diethylstilbestrol.co.uk]
- 9. Fetal exposure to DES results in de-regulation of Wnt7a during uterine morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of metabolic activation in the transplacental carcinogenicity of diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of metabolic activation and DNA adduct formation by the human carcinogen diethylstilbestrol: the defining link to natural estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of genotoxicity of diethylstilbestrol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hoxa-10 gene expression might be repressed by DES during reproductive tract morphogenesis - Diethylstilbestrol DES [diethylstilbestrol.co.uk]
- 14. In Utero Exposure to Diethylstilbestrol and Blood DNA Methylation in Adult Women: Results from a Meta-analysis of Two Cohort Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Developmental exposure to diethylstilbestrol elicits demethylation of estrogen-responsive lactoferrin gene in mouse uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Diethylstilbestrol Metabolic Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of key metabolic intermediates of diethylstilbestrol (B1670540) (DES), a synthetic nonsteroidal estrogen with a history of therapeutic use and significant toxicological implications. The focus is on the chemical and enzymatic preparation of major metabolites, including Z,Z-dienestrol (β-dienestrol) and diethylstilbestrol quinone (DES-quinone), which are crucial for studying the mechanisms of DES-induced carcinogenesis and endocrine disruption. This document outlines the primary metabolic pathways, details available synthetic and analytical methodologies, and presents quantitative data on the biological activity of these compounds. Furthermore, it includes diagrams of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the synthesis and biological actions of DES metabolites.
Introduction
Diethylstilbestrol (DES) is a potent synthetic estrogen that was prescribed to pregnant women to prevent miscarriages.[1] However, its use was linked to the development of clear cell adenocarcinoma of the vagina and cervix in the daughters of women who used the drug during pregnancy.[2] The carcinogenic and endocrine-disrupting effects of DES are believed to be mediated, in part, by its metabolic activation to reactive intermediates that can interact with cellular macromolecules, including DNA.[3] Understanding the synthesis and biological activity of these metabolites is paramount for elucidating the mechanisms of DES toxicity and for developing strategies to mitigate its adverse effects.
This guide focuses on the synthesis of two pivotal metabolic intermediates: Z,Z-dienestrol and DES-quinone. Z,Z-dienestrol is a significant metabolite formed via the oxidative metabolism of DES.[4] DES-quinone is a highly reactive intermediate implicated in the formation of DNA adducts.[5] The synthesis of these and other metabolites is essential for their use as standards in metabolic studies, for toxicological research, and in the development of new therapeutic agents.
Metabolic Pathways of Diethylstilbestrol
The metabolism of DES proceeds primarily through two pathways: oxidative metabolism and conjugation. The oxidative pathway, which is of particular interest for the generation of reactive intermediates, involves the enzymatic conversion of DES to various hydroxylated and quinone-type metabolites.
The cooxidative metabolism of DES, for instance by prostaglandin (B15479496) synthetase, leads to the formation of Z,Z-dienestrol as a major extractable metabolite.[4] Another critical metabolic activation step is the oxidation of DES to DES-quinone.[5] This conversion can be catalyzed by peroxidases, such as horseradish peroxidase, in the presence of hydrogen peroxide.[5]
dot
Synthesis of Key Metabolic Intermediates
Synthesis of Diethylstilbestrol Quinone (DES-Quinone)
DES-quinone is a critical, albeit unstable, metabolic intermediate. Its synthesis has been achieved through chemical oxidation.
Experimental Protocol: Silver Oxide Oxidation [5]
-
Dissolution: Dissolve E-diethylstilbestrol in a non-protic solvent such as chloroform.
-
Oxidation: Add silver oxide (Ag₂O) to the solution. The reaction proceeds with the oxidation of the hydroxyl groups of DES to form the corresponding quinone.
-
Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the silver salts. The solvent is then removed under reduced pressure. Due to the instability of DES-quinone in protic solvents, purification methods must be carefully chosen to avoid its rearrangement to Z,Z-dienestrol.
-
Characterization: The structure of the synthesized DES-quinone can be confirmed using spectroscopic methods, including infrared (IR), ultraviolet-visible (UV-Vis), nuclear magnetic resonance (NMR), and mass spectrometry (MS).[5]
It is crucial to note that DES-quinone is unstable in protic solvents like water and methanol (B129727), with reported half-lives of approximately 40 and 70 minutes, respectively.[5] In the presence of acids, bases, or protic solvents, it rearranges to form Z,Z-dienestrol.[5]
Synthesis of Z,Z-Dienestrol (β-Dienestrol)
Z,Z-Dienestrol can be synthesized through the rearrangement of DES-quinone or via direct chemical synthesis.
Experimental Protocol: Rearrangement of DES-Quinone [5]
-
Preparation of DES-Quinone: Synthesize DES-quinone as described in the previous section, but do not rigorously exclude protic solvents during work-up.
-
Rearrangement: Dissolve the crude or purified DES-quinone in a protic solvent such as methanol or an aqueous solution.
-
Isolation: After a sufficient period for the rearrangement to occur (which can be monitored by HPLC), the Z,Z-dienestrol can be extracted into an organic solvent.
-
Purification: The product can be purified by standard techniques such as column chromatography or recrystallization.
-
Characterization: The identity and purity of the synthesized Z,Z-dienestrol should be confirmed by NMR, MS, and comparison to a known standard.
Quantitative Data on Biological Activity
The biological activity of DES and its metabolites, particularly their estrogenicity, is a critical aspect of their toxicological profile. This activity is often assessed by their binding affinity to the estrogen receptor (ER).
| Compound | Relative Binding Affinity (RBA) vs. Estradiol | Estrogenic Activity Rank (in vivo) | Reference |
| Diethylstilbestrol (DES) | High | 1 | [6] |
| α-Dienestrol | High | 2 | [6] |
| DES-epoxide | Moderate | 3 | [6] |
| Indanyl-DES | High | 4 | [6] |
| Dihydroxy DES | Low | 5 | [6] |
| β-Dienestrol (Z,Z-Dienestrol) | Low | 6 | [6] |
| DES-phenanthrene | Very Low | 7 | [6] |
Table 1: Comparative estrogenic activity and receptor binding of DES and its metabolites.
Experimental Workflows and Signaling Pathways
Experimental Workflow for Synthesis and Analysis
The synthesis and analysis of DES metabolites typically follow a structured workflow, from the initial synthetic steps to purification and final characterization.
dot
Estrogen Receptor Signaling Pathway
DES and its estrogenic metabolites exert their effects primarily through the estrogen receptor (ER). The binding of these ligands to the ER initiates a cascade of events that lead to changes in gene expression.
dot
Conclusion
The synthesis of diethylstilbestrol metabolic intermediates is a critical endeavor for advancing our understanding of the toxicological and carcinogenic properties of this potent synthetic estrogen. This guide has provided an overview of the key metabolic pathways, outlined available synthetic methods for producing Z,Z-dienestrol and DES-quinone, and presented comparative data on their biological activities. The provided diagrams of the experimental workflow and the estrogen receptor signaling pathway serve to visually encapsulate the core concepts discussed. Further research to fully elucidate detailed, high-yield synthetic protocols and to expand the library of synthesized DES metabolites will be invaluable for the fields of toxicology, drug development, and endocrine research.
References
- 1. researchgate.net [researchgate.net]
- 2. DIETHYLSTILBESTROL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Diethylstilbestrol metabolic transformation in relation to organ specific tumor manifestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. Diethylstilbestrol (DES) quinone: a reactive intermediate in DES metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogenic activity in vivo and in vitro of some diethylstilbestrol metabolites and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Stilphostrol's Impact on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stilphostrol, a synthetic nonsteroidal estrogen and a prodrug of diethylstilbestrol (B1670540) (DES), exerts profound effects on the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] This technical guide provides an in-depth analysis of the mechanisms of action, supported by quantitative data from preclinical and clinical studies. It details the intricate signaling pathways affected by this compound and outlines the experimental protocols utilized to elucidate these effects. The primary mechanism involves potent negative feedback on the hypothalamus and pituitary gland, leading to a significant reduction in gonadotropin secretion and subsequent suppression of gonadal steroidogenesis.[3][4][5] Additionally, direct cytotoxic effects on gonadal and cancer cells contribute to its therapeutic efficacy, particularly in prostate cancer.[1][3] This document serves as a comprehensive resource for researchers and professionals in pharmacology and drug development, offering a detailed understanding of this compound's interaction with the HPG axis.
Introduction
This compound, also known as fosfestrol (B1227026) or diethylstilbestrol diphosphate (B83284) (DES-DP), is a synthetic estrogen that has been historically utilized in the management of advanced prostate cancer.[1][6] Its therapeutic utility stems from its potent modulation of the hypothalamic-pituitary-gonadal (HPG) axis, a critical regulatory system for reproduction and steroid hormone production.[7][8] this compound itself is an inactive prodrug that is rapidly metabolized in the body to its active form, diethylstilbestrol (DES).[2] DES, a powerful nonsteroidal estrogen, is responsible for the pharmacological effects of this compound.[2]
The HPG axis is a tightly regulated endocrine system involving the hypothalamus, the anterior pituitary gland, and the gonads.[7][8][9] The hypothalamus secretes gonadotropin-releasing hormone (GnRH) in a pulsatile manner, which stimulates the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7][9][10] These gonadotropins, in turn, act on the gonads (testes in males, ovaries in females) to stimulate the production of sex steroids (testosterone and estrogen, respectively) and support gametogenesis.[7][9] Sex steroids exert negative feedback on the hypothalamus and pituitary to maintain hormonal homeostasis.[7][8]
This compound disrupts this delicate balance primarily through the potent estrogenic activity of its metabolite, DES.[3][4] This guide will explore the multifaceted impact of this compound on the HPG axis, presenting quantitative data on hormonal modulation, detailing the underlying signaling pathways, and providing an overview of the experimental methodologies used to study these interactions.
Mechanism of Action on the HPG Axis
The primary mechanism of this compound's action on the HPG axis is mediated by its active metabolite, DES. DES exerts its effects through several key pathways:
-
Negative Feedback on the Hypothalamus and Pituitary: As a potent estrogen agonist, DES strongly suppresses the release of GnRH from the hypothalamus and subsequently inhibits the secretion of LH and FSH from the anterior pituitary.[3][4][5] This antigonadotropic effect leads to a significant reduction in the stimulation of the gonads.[1]
-
Suppression of Gonadal Steroidogenesis: The decrease in circulating LH levels directly results in reduced androgen production by the Leydig cells in the testes.[3][4] This leads to a rapid decline in serum testosterone (B1683101) to castrate levels, often within 12 hours of initiating therapy.[1]
-
Increased Sex Hormone-Binding Globulin (SHBG): DES stimulates the hepatic production of SHBG.[3][6] Elevated SHBG levels lead to increased binding of circulating androgens, thereby reducing the bioavailability of free testosterone.[6]
-
Direct Cellular Effects: Beyond its systemic hormonal effects, DES has been shown to have direct cytotoxic effects on prostate cancer cells and may also directly suppress Leydig cell function.[1][3]
Signaling Pathways
The interaction of this compound (via DES) with the HPG axis can be visualized as a disruption of the normal regulatory feedback loops.
Quantitative Data on Hormonal and Clinical Effects
The administration of this compound leads to significant and measurable changes in various hormonal parameters and clinical markers. The following tables summarize key quantitative data from published studies.
Table 1: Impact of Diethylstilbestrol Diphosphate (DES-DP) on Serum Hormone Levels in Hormone-Refractory Prostate Cancer Patients
| Hormone/Protein | Pre-treatment Level (Mean ± SD) | Post-treatment Level (Mean ± SD) | P-value |
| Follicle-Stimulating Hormone (FSH) (mIU/mL) | 5.3 ± 3.5 | 3.5 ± 2.4 | p=0.04 |
| Total Testosterone (T) (ng/dL) | 20.8 ± 12.5 | 11.5 ± 5.2 | p=0.02 |
| Free Testosterone (T) (pg/mL) | 1.1 ± 0.6 | Undetectable | p=0.04 |
| Estradiol (E2) (pg/mL) | 8.9 ± 3.9 | Undetectable | p=0.04 |
| Dehydroepiandrosterone Sulfate (DHEA-S) (ng/mL) | 830 ± 450 | 550 ± 300 | p=0.03 |
| Sex Hormone-Binding Globulin (SHBG) (nmol/L) | 65 ± 25 | 110 ± 40 | p=0.02 |
| Cortisol (µg/dL) | 12.5 ± 4.5 | 18.0 ± 5.5 | p=0.02 |
Data adapted from a study on patients receiving high-dose intravenous DES-DP (500 or 1000 mg/day).[11]
Table 2: Clinical Efficacy of Oral Fosfestrol in Castration-Resistant Prostate Cancer (CRPC)
| Study | Dosage | Number of Patients | PSA Response Rate (≥50% decrease) | Median Time to Progression |
| Orlando et al. | 100 mg three times a day | 38 | 79% | 7 months |
| Siddiqui et al. | Not specified | Not specified | 50% | 12.7 months |
| Indian Study | 120 mg three times a day | 47 | 55% | Not reported |
Data compiled from various clinical studies on oral fosfestrol in CRPC patients.[11][12]
Table 3: Receptor Binding Affinity of Diethylstilbestrol (DES)
| Compound | Relative Binding Affinity (RBA) for Nuclear Estrogen Receptor (Estradiol = 100) |
| Diethylstilbestrol (DES) | 245 ± 36 |
| DES in the presence of rat serum | 43 ± 1 |
| DES in the presence of human serum | 52 ± 7 |
Data from a study on the relative binding affinity of DES to rat uterine nuclear estrogen receptors.[13]
Experimental Protocols
The elucidation of this compound's effects on the HPG axis has been achieved through a variety of in vivo and in vitro experimental protocols.
In Vivo Animal Models
-
Rodent Models (Mice and Rats):
-
Objective: To assess the impact of DES on reproductive development, HPG axis function, and tumorigenesis.
-
Methodology:
-
Animal Selection: Newborn or adult male and female mice or rats are used.
-
Dosing: DES is administered via subcutaneous injection or orally at varying doses (e.g., 0.1 mg/kg, 1 mg/kg).[14][15]
-
Duration: Exposure can be for a defined period (e.g., 5 consecutive days) or long-term.
-
Sample Collection: Blood samples are collected for hormone analysis (LH, FSH, testosterone, estradiol) using radioimmunoassay (RIA) or ELISA. Tissues such as the uterus, testes, and pituitary are harvested for histological examination and gene expression analysis (e.g., qPCR for genes involved in the HPG axis).[16][17]
-
Endpoints: Assessment of implantation sites in pregnant females, organ weights, sperm parameters, and histopathological changes in reproductive organs.[14][15][18]
-
-
-
Zebrafish Model:
-
Objective: To study the endocrine-disrupting effects of DES during different developmental stages.
-
Methodology:
-
Exposure: Zebrafish larvae are exposed to varying concentrations of DES in the water.
-
Gene Expression Analysis: At different developmental time points (e.g., 25, 45, 60, and 90 days post-fertilization), whole-body or specific tissues are collected for quantitative real-time PCR (qPCR) to measure the expression of genes related to the HPG axis (e.g., gnrh, lhb, fshb), sex hormone receptors, and gonadal development.[17]
-
Histology: Gonadal tissues are examined histologically to assess developmental changes.
-
-
In Vitro Assays
-
Cell Culture Studies:
-
Objective: To investigate the direct cytotoxic effects and mechanisms of action of DES on cancer cells.
-
Methodology:
-
Cell Lines: Hormone-sensitive (e.g., MCF-7) and hormone-insensitive (e.g., MDA-MB 231) breast cancer cell lines, or prostate cancer cell lines are used.[19]
-
Treatment: Cells are treated with varying concentrations of DES, DES monophosphate, or DES diphosphate.[19]
-
Assays: Cell growth inhibition is measured using assays like the MTT assay. Apoptosis can be assessed by flow cytometry or TUNEL staining.[20]
-
-
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity of DES for estrogen receptors.
-
Methodology:
-
Preparation: Nuclear fractions containing estrogen receptors are isolated from target tissues (e.g., rat uterus).
-
Competitive Binding: A radiolabeled estrogen (e.g., [3H]estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled DES.
-
Quantification: The amount of bound radioligand is measured, and the concentration of DES required to inhibit 50% of the specific binding of the radioligand (IC50) is determined to calculate the relative binding affinity.[13]
-
-
Clinical Study Protocols in Humans
-
Objective: To evaluate the efficacy and safety of this compound in patients with advanced prostate cancer.
-
Methodology:
-
Patient Population: Patients with castration-resistant prostate cancer are typically enrolled.
-
Treatment Regimen: this compound (fosfestrol) is administered intravenously (e.g., 600-1200 mg/day) or orally (e.g., 100-120 mg three times a day).[1][12]
-
Monitoring: Serum PSA levels are monitored regularly to assess biochemical response. Hormonal profiles (testosterone, LH, FSH, SHBG) are measured at baseline and throughout the treatment period.[11]
-
Endpoints: Primary endpoints often include PSA response rate and time to disease progression. Secondary endpoints may include symptomatic improvement and overall survival.
-
Conclusion
This compound, through its active metabolite diethylstilbestrol, profoundly impacts the hypothalamic-pituitary-gonadal axis. Its primary mechanism of action involves a potent negative feedback inhibition on the hypothalamus and pituitary, leading to a significant reduction in gonadotropin secretion and subsequent suppression of gonadal testosterone production. This is further augmented by an increase in serum SHBG, which reduces the bioavailability of androgens. The quantitative data presented herein demonstrates the robust and rapid hormonal changes induced by this compound, which underpin its clinical efficacy in hormone-sensitive conditions like prostate cancer. The detailed experimental protocols provide a framework for future research into the nuanced effects of this and other estrogenic compounds on the HPG axis. This comprehensive guide serves as a valuable resource for scientists and clinicians working to understand and leverage the powerful endocrine-modulating properties of this compound.
References
- 1. Fosfestrol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]
- 3. Low-dose diethylstilbestrol for the treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. Diethylstilbestrol - Wikipedia [en.wikipedia.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Hypothalamic–pituitary–gonadal axis - Wikipedia [en.wikipedia.org]
- 8. The Hypothalamic-Pituitary-Gonadal Axis - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. HPG Axis – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 11. Effects of intravenous administration of high dose-diethylstilbestrol diphosphate on serum hormonal levels in patients with hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The relative binding affinity of diethylstilbestrol to uterine nuclear estrogen receptor: effect of serum and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Effects of Diethylstilbestrol on Zebrafish Gonad Development and Endocrine Disruption Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of Diethylstilbestrol on Uterus Structure and Immunological Function in Mice During Early Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Studies on the mammary tumor-inhibiting effects of diethylstilbestrol and its mono- and diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Stilphostrol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilphostrol, also known by its generic name fosfestrol (B1227026) (and as diethylstilbestrol (B1670540) diphosphate), is a synthetic, non-steroidal estrogen. It functions as a prodrug of diethylstilbestrol (DES), a potent estrogen receptor agonist. In cell culture, this compound is enzymatically converted by phosphatases present in the serum of the culture medium into its active form, DES. The liberated DES can then exert its biological effects, which are primarily mediated through interactions with estrogen receptors. These application notes provide detailed protocols for the preparation and use of this compound in in-vitro cell culture experiments.
Mechanism of Action
This compound (fosfestrol) passively enters cells where it is dephosphorylated by cellular phosphatases to its active metabolite, diethylstilbestrol (DES). DES, a potent estrogen mimic, binds to estrogen receptors (ERα and ERβ) in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of target genes involved in cellular processes such as proliferation, differentiation, and apoptosis.
Data Presentation
The following tables summarize key quantitative data for the use of this compound and its active form, DES, in cell culture.
Table 1: Solubility of this compound (Fosfestrol Tetrasodium (B8768297) Salt) and Diethylstilbestrol (DES)
| Compound | Solvent | Solubility | Storage of Stock Solution |
| This compound (Fosfestrol Tetrasodium Salt) | Water | 100 g/L at 25°C[] | -20°C[] |
| DMSO | Soluble[2] | -20°C[2] | |
| Ethanol | Insoluble[] | - | |
| Diethylstilbestrol (DES) | DMSO | ~30 mg/mL[3] | -20°C |
| Ethanol | ~30 mg/mL[3] | -20°C | |
| Water | Practically insoluble[4] | - | |
| 1:5 Ethanol:PBS (pH 7.2) | ~0.15 mg/mL[3] | Not recommended for more than one day[3] |
Table 2: Commonly Used Working Concentrations in Cell Culture
| Compound | Cell Line(s) | Concentration Range | Effect |
| This compound (as DESDP) | Prostatic carcinoma cells (LNCaP, DU 145, PC-3) | 1 to 20 µg/mL | Dose-dependent cytotoxicity[5] |
| Diethylstilbestrol (DES) | Prostate cancer cells | 19-25 µM | Cytotoxicity, Apoptosis |
| Mouse stromal cells | 0.6 µM and 6 µM | Affects decidualization[6] | |
| RL1 rat liver cells | 5.0, 10.0, or 20.0 µg/mL | Clastogenic activity[] |
Experimental Protocols
1. Preparation of this compound (Fosfestrol Tetrasodium Salt) Stock Solution
Materials:
-
This compound (Fosfestrol tetrasodium salt) powder
-
Sterile, nuclease-free water or DMSO
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Sterile-filtered pipette tips
-
Vortex mixer
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
For an aqueous stock solution: Reconstitute the this compound powder in sterile, nuclease-free water to a desired concentration (e.g., 10 mg/mL). Vortex thoroughly until the powder is completely dissolved. Fosfestrol tetrasodium salt is water-soluble.[]
-
For a DMSO stock solution: Reconstitute the this compound powder in sterile DMSO to a desired concentration. Vortex thoroughly until the powder is completely dissolved.
-
-
Sterilization: Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
2. Preparation of Working Solutions and Cell Treatment
Materials:
-
This compound stock solution
-
Complete cell culture medium (containing fetal bovine serum with active phosphatases)
-
Cultured cells in appropriate vessels (e.g., 96-well plates, T-75 flasks)
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution to Working Concentration:
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture vessel.
-
Serially dilute the stock solution in complete cell culture medium to prepare the final working concentrations. Note: It is crucial to use a serum-containing medium, as the conversion of this compound to its active form, DES, is dependent on the presence of phosphatases in the serum.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the complete medium containing the desired final concentration of this compound to the cells.
-
Include appropriate controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (water or DMSO) used to prepare the stock solution.
-
Untreated Control: Cells cultured in complete medium without any treatment.
-
-
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with the planned experimental analysis (e.g., viability assays, gene expression analysis, etc.).
Visualizations
Caption: this compound activation and signaling pathway.
Caption: Workflow for preparing this compound solutions.
References
Application Notes and Protocols for Diethylstilbestrol Diphosphate Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of diethylstilbestrol (B1670540) diphosphate (B83284) (DES-DP) and its active form, diethylstilbestrol (DES), in various animal models for research purposes, particularly in the context of cancer and endocrinology. The following sections detail quantitative data from preclinical studies, experimental protocols for in vivo administration, and visualizations of relevant signaling pathways and workflows.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the administration of DES and DES-DP in different animal models, detailing the model, compound, dosage, route of administration, and key findings. This information is critical for designing new experiments and understanding the dose-response relationships of these compounds.
| Animal Model | Compound | Dosage | Route of Administration | Key Findings |
| Mice (Newborn, Female) | Diethylstilbestrol (DES) | 0.1 mg/kg/day for 5 days | Subcutaneous | No significant effect on the number of implantation sites. |
| 1 mg/kg/day for 5 days | Subcutaneous | Almost no implantation sites detected; abnormal uterine receptivity.[1] | ||
| Mice | Diethylstilbestrol (DES) | Single neonatal injection | Subcutaneous | Development of cervical and vaginal tumors.[2] |
| Rats (Wistar, Female) | Diethylstilbestrol (DES) | 0.1 mg/kg/day | Oral (in combination with DMBA) | Promoted hyperplasia and carcinogenesis of the mammary gland.[3] |
| 0.2 mg/kg/day | Oral (in combination with DMBA) | Inhibited the proliferation of mammary epithelial cells.[3] | ||
| 0.4 mg/kg/day | Oral (in combination with DMBA) | Weaker inhibitory effect on mammary epithelial cell proliferation compared to 0.2 mg/kg/day.[3] | ||
| Rats (with MtT/W15 pituitary tumors) | Diethylstilbestrol (DES) | 10 mg for 3 weeks | Not specified | Inhibition of tumor growth and decreased prolactin production by the tumor.[4] |
| Rats (Male) | Diethylstilbestrol (DES) | Daily injections for the first month of life | Subcutaneous | Development of squamous-cell carcinoma of the reproductive tract.[2] |
| Hamsters (Male) | Diethylstilbestrol (DES) | 0.01 mg/kg/day for 7 days | Subcutaneous | No significant changes in body weight.[5] |
| 0.1 mg/kg/day for 7 days | Subcutaneous | Significant reduction in average daily gain.[5] | ||
| 1.0 mg/kg/day for 7 days | Subcutaneous | Significant reduction in body weight and spleen index.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. The following protocols are synthesized from published research and provide a guide for the preparation and administration of DES-DP.
Protocol 1: Subcutaneous Administration of Diethylstilbestrol in Rodent Models
This protocol is applicable for studies investigating the long-term effects of DES, such as carcinogenesis or developmental toxicity.
Materials:
-
Diethylstilbestrol (DES) powder
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Animal balance
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation of DES Solution:
-
Under a chemical fume hood, accurately weigh the required amount of DES powder.
-
In a sterile glass vial, add the desired volume of sesame or olive oil.
-
Slowly add the DES powder to the oil while stirring with a magnetic stirrer.
-
Gently heat the mixture if necessary to aid dissolution, but avoid high temperatures that could degrade the compound.
-
Once fully dissolved, filter the solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility for injection.
-
Store the prepared solution protected from light.
-
-
Animal Dosing:
-
Weigh each animal to determine the precise injection volume based on the desired mg/kg dosage.
-
Gently restrain the animal. For mice and rats, this can be done by scruffing the neck to expose the dorsal side.
-
Disinfect the injection site (typically the loose skin over the back or flank) with 70% ethanol.
-
Pinch the skin to form a tent and insert the needle at the base of the tent, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the DES solution subcutaneously.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Intravenous Administration of Fosfestrol (Diethylstilbestrol Diphosphate) in Rodent Models
This protocol is adapted from clinical studies and can be used for investigating the acute effects or cytotoxic properties of high-dose DES-DP. Fosfestrol is the commercial name for DES-DP.
Materials:
-
Fosfestrol (Diethylstilbestrol Diphosphate) for injection
-
Sterile 0.9% saline solution
-
Sterile vials or infusion bags
-
Syringes and needles appropriate for intravenous injection in the chosen animal model (e.g., 27-30 gauge for mouse tail vein)
-
Animal restrainer (e.g., a rodent restrainer for tail vein injections)
-
Heat lamp or warming pad (to dilate the tail vein)
Procedure:
-
Preparation of Fosfestrol Solution:
-
Reconstitute the lyophilized Fosfestrol powder with sterile 0.9% saline to the desired concentration as per the product's instructions or study design.
-
Ensure the solution is clear and free of particulates before administration.
-
-
Animal Dosing (Tail Vein Injection in Mice/Rats):
-
Warm the animal under a heat lamp or on a warming pad for a few minutes to dilate the lateral tail veins.
-
Place the animal in a suitable restrainer, allowing access to the tail.
-
Disinfect the tail with 70% ethanol.
-
Visualize the lateral tail vein.
-
Carefully insert the needle, bevel up, into the vein. A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the Fosfestrol solution. If significant resistance is met or a blister forms, the needle is not in the vein and should be repositioned.
-
After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse effects.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways affected by DES-DP and a general experimental workflow for its in vivo administration.
Signaling Pathways
Diethylstilbestrol diphosphate is a prodrug that is dephosphorylated to the active form, diethylstilbestrol (DES).[6] DES then acts as a potent estrogen receptor (ER) agonist, initiating both genomic and non-genomic signaling cascades.
References
- 1. mdpi.com [mdpi.com]
- 2. Diethylstilbestrol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Diethylstilbestrol intervention in carcinogenesis of breast cancer in wistar rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diethylstilbestrol inhibits tumor growth and prolactin production in rat pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Diethylstilbestrol on the Structure and Function of the Spleen in Male Golden Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]
Application Notes: Analytical Strategies for Fosfestrol and Metabolite Quantification
Fosfestrol (B1227026), also known as diethylstilbestrol (B1670540) diphosphate, is a synthetic, non-steroidal estrogen prodrug utilized in the palliative treatment of metastatic, castration-resistant prostate cancer.[1][2][3] Its therapeutic efficacy relies on its in-vivo hydrolysis by phosphatases into the biologically active estrogen, diethylstilbestrol (DES). Monitoring fosfestrol and its primary metabolites—including DES monophosphate, free DES, and its subsequent conjugates (glucuronides and sulfates)—is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring treatment efficacy.
The analytical challenge lies in the rapid conversion of fosfestrol and the presence of multiple metabolites in complex biological matrices such as plasma and urine.[4][5] Early analytical methods relied on High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.[4][6] Modern approaches, particularly for the active DES metabolite, leverage the superior sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]
This document provides detailed protocols and comparative data for the principal analytical methods used to quantify fosfestrol and its key metabolites, tailored for researchers in pharmacology and drug development.
Metabolic Pathway of Fosfestrol
Fosfestrol is rapidly dephosphorylated in the body by acid and alkaline phosphatases. It is first converted to DES monophosphate and subsequently to the active compound, diethylstilbestrol (DES). DES then undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation, to form water-soluble conjugates that are excreted.[4][9]
Experimental Protocols
The following protocols provide detailed procedures for sample preparation and analysis. The LC-MS/MS method for diethylstilbestrol is highlighted as the current standard for its high sensitivity and specificity in biological matrices.[7][8]
Protocol 1: Quantification of Total Diethylstilbestrol (DES) in Human Plasma by LC-MS/MS
This protocol is designed for the sensitive quantification of total DES (free and deconjugated) in plasma, which is essential for accurately assessing the systemic exposure to the active drug.
1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
-
Objective: To deconjugate DES-glucuronide/sulfate metabolites back to free DES and to extract and concentrate the analyte from the plasma matrix.
-
Materials:
-
Human plasma samples.
-
β-glucuronidase enzyme solution (from Helix pomatia or similar).
-
1.0 M Acetate (B1210297) buffer (pH 4.0).[10]
-
Internal Standard (IS) solution (e.g., Dienestrol (B18971) or a stable isotope-labeled DES).
-
Solid-Phase Extraction (SPE) C18 cartridges.
-
Methanol (B129727) (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Formic acid.
-
Deionized water.
-
-
Procedure:
-
Pipette 500 µL of plasma into a centrifuge tube.
-
Add 20 µL of the internal standard solution and vortex briefly.
-
Add 100 µL of 1.0 M acetate buffer (pH 4.0) and 20 µL of β-glucuronidase solution.[10]
-
Vortex for 10 seconds and incubate the mixture in a water bath at 60-65°C for at least 30 minutes to ensure complete hydrolysis.[10]
-
Allow the sample to cool to room temperature.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the hydrolyzed plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a 10% methanol-in-water solution to remove interferences.
-
Elution: Elute the analyte (DES) and internal standard from the cartridge using 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid) for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Objective: To chromatographically separate DES from other components and quantify it using tandem mass spectrometry.
-
Instrumentation:
-
HPLC system coupled with a tandem mass spectrometer (e.g., triple quadrupole).
-
Electrospray Ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 3.0 mm x 150 mm, 3.5 µm particle size).[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol/Acetonitrile (80:20, v/v) with 0.1% formic acid.[7]
-
Flow Rate: 0.6 mL/min.[7]
-
Injection Volume: 50 µL.[7]
-
Gradient Program:
-
Start at 35% B.
-
Ramp to 100% B over 10 minutes.
-
Hold at 100% B for 2 minutes.
-
Return to 35% B and re-equilibrate for 3 minutes.[7]
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[7][11]
-
Monitoring: Selected Reaction Monitoring (SRM).
-
Example SRM Transitions for DES: Precursor ion (m/z) → Product ion (m/z). Note: Specific transitions must be optimized in the laboratory. A common precursor for DES in negative mode is [M-H]⁻ at m/z 267.
-
Key Parameters: Capillary voltage, gas flow, and temperature should be optimized for the specific instrument to maximize signal intensity.[7][8]
-
General Analytical Workflow
The process of analyzing fosfestrol and its metabolites follows a structured workflow, from initial sample collection through to final data interpretation.
Quantitative Performance Data
The choice of analytical method depends on the required sensitivity, selectivity, and available instrumentation. The tables below summarize the performance characteristics of various published methods.
Table 1: HPLC-Based Methods for Fosfestrol and Metabolites
| Analyte(s) | Matrix | Method | Detection Limit | Quantitative Range | Recovery (%) | Citation |
| Fosfestrol & Metabolites | Plasma | HPLC-UV (236 nm) | Lower microgram range | Not Specified | >90% | [4][6] |
| Fosfestrol & Metabolites | Plasma | HPLC-Electrochemical | Lower nanogram range | Not Specified | >90% | [4][5] |
| Fosfestrol | Pharmaceutical Formulations | Flow Injection-Spectrophotometry | 5x10⁻⁶ mol/L | 2x10⁻⁵ to 2x10⁻⁴ mol/L | 99.2 - 101.2% | [12] |
Table 2: Capillary Electrophoresis and LC-MS/MS Methods
| Analyte(s) | Matrix | Method | Limit of Detection (LOD) | Linearity Range | Recovery (%) | Citation |
| Fosfestrol | Pharmaceutical Formulations | Capillary Electrophoresis | 1 mg/L | 3 - 150 mg/L | Not Specified | [13][14] |
| DES, Dienestrol, Hexestrol (B1673224) | Environmental Water | SPE-LC-MS/MS | 0.05 - 0.10 ng/L | 0.1 ng/L - 1.0 mg/L | Not Specified | [11] |
| 16 Phytoestrogens (incl. DES-like) | Serum | SPE-LC-MS | 0.01 - 1.77 ng/mL (LOQ) | 0.02 - 2000 ng/mL | 63 - 104% | [7] |
| 16 Phytoestrogens (incl. DES-like) | Urine | LLE-LC-MS | 0.003 - 0.251 ng/mL (LOQ) | 0.008 - 1200 ng/mL | 76 - 111% | [7] |
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - ecancer [ecancer.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. karger.com [karger.com]
- 5. karger.com [karger.com]
- 6. [Plasma levels of fosfestrol and its monophosphate, of diethylstilbestrol and its monoglucuronide following intravenous administration in patients with metastatic prostatic carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. [Plasma concentrations of fosfestrol as well as diethylstilbestrol on their conjugates following intravenous administration on prostatic carcinoma patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Assay of the synthetic estrogen fosfestrol in pharmaceutical formulations using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols for the Measurement of Diethylstilbestrol (DES) using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diethylstilbestrol (B1670540) (DES) is a synthetic nonsteroidal estrogen that was prescribed to pregnant women in the mid-20th century to prevent miscarriages.[1][2] Its use was later linked to an increased risk of various cancers and reproductive tract abnormalities in the offspring of treated women.[1] As an endocrine disruptor, DES exerts its biological effects primarily by interacting with estrogen receptors.[2][3][4][5] Accurate and sensitive measurement of DES in various biological and environmental matrices is crucial for toxicological studies, monitoring programs, and in drug development to assess potential endocrine-disrupting activities of new chemical entities. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of DES due to its high sensitivity and specificity.[6][7][8] This document provides detailed application notes and protocols for the measurement of DES using GC-MS.
Quantitative Data Summary
The following table summarizes the quantitative performance data for DES analysis using GC-MS from various studies.
| Matrix | Sample Preparation Highlights | Derivatization | GC-MS Method | Recovery (%) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Linearity (r) | Reference |
| Bovine Liver | Anion exchange resin cleanup | - | Capillary GC/MS with Selected Ion Monitoring (SIM) | 88% (in the high parts per trillion range) | - | - | - | [6] |
| Meat | Enzymatic digestion, diethyl ether extraction, liquid-liquid partitioning | Bis(heptafluorobutyryl)-DES | Electron-impact MS | ~90% | - | 0.1 ppb | - | [7] |
| Fish Meat | Ethyl acetate (B1210297) extraction, florisil (B1214189) cleanup | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) | GC-MS/MS (Triple Quadrupole) | 86.1% - 106% | 0.0142 µg/kg | 0.0475 µg/kg | 0.9998 (1.00 to 100 µg/L) | [8][9] |
| Feed | Ethyl ether extraction, HLB solid-phase extraction cleanup | Derivatized | GC-MS | 76.34% - 96.33% | - | 10-20 µg/kg | ≥ 0.990 (5 to 500 ng/mL) | [10] |
Experimental Protocols
This section provides a detailed methodology for the analysis of DES in biological samples. The protocol is a composite based on established methods and should be validated in the user's laboratory.
Protocol 1: Analysis of DES in Animal Tissue (e.g., Liver, Meat)
1. Sample Preparation: Extraction and Cleanup
-
Homogenization: Weigh 1-5 g of the tissue sample and homogenize it.
-
Enzymatic Digestion (for meat samples): Samples can be enzymatically digested with subtilisin to release DES from the matrix.[7]
-
Solvent Extraction:
-
For general tissues, a strong anion exchange polystyrene divinylbenzene (B73037) resin can be used for sample purification.[6]
-
Alternatively, extract the homogenized sample with a suitable organic solvent like diethyl ether or ethyl acetate.[7][8] This can be performed using liquid-liquid extraction (LLE).[11]
-
-
Cleanup:
-
Solvent Evaporation: Evaporate the solvent from the cleaned extract under a gentle stream of nitrogen.[12]
2. Derivatization
To improve the volatility and thermal stability of DES for GC analysis, a derivatization step is necessary.[13]
-
Silylation: Reconstitute the dried extract in a suitable solvent and add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8] Heat the mixture to ensure complete derivatization.
-
Acylation: Alternatively, use an acylating agent like heptafluorobutyric anhydride (B1165640) to form bis(heptafluorobutyryl)-DES.[7]
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column, such as a Stabilwax (crossbond Carbowax) or equivalent, is suitable.[14]
-
Injector: Operate in splitless mode to enhance sensitivity.[15]
-
Oven Temperature Program: A typical program might be: initial temperature of 100°C held for 1 minute, then ramped to 250°C at 10°C/min, and held for 4 minutes.[14] This program should be optimized based on the specific column and derivatizing agent used.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) is commonly used.[7]
-
Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) is preferred for its higher sensitivity and specificity by monitoring characteristic ions of the derivatized DES.[6] For qualitative confirmation, full scan mode can be used.
-
4. Quantification
-
Prepare a calibration curve using DES standards that have undergone the same extraction and derivatization procedure.
-
An internal standard, such as a deuterated analog of DES (e.g., hexadeuteriated DES), should be added at the beginning of the sample preparation to correct for matrix effects and variations in extraction and derivatization efficiency.[7]
Visualizations
Signaling Pathway of Diethylstilbestrol (DES)
Experimental Workflow for GC-MS Analysis of DES
Discussion
The choice of sample preparation and derivatization method is critical for the successful analysis of DES. The protocols outlined above provide a general framework, but optimization may be required depending on the specific matrix and the desired level of sensitivity. For instance, the use of a deuterated internal standard is highly recommended to improve the accuracy and precision of the quantification.[7] Furthermore, tandem mass spectrometry (GC-MS/MS) can offer enhanced specificity and sensitivity, which is particularly beneficial for complex matrices.[8]
DES primarily acts as an estrogen mimic, and its signaling is mediated through estrogen receptors ERα and ERβ.[2][4][5] The classical mechanism involves the binding of the DES-ER complex to estrogen response elements (EREs) in the DNA, thereby regulating gene expression.[5] Additionally, DES can act through a "tethered" mechanism by interacting with other transcription factors.[4] It has also been shown to repress the Wnt signaling pathway, which is crucial for embryonic development, and to induce epigenetic changes such as DNA methylation.[1][5] Understanding these pathways is essential for interpreting the toxicological effects of DES.
References
- 1. Diethylstilbestrol exposure in utero: a paradigm for mechanisms leading to adult disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DES biological actions involving receptor mediated activities as a mechanism for its toxicity [diethylstilbestrol.co.uk]
- 3. Environmental Agent Signaling [diethylstilbestrol.co.uk]
- 4. Diethylstilbestrol (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Diethylstilbestrol on Embryonic Development | Embryo Project Encyclopedia [embryo.asu.edu]
- 6. Quantitative secondary ion monitoring gas chromatography/mass spectrometry of diethylstilbestrol in bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of diethylstilbestrol residues in meat samples by gas chromatography-isotope dilution mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.chem960.com [m.chem960.com]
- 10. researchgate.net [researchgate.net]
- 11. Sample preparation GC-MS [scioninstruments.com]
- 12. organomation.com [organomation.com]
- 13. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 14. Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste | FDA [fda.gov]
- 15. uoguelph.ca [uoguelph.ca]
Application Notes and Protocols: Stilphostrol as a Positive Control in Estrogen Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilphostrol, the diphosphate (B83284) prodrug of diethylstilbestrol (B1670540) (DES), serves as a critical positive control in a variety of estrogen receptor (ER) assays. Following administration or in in-vitro systems with appropriate enzymatic activity, this compound is dephosphorylated to its active form, DES. DES is a potent synthetic nonsteroidal estrogen that acts as a full agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][2][3] Its high affinity and robust activation of ER signaling pathways make it an ideal reference compound for validating assay performance, comparing the relative potencies of test compounds, and ensuring the reliability of screening data for potential endocrine-disrupting chemicals or novel therapeutics.
This document provides detailed application notes and protocols for utilizing this compound (via its active form, DES) as a positive control in two common estrogen receptor assays: the ER Competitive Binding Assay and the ER Reporter Gene Assay.
Mechanism of Action: Estrogen Receptor Signaling
Estrogens, including the active form of this compound (DES), exert their effects primarily through binding to and activating estrogen receptors.[2][4][5] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[3][5][6] In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating their transcription.[2][6] This classical genomic pathway leads to the synthesis of proteins that mediate the physiological effects of estrogens. Additionally, estrogens can elicit rapid, non-genomic effects by activating signaling cascades at the cell membrane.[4][7][8]
Data Presentation: this compound/DES Activity
The following tables summarize the quantitative data for Diethylstilbestrol (DES), the active form of this compound, in estrogen receptor assays.
Table 1: Binding Affinity of DES for Estrogen Receptors
| Compound | Receptor | Relative Binding Affinity (%) (Estradiol = 100%) | Reference |
| Diethylstilbestrol (DES) | ERα | ~468% | [1] |
| Diethylstilbestrol (DES) | ERβ | ~295% | [1] |
Table 2: Potency (EC50/IC50) of DES in Estrogen Receptor Assays
| Assay Type | Receptor | Cell Line | EC50/IC50 (nM) | Reference |
| Reporter Gene Assay (Activation) | ERα | - | 0.18 | [1] |
| Reporter Gene Assay (Activation) | ERβ | - | 0.06 | [1] |
| Competitive Binding Assay (Inhibition) | ER (unspecified) | - | IC50 varies by assay conditions | [9][10] |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are highly dependent on specific assay conditions, including cell type, receptor concentration, and incubation time.[11][12]
Experimental Protocols
Protocol 1: Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as [³H]-17β-estradiol, for binding to the receptor.[13] Diethylstilbestrol (DES) is used as a high-affinity positive control.
Materials:
-
Rat uterine cytosol (source of ERα and ERβ)[13]
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Diethylstilbestrol (DES) (positive control)
-
Test compounds
-
Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol (B142953), 10% glycerol, pH 7.4)[13]
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare TEDG buffer. Add dithiothreitol just before use.[13]
-
Prepare a stock solution of DES in a suitable solvent (e.g., ethanol (B145695) or DMSO) and create a serial dilution series.
-
Prepare solutions of test compounds.
-
Dilute [³H]-17β-estradiol in TEDG buffer to the desired final concentration (e.g., 0.5-1.0 nM).[13]
-
Prepare rat uterine cytosol, ensuring a protein concentration of 50-100 µg per assay tube.[13]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in order:
-
Assay buffer
-
Increasing concentrations of unlabeled DES (positive control) or test compound.
-
[³H]-17β-estradiol.
-
Rat uterine cytosol to initiate the binding reaction.
-
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add cold HAP slurry to each well to adsorb the receptor-ligand complexes.
-
Wash the HAP slurry several times with cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specifically bound [³H]-17β-estradiol against the log concentration of the competitor (DES or test compound).
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Calculate the relative binding affinity (RBA) of the test compound compared to DES.
-
Protocol 2: Estrogen Receptor Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the estrogen receptor. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an estrogen-responsive promoter.[14][15][16] The amount of reporter protein produced is proportional to the activation of the ER. DES is used as a potent positive control for ER agonistic activity.
Materials:
-
A suitable cell line stably expressing ER and an ERE-driven reporter gene (e.g., T47D-KBluc, MCF-7).[14][16]
-
Cell culture medium and supplements.
-
Diethylstilbestrol (DES) (positive control).
-
Test compounds.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Seed the reporter cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of DES (positive control) and test compounds in the appropriate cell culture medium.
-
Remove the seeding medium from the cells and replace it with medium containing the various concentrations of the compounds.
-
Include a vehicle control (e.g., DMSO or ethanol).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified CO₂ incubator for 18-24 hours.
-
-
Cell Lysis and Reporter Gene Assay:
-
Remove the medium containing the compounds.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add cell lysis buffer and incubate according to the manufacturer's instructions.
-
Add the luciferase assay substrate to the cell lysate.
-
-
Quantification:
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the log concentration of the compound.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
Compare the efficacy and potency of the test compounds to that of DES.
-
Conclusion
This compound, through its active metabolite diethylstilbestrol, is an indispensable tool for researchers working with estrogen receptor assays. Its well-characterized, potent agonistic activity provides a reliable benchmark for assay validation and the characterization of novel compounds. The protocols and data presented here offer a comprehensive guide for the effective use of this compound as a positive control, ensuring the accuracy and reproducibility of experimental results in the fields of endocrinology, toxicology, and drug discovery.
References
- 1. Diethylstilbestrol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]
- 3. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]
- 4. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eco.korea.ac.kr [eco.korea.ac.kr]
- 11. researchgate.net [researchgate.net]
- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
dosage calculations for diethylstilbestrol diphosphate in vivo studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the dosage and administration of diethylstilbestrol (B1670540) diphosphate (B83284) (DES-DP), also known as fosfestrol (B1227026), in in vivo studies. Diethylstilbestrol (DES) is a synthetic nonsteroidal estrogen.[1] DES-DP is a prodrug that is metabolized to the active form, DES, in the body.[2] This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Diethylstilbestrol diphosphate's primary mechanism of action is through its conversion to diethylstilbestrol (DES), which then acts as a potent agonist for estrogen receptors (ERs), primarily ERα and ERβ.[2] Upon binding, the DES-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) on DNA, modulating the transcription of target genes.[2] This can lead to a variety of cellular effects, including altered cell growth, differentiation, and apoptosis.[2]
DES has been shown to affect the expression of various genes, including proto-oncogenes like c-fos, c-jun, and c-myc, as well as genes involved in developmental pathways such as Hox and Wnt genes.[3] These changes in gene expression are believed to underlie both the therapeutic effects of DES in hormone-responsive cancers and its toxicological effects on reproductive development.[3][4]
Dosage and Administration
The appropriate dosage of DES-DP can vary significantly depending on the animal model, the research application, and the route of administration. The following tables summarize dosages from various in vivo studies.
Table 1: Subcutaneous (SC) Administration of Diethylstilbestrol (DES)
| Animal Model | Dosage | Vehicle | Study Purpose | Reference |
| Neonatal Mice | 3 µg/g or 3 µ g/pup daily for 5 days | Corn Oil | Carcinogenesis | [4] |
| Adult Mice | 0.1 mg/kg or 1 mg/kg daily for 5 days | Sesame Oil | Reproductive Toxicity | [5] |
| Adult Mice | 0.02, 0.2, or 2 mg/kg daily for 5 days | Olive Oil | Immunotoxicity | [6] |
| Adult Hamsters | 0.01, 0.1, or 1.0 mg/kg daily for 7 days | Olive Oil | Immunotoxicity | [7] |
| Pregnant Mice | 100 µg/kg on days 9-16 of gestation | Not Specified | Developmental Toxicity | Not Specified |
| Immature Rats | 2 mg in 0.2 ml daily for 4 days | Sesame Oil | Ovarian Steroidogenesis | [8] |
Table 2: Oral Administration of Diethylstilbestrol (DES)
| Animal Model | Dosage | Vehicle | Study Purpose | Reference |
| Rats | 0.4 µg/ml or 1.6 µg/ml | Drinking Water | Prostate Cancer | Not Specified |
| Rats | >3000 mg/kg (LD50) | Not Specified | Toxicity | [9] |
Table 3: Intravenous (IV) and Intraperitoneal (IP) Administration of Diethylstilbestrol (DES)
| Animal Model | Dosage | Route | Study Purpose | Reference |
| Mice | 300 mg/kg (LD50) | IV | Toxicity | [9] |
| Mice | 538 mg/kg (LD50) | IP | Toxicity | [9] |
| Rats | 34 mg/kg (LD50) | IP | Toxicity | [9] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of Diethylstilbestrol in Mice
This protocol is adapted from studies on reproductive and immunotoxicity.[5][6]
Materials:
-
Diethylstilbestrol (DES) powder
-
Sesame oil or corn oil (sterile)
-
Sterile glass vials
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge)
-
70% ethanol
-
Animal balance
Procedure:
-
Preparation of DES Solution:
-
Under a sterile hood, weigh the desired amount of DES powder.
-
Dissolve the DES powder in the appropriate volume of sterile sesame or corn oil to achieve the desired concentration (e.g., 0.1 mg/ml or 1 mg/ml).
-
Vortex the solution thoroughly to ensure complete dissolution. Store the solution in a light-resistant container.[10]
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the correct injection volume based on its body weight and the desired dosage (mg/kg).
-
Restrain the mouse by scruffing the neck and back to expose the subcutaneous space.
-
Wipe the injection site with 70% ethanol.
-
Gently lift the skin to create a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the DES solution.
-
Withdraw the needle and gently massage the injection site.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress, irritation at the injection site, or other adverse effects.
-
Protocol 2: Oral Administration of Diethylstilbestrol Diphosphate in Drinking Water for Rats
This protocol is based on studies investigating the effects of DES-DP on prostate cancer.
Materials:
-
Diethylstilbestrol diphosphate (Fosfestrol)
-
Drinking water (sterile, purified)
-
Light-protected water bottles
-
Graduated cylinders
-
Stir plate and stir bar
Procedure:
-
Preparation of Medicated Water:
-
Calculate the total amount of DES-DP needed based on the desired concentration (e.g., 0.4 µg/ml or 1.6 µg/ml) and the total volume of drinking water.
-
Dissolve the DES-DP in a small volume of sterile water and then bring it to the final volume.
-
Stir the solution until the DES-DP is completely dissolved.
-
Transfer the medicated water to light-protected water bottles.
-
-
Administration:
-
Replace the regular drinking water bottles in the rat cages with the prepared medicated water bottles.
-
Measure water consumption daily to monitor the approximate dose ingested by each animal.
-
Prepare fresh medicated water regularly, considering the stability of the compound in solution. The stability of fosfestrol in drinking water can be affected by factors such as pH, temperature, and light exposure.[11]
-
-
Monitoring:
-
Monitor the animals for changes in water consumption, body weight, and overall health.
-
Endpoint Analysis
A variety of endpoint analyses can be performed depending on the study's objectives.
Table 4: Common Endpoint Analyses in DES/DES-DP In Vivo Studies
| Analysis Type | Description | Tissues/Samples |
| Histopathology | Examination of tissue morphology for abnormalities such as tumors, hyperplasia, or inflammation. | Reproductive organs (uterus, vagina, testes), liver, kidney, spleen |
| Immunohistochemistry (IHC) | Detection of specific proteins in tissues to assess changes in cellular markers. | Target tissues of interest |
| Gene Expression Analysis (qPCR, Microarray) | Quantification of changes in the expression of target genes (e.g., Hox, Wnt, proto-oncogenes). | Uterus, vagina, prostate, other target tissues |
| Hormone Level Measurement (ELISA) | Quantification of serum hormone levels (e.g., testosterone, estrogen). | Serum/Plasma |
| Tumor Growth Monitoring | Measurement of tumor volume and weight over time in cancer models. | Tumors |
| Reproductive Outcome Assessment | Evaluation of fertility, litter size, and developmental milestones in offspring. | Whole animal |
| Immunotoxicity Assessment | Analysis of immune cell populations and function. | Spleen, lymph nodes, blood |
Concluding Remarks
The provided dosages and protocols serve as a comprehensive guide for designing and conducting in vivo studies with diethylstilbestrol diphosphate. Researchers should carefully consider the specific aims of their study to select the most appropriate animal model, dosage, administration route, and endpoint analyses. Adherence to institutional animal care and use guidelines is paramount in all experimental procedures.
References
- 1. Diethylstilbestrol - Wikipedia [en.wikipedia.org]
- 2. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethylstilbestrol Gene Changes and Proposed Mechanisms of Action [diethylstilbestrol.co.uk]
- 4. In utero diethylstilbestrol (DES) exposure alters Hox gene expression in the developing müllerian system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Diethylstilbestrol on Implantation and Decidualization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DIETHYLSTILBESTROL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Diethylstilbestrol administration inhibits theca cell androgen and granulosa cell estrogen production in immature rat ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Diethylstilbestrol Injection [drugfuture.com]
- 11. Stability of different molecules in medications in pig drinking water - Articles - pig333, pig to pork community [pig333.com]
Application Notes and Protocols for Stilphostrol (Diethylstilbestrol) Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilphostrol, also known as diethylstilbestrol (B1670540) (DES), is a synthetic nonsteroidal estrogen that has been used in the treatment of certain cancers, particularly prostate and breast cancer.[1] Its mechanism of action is multifaceted, involving both hormonal and direct cytotoxic effects on cancer cells.[2][3] These application notes provide detailed protocols for identifying and characterizing this compound-sensitive cell lines for experimental use, focusing on assays for cytotoxicity, cell cycle progression, and apoptosis.
This compound-Sensitive Cell Lines
Several cancer cell lines have been identified as sensitive to this compound treatment. The selection of an appropriate cell line is critical for investigating the mechanisms of this compound action and for preclinical drug development studies.
Table 1: this compound-Sensitive Cancer Cell Lines and their Reported Sensitivity
| Cell Line | Cancer Type | Reported Sensitivity (LD50/IC50) | Key Features |
| DU145 | Prostate Cancer (Androgen-Insensitive) | LD50: 19-25 µM[2][3] | Estrogen receptor-negative. This compound induces apoptosis and G2/M cell cycle arrest.[2][3] |
| PC-3 | Prostate Cancer (Androgen-Insensitive) | LD50: 19-25 µM[2][3] | Estrogen receptor-negative. This compound induces apoptosis and G2/M cell cycle arrest.[2][3] |
| LNCaP | Prostate Cancer (Androgen-Sensitive) | LD50: 19-25 µM[2][3] | Estrogen receptor-positive. This compound inhibits telomerase activity.[4] |
| H-301 | Renal Clear-Cell Carcinoma | Estrogen-dependent for growth[5] | Derived from a primary estrogen-induced renal carcinoma in Syrian hamsters.[5] |
Mechanism of Action
The cytotoxic effects of this compound in cancer cells are believed to be mediated through two primary mechanisms:
-
Metabolic Activation: this compound can be metabolically oxidized to quinone intermediates. These reactive molecules can then form adducts with DNA, leading to DNA damage and subsequent cell death.[5]
-
Induction of Apoptosis and Cell Cycle Arrest: this compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, particularly at the G2/M phase, in a manner that can be independent of the estrogen receptor.[2][3] It has also been found to inhibit telomerase activity in prostate cancer cells.[4]
Signaling Pathways Affected by this compound
The following diagram illustrates the proposed signaling pathways influenced by this compound treatment in sensitive cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic estrogen diethylstilbestrol (DES) inhibits the telomerase activity and gene expression of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of diethylstilbestrol carcinogenicity as studied with the fluorinated analogue E-3',3",5',5"-tetrafluorodiethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Stilphostrol's Anti-Tumor Effects
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Stilphostrol (diethylstilbestrol diphosphate, DES-DP) is a synthetic estrogen prodrug that has been utilized in the treatment of advanced prostate cancer.[1][2] Its anti-tumor efficacy is attributed to multiple mechanisms. Primarily, as a hormonal agent, it suppresses the hypothalamic-pituitary-gonadal axis, leading to a significant reduction in circulating testosterone (B1683101) levels.[3][4] Beyond its hormonal effects, emerging evidence suggests that this compound and its active form, diethylstilbestrol (B1670540) (DES), exert direct cytotoxic effects on cancer cells, including the induction of apoptosis (programmed cell death) and cell cycle disruption, even in hormone-insensitive cancer models.[5][6][7]
These application notes provide a comprehensive experimental framework to meticulously evaluate the anti-tumor properties of this compound. The protocols detailed herein cover essential in vitro assays to dissect the cellular and molecular mechanisms of action and a standard in vivo xenograft model to assess therapeutic efficacy in a preclinical setting.[8][9][10] This integrated approach allows for a thorough investigation, from initial cytotoxicity screening to the analysis of signaling pathway modulation and validation in a living organism.
Principle of the Experimental Design
The experimental design follows a logical progression, starting with broad cellular phenotypic assays and moving towards more specific molecular and in vivo validation.
-
In Vitro Evaluation: The initial phase focuses on characterizing the direct effects of this compound on cancer cell lines. This includes determining the dose-dependent cytotoxicity, investigating the mode of cell death (apoptosis), analyzing effects on cell cycle progression, and identifying the molecular signaling pathways involved.[8][11]
-
In Vivo Assessment: Promising in vitro results are then validated in an animal model. A subcutaneous xenograft model using immunocompromised mice is a standard and effective method to evaluate the anti-tumor activity of a compound on human tumors.[9][12][13] This phase assesses the agent's ability to inhibit tumor growth in a complex biological system and provides initial data on tolerability and potential toxicity.[14][15]
This workflow ensures that a comprehensive dataset is generated to support the characterization of this compound's anti-tumor activity.
Experimental Workflow & Signaling Diagrams
The following diagrams illustrate the overall experimental plan and a key signaling pathway potentially modulated by this compound.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. A phase II study of high-dose estrogens (diethylstilbestrol diphosphate) in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. Low-dose diethylstilbestrol for the treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of diethylstilbestrol in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct estradiol and diethylstilbestrol actions on early- vs. late-stage prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. noblelifesci.com [noblelifesci.com]
- 11. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 12. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 13. Mouse xenograft models vs GEM models for human cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stilphostrol Administration in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilphostrol, also known as diethylstilbestrol (B1670540) diphosphate (B83284), is a synthetic, nonsteroidal estrogen that has been utilized in laboratory research to investigate the effects of estrogen signaling. As a prodrug, this compound is metabolized in vivo to its active form, diethylstilbestrol (DES), which then exerts its biological effects primarily through interaction with estrogen receptors (ERs).[1] These application notes provide an overview of the common administration routes for this compound and its active form, DES, in laboratory animals, along with detailed protocols and quantitative data to guide experimental design.
Data Presentation: Quantitative Dosing Information
The following tables summarize dosages of diethylstilbestrol (DES) and its diphosphate form (this compound) used in various laboratory animal models, categorized by the route of administration. These values are intended as a guide and may require optimization for specific experimental goals.
Table 1: Subcutaneous (SC) Administration of DES in Rodents
| Animal Model | Dosage Range | Vehicle | Observed Effects | Reference |
| Mouse (newborn female) | 0.1 mg/kg, 1 mg/kg | Sesame oil | Impaired implantation and decidualization at higher doses.[2][3] | [2][3] |
| Mouse (female) | 0.02 mg/kg, 0.2 mg/kg, 2 mg/kg | Olive oil | Dose-dependent decrease in reproductive function.[4] | [4] |
| Rat (immature female) | 2 mg/animal | Sesame oil | Inhibition of theca cell androgen and granulosa cell estrogen production.[5] | [5] |
| Rat (male) | 10-1,000 µg/kg | Not specified | Suppression of erythropoietin induction.[6] | [6] |
| Golden Hamster (male) | 0.01 mg/kg, 0.1 mg/kg, 1.0 mg/kg | Olive oil | Immunomodulatory effects on peripheral blood and spleen.[7] | [7] |
Table 2: Oral Administration of DES in Rodents
| Animal Model | Dosage Range | Vehicle/Method | Observed Effects | Reference |
| Mouse (pregnant CD-1) | 10 µg/kg/day | Gavage | Effects on puberty onset, uterine and ovary morphology in F1 females.[8] | [8] |
| Rat | Not specified | Oral Suspending Vehicle | Used for pharmacokinetic studies.[9] | [9] |
| Rat (ovariectomized Noble) | 0.076 mg/kg/day | Oral gavage | Strong positive response in mammary gland study.[10] | [10] |
Table 3: Intravenous (IV) and Intramuscular (IM) Administration of DES
| Animal Model | Route | Dosage | Vehicle/Formulation | Observed Effects | Reference | |---|---|---|---|---| | Mouse (pregnant) | IV | Not specified | Radiolabeled DES crossed the placenta.[11] |[11] | | Bitch | IM | 2.0 mg/kg | Not specified | Prevention of unwanted pregnancy.[12] |[12] |
Signaling Pathways
This compound's active metabolite, diethylstilbestrol (DES), primarily functions by binding to and activating estrogen receptors alpha (ERα) and beta (ERβ).[1][13] This interaction initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.
Genomic Pathway: Upon ligand binding, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[14] The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[13][15] This can lead to the up- or downregulation of genes involved in cell proliferation, differentiation, and apoptosis. DES-responsive genes include proto-oncogenes like c-fos and c-myc, as well as other genes such as lactoferrin.[16]
Non-Genomic Pathway: DES can also trigger rapid signaling events that do not directly involve gene transcription. These pathways are often initiated by estrogen receptors located at the cell membrane.[17] Activation of these receptors can lead to the stimulation of various cytoplasmic signaling cascades, including the activation of protein kinases, which can in turn phosphorylate and modulate the activity of other signaling proteins and transcription factors.[17]
Experimental Protocols
The following are generalized protocols for the administration of this compound (or its active form, DES) to laboratory rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Subcutaneous (SC) Injection
This is a common route for sustained release of the compound.
Materials:
-
This compound (DES)
-
Sterile vehicle (e.g., corn oil, sesame oil, olive oil)[4][5][7]
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
Animal restrainer (if necessary)
Procedure:
-
Preparation of Dosing Solution:
-
Warm the sterile vehicle to facilitate the dissolution of this compound.
-
Dissolve the appropriate amount of this compound in the vehicle to achieve the desired final concentration. Vortex or sonicate if necessary to ensure a homogenous suspension.[9]
-
-
Animal Restraint:
-
Manually restrain the mouse or rat by scruffing the neck and back area to expose the injection site. For rats, a towel may be used to aid in restraint.
-
-
Injection:
-
Disinfect the injection site (dorsal skin between the scapulae) with 70% ethanol.
-
Tent the skin and insert the needle (bevel up) into the subcutaneous space.
-
Aspirate slightly to ensure the needle has not entered a blood vessel.
-
Slowly inject the solution, creating a small bleb under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress or adverse reactions at the injection site.
-
Protocol 2: Oral Gavage
This method allows for precise oral administration of a known quantity of the compound.
Materials:
-
This compound (DES)
-
Sterile water or saline for gavage needle lubrication
-
Appropriately sized gavage needles (flexible or rigid with a ball-tip)
-
Syringes (1 mL)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration.
-
-
Animal Restraint:
-
Firmly restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage:
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Lubricate the tip of the gavage needle with sterile water or saline.
-
Gently insert the needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle.
-
Once the needle is in the esophagus, slowly administer the solution.
-
-
Post-gavage Monitoring:
-
Carefully remove the needle and return the animal to its cage.
-
Monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Protocol 3: Intravenous (IV) Injection
This route provides rapid systemic distribution of the compound. Tail vein injection is the most common method in mice.
Materials:
-
This compound (injectable solution)
-
Sterile saline for dilution (if necessary)
-
Sterile syringes (1 mL) and needles (27-30 gauge for mice)
-
A warming device (e.g., heat lamp or warming pad) to dilate the tail veins
-
A rodent restrainer
-
70% ethanol
Procedure:
-
Preparation:
-
This compound is available as an injectable solution. If dilution is required, use sterile saline.
-
Warm the mouse's tail using a heat lamp or warming pad for 5-10 minutes to cause vasodilation.[19]
-
-
Restraint:
-
Place the mouse in a suitable restrainer to secure the body and expose the tail.
-
-
Injection:
-
Disinfect the tail with 70% ethanol. The lateral tail veins should be visible.
-
Insert the needle (bevel up) into one of the lateral tail veins at a shallow angle.
-
A "flash" of blood in the needle hub may indicate successful entry into the vein.
-
Slowly inject the solution. There should be no resistance. If a bleb forms, the injection is perivascular, and the needle should be repositioned.
-
-
Post-injection:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
-
References
- 1. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]
- 2. Effect of Diethylstilbestrol on Implantation and Decidualization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Diethylstilbestrol on Implantation and Decidualization in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diethylstilbestrol administration inhibits theca cell androgen and granulosa cell estrogen production in immature rat ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of erythropoietin induction by diethylstilbestrol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Diethylstilbestrol on the Structure and Function of the Spleen in Male Golden Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of a low oral dose of diethylstilbestrol (DES) on reproductive tract development in F1 female CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative activities of p-nonylphenol and diethylstilbestrol in noble rat mammary gland and uterotrophic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prenatal exposure to diethylstilbestrol in mice: toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. Estrogen action and cytoplasmic signaling cascades. Part I: membrane-associated signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DIETHYLSTILBESTROL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Brief maternal exposure of rats to the xenobiotics dibutyl phthalate or diethylstilbestrol alters adult-type Leydig cell development in male offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes: Assays for Stilphostrol Bioavailability Studies
Introduction
Stilphostrol, also known as fosfestrol (B1227026) or diethylstilbestrol (B1670540) diphosphate (B83284) (DES-DP), is a synthetic, nonsteroidal estrogen prodrug.[1][2] It is primarily used in the treatment of hormone-refractory prostate cancer.[3][4] Upon administration, this compound is rapidly metabolized by phosphatases in the body into its active form, diethylstilbestrol (DES), a potent estrogen receptor agonist.[1][5] The therapeutic efficacy of this compound is therefore dependent on the systemic bioavailability of its active metabolite, DES.
The study of this compound's bioavailability is critical for optimizing dosing regimens and understanding its pharmacokinetic profile.[6] This involves the quantitative measurement of both the parent compound (fosfestrol) and its active metabolite (DES) in biological matrices, typically plasma or serum.[7][8] Due to rapid conversion, detecting the parent prodrug in plasma can be challenging after oral administration, as it is often metabolized by enzymes in the gut wall.[7] However, both fosfestrol and DES can be measured following intravenous infusion.[7][8]
These application notes provide detailed protocols for robust and sensitive analytical methods for quantifying this compound and diethylstilbestrol, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Mechanism of Action: Estrogen Receptor Signaling
The active metabolite of this compound, diethylstilbestrol (DES), exerts its biological effects by acting as a potent agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][9] Upon binding, the DES-receptor complex undergoes a conformational change, translocates to the nucleus, and binds to specific DNA sequences known as Estrogen Response Elements (EREs). This interaction modulates the transcription of target genes involved in cellular processes like growth, differentiation, and apoptosis, which is particularly relevant in hormone-sensitive tissues and cancers.[1]
Analytical Methods for Bioavailability Studies
The choice of analytical method depends on the required sensitivity, specificity, and throughput. LC-MS/MS is the gold standard for its high sensitivity and specificity, while HPLC with UV detection offers a robust and more accessible alternative.
Method 1: LC-MS/MS for Diethylstilbestrol (DES) Quantification
This method is highly sensitive and specific for the determination of DES in human plasma, making it ideal for pharmacokinetic studies where low concentrations are expected.[10]
Experimental Workflow
The overall workflow for a typical bioavailability study using LC-MS/MS involves sample collection, preparation, analysis, and data interpretation.
Protocol: LC-MS/MS Quantification of DES in Plasma
-
Materials and Reagents:
-
Diethylstilbestrol (DES) reference standard
-
Internal Standard (IS), e.g., DES-d8
-
Acetonitrile (B52724), Methanol (B129727) (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Ammonium (B1175870) acetate
-
Human plasma (drug-free)
-
Restek C18 column (e.g., 2.1mm x 150mm, 5.0 µm) or equivalent[10]
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 50 µL of sodium tetraborate (B1243019) solution to alkalize the sample.[10]
-
Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent or Waters HPLC/UPLC system.
-
Column: Restek C18 (2.1mm x 150mm, 5.0 µm).[10]
-
Mobile Phase: Acetonitrile and water (85:15, v/v) containing 0.2 mmol/L ammonium acetate.[10]
-
Flow Rate: 0.3 mL/min.[10]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters).
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (DES/IS) against the concentration of the calibration standards.
-
Determine the concentration of DES in the unknown samples by interpolation from the calibration curve.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½).
-
Table 1: Example LC-MS/MS MRM Transitions and Validation Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%) |
| DES | 267.2 | 237.2 | 0.1 - 50 | 0.1 | < 15% | 85 - 115% |
| DES-d8 (IS) | 275.2 | 243.2 | N/A | N/A | N/A | N/A |
| Data is illustrative based on typical performance for such assays.[10] |
Method 2: HPLC-UV for Stilbene (B7821643) Quantification
This method is suitable for quantifying higher concentrations of stilbene compounds and can be adapted for DES. It is a robust and widely available technique.[11][12]
Protocol: HPLC-UV Quantification of DES
-
Materials and Reagents:
-
Sample Preparation (Solid Phase Extraction):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.[11]
-
Load 1 mL of plasma sample onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove interferences.[11]
-
Elute the analyte with 2 mL of methanol.[11]
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase and filter through a 0.45 µm syringe filter before injection.[11]
-
-
HPLC Conditions:
-
HPLC System: Standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).[12]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25, v/v).[12]
-
Flow Rate: 1.2 mL/min.[12]
-
Detection Wavelength: ~240 nm for DES (or monitor at 320 nm for the IS).[12]
-
Column Temperature: 30°C.[12]
-
-
Data Analysis:
-
Generate a calibration curve using the peak area of DES standards.
-
Quantify unknown samples by comparing their peak areas to the calibration curve.
-
Table 2: Example Pharmacokinetic Parameters from a Bioavailability Study
| Parameter | Definition | Oral Administration (Example Value) | IV Administration (Example Value) |
| Cmax | Maximum observed plasma concentration | 850 ng/mL | 2500 ng/mL |
| Tmax | Time to reach Cmax | 90 min | 15 min |
| AUC (0-t) | Area under the concentration-time curve | 4200 ng·h/mL | 7500 ng·h/mL |
| t½ | Elimination half-life | ~24 hours[6][13] | ~24 hours[6][13] |
| F (%) | Absolute Bioavailability (AUCoral/AUCiv) | 56% | 100% (by definition) |
| Data is hypothetical and for illustrative purposes. Actual values can vary significantly. After oral administration of 360 mg fosfestrol, plasma DES concentrations of 250-1600 ng/ml can be measured after 60-110 min.[7] |
The selection of an appropriate assay for this compound bioavailability studies is crucial for accurate pharmacokinetic assessment. The LC-MS/MS method offers superior sensitivity and specificity for detecting low levels of the active metabolite, diethylstilbestrol, in biological fluids. The HPLC-UV method provides a reliable and accessible alternative for higher concentration ranges. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the field of drug development to establish and validate robust analytical methods for this compound and its metabolites.
References
- 1. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]
- 2. Fosfestrol - Wikipedia [en.wikipedia.org]
- 3. Articles [globalrx.com]
- 4. High-dose continuous-infusion fosfestrol in hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of fosfestrol and diethylstilbestrol in chronic hemodialysis patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability, distribution and pharmacokinetics of diethystilbestrol produced from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Drug therapy of metastasizing prostate carcinoma with special reference to the bioavailability of fosfestrol after oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Plasma levels of fosfestrol and its monophosphate, of diethylstilbestrol and its monoglucuronide following intravenous administration in patients with metastatic prostatic carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diethylstilbestrol - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A rapid HPLC method for the quantification of 3,5,4'-trimethoxy-trans-stilbene (TMS) in rat plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. auajournals.org [auajournals.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Stilphostrol Solubility Issues In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Stilphostrol (diethylstilbestrol diphosphate) and its active metabolite, diethylstilbestrol (B1670540) (DES), in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in vitro?
This compound, or diethylstilbestrol diphosphate (B83284) (DESdP), is a synthetic, nonsteroidal estrogen and a prodrug of diethylstilbestrol (DES).[1][2] In in vitro settings, particularly in cell culture, this compound's activity is dependent on its conversion to DES. This dephosphorylation is often facilitated by phosphatases present in fetal calf serum (FCS) used in the culture medium.[1][3] The active form, DES, exerts its biological effects primarily by binding to estrogen receptors (ERs), which can modulate the expression of genes involved in cell growth, differentiation, and apoptosis.[2] In prostate cancer cells, DES has been shown to induce apoptosis and cell cycle arrest.[3][4]
Q2: I'm observing a precipitate in my cell culture medium after adding this compound/DES. What could be the cause?
Precipitation of this compound or DES in cell culture media is a common issue that can arise from several factors:
-
Poor Aqueous Solubility of DES: Diethylstilbestrol (DES) is practically insoluble in water.[5] When a concentrated stock solution, typically prepared in an organic solvent like DMSO or ethanol (B145695), is diluted into the aqueous environment of the cell culture medium, the compound can crash out of solution.
-
Solvent Shock: Rapidly diluting a concentrated DMSO or ethanol stock into your media can cause localized high concentrations of the organic solvent, leading to precipitation of the compound.
-
High Compound Concentration: Exceeding the solubility limit of DES in the final culture medium will inevitably lead to precipitation.
-
Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect compound solubility.
-
pH of the Medium: The pH of the culture medium can influence the solubility of certain compounds.
Q3: What is the recommended solvent for preparing this compound/DES stock solutions?
For diethylstilbestrol (DES), Dimethyl sulfoxide (B87167) (DMSO) and ethanol are the most commonly recommended solvents for preparing high-concentration stock solutions.[6][7] this compound (diethylstilbestrol diphosphate) is more water-soluble than DES, and can often be dissolved directly in aqueous solutions like PBS or cell culture media, although using a small amount of an organic solvent first can aid in its dissolution.
Q4: What is the maximum recommended concentration of DMSO in the final culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and should generally not exceed 1% (v/v). It is crucial to include a vehicle control (medium with the same concentration of DMSO without the drug) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide
Issue: Precipitate Formation During Stock Solution Preparation or Dilution
Table 1: Solubility of Diethylstilbestrol (DES) and this compound (Diethylstilbestrol Diphosphate)
| Compound | Solvent | Solubility | Source(s) |
| Diethylstilbestrol (DES) | DMSO | ~30-100 mg/mL | [6][7][8] |
| Ethanol | ~10-30 mg/mL | [6][7][8] | |
| Water | Practically Insoluble | [5] | |
| Ethanol:PBS (pH 7.2) (1:5) | ~0.15 mg/mL | [7][8] | |
| This compound (DESdP) | Water | < 1 mg/mL at 19°C | [9] |
| Alcohol | Soluble | [5] | |
| Sodium Hydroxide Solution (1 in 500) | Soluble | [10] |
Troubleshooting Steps:
-
Use the appropriate solvent: For DES, start with high-quality, anhydrous DMSO or 100% ethanol. For this compound, you can attempt to dissolve it directly in an aqueous buffer or use a small amount of organic solvent to aid dissolution.
-
Gentle Warming: After adding the solvent, you can gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution.
-
Serial Dilutions: When diluting the stock solution into your culture medium, perform serial dilutions in pre-warmed medium rather than adding a small volume of highly concentrated stock directly to a large volume of medium. This helps to avoid "solvent shock."
-
Check for Solvent Quality: Ensure your DMSO is not old or has absorbed moisture, as this can reduce the solubility of compounds like DES.[6]
Experimental Protocols
Protocol 1: Preparation of Diethylstilbestrol (DES) Stock Solution
Materials:
-
Diethylstilbestrol (DES) powder
-
Anhydrous dimethyl sulfoxide (DMSO) or 100% ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of DES powder in a sterile container.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Diluting DES Stock Solution into Cell Culture Medium
Materials:
-
DES stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the DES stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the final desired concentration. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can perform a 1:10 dilution followed by a 1:100 dilution.
-
Gently mix the diluted solution by pipetting up and down.
-
Remove the existing medium from your cells and replace it with the medium containing the desired final concentration of DES.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO or ethanol as the treated cells).
Visualizations
Experimental Workflow for Preparing and Using DES in Cell Culture
Caption: Workflow for preparing DES stock and treating cells.
Simplified Signaling Pathway of DES-Induced Apoptosis and Cell Cycle Arrest in Prostate Cancer Cells
Caption: DES signaling in prostate cancer cells.
References
- 1. scispace.com [scispace.com]
- 2. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]
- 3. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of diethylstilbestrol in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diethylstilbestrol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Fosfestrol | C18H22O8P2 | CID 3032325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. uspbpep.com [uspbpep.com]
Technical Support Center: Managing Cardiovascular Side Effects of Investigational Drugs in Animal Models
Disclaimer: The following information is for research and educational purposes only. The investigational drug "DESDP" is used as a placeholder. The content extensively uses Doxorubicin (B1662922) (DOX), a well-documented cardiotoxic agent, as a representative example to illustrate the management of drug-induced cardiovascular side effects in animal models. Researchers should adapt these guidelines to their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What are the common cardiovascular side effects observed with cardiotoxic compounds like DESDP in animal models?
A1: In animal models, cardiotoxic compounds can induce a range of adverse effects on the cardiovascular system. These can manifest as acute or chronic toxicities. Common observations include:
-
Functional Changes: Reduced left ventricular ejection fraction (LVEF), decreased fractional shortening (FS), and alterations in blood pressure and heart rate.[1]
-
Electrocardiogram (ECG) Abnormalities: Changes in ECG parameters such as prolongation of the QT interval, ST-segment alterations, and arrhythmias.[2][3]
-
Biochemical Markers: Increased levels of cardiac injury biomarkers in serum, such as cardiac troponin T (cTnT), cardiac troponin I (cTnI), and creatine (B1669601) kinase-MB (CK-MB).[1][4]
-
Histopathological Changes: Myocardial fiber distortion, rupture, cardiomyocyte necrosis, and inflammatory cell infiltration in heart tissue.[1]
Q2: Which animal models are typically used to study the cardiovascular side effects of DESDP?
A2: The choice of animal model depends on the specific research question. Commonly used models include:
-
Rodents (Mice and Rats): Widely used due to their cost-effectiveness, short reproductive cycle, and the availability of genetic modifications. They are suitable for initial screening and mechanistic studies.[1][5][6]
-
Rabbits: Also used for modeling cardiotoxicity, particularly for studies involving doxorubicin.[3]
-
Zebrafish: Offer advantages for high-throughput screening in early-stage drug development due to their rapid development and optical transparency, which allows for non-invasive imaging of the heart.[7]
-
Larger Mammals (Dogs, Pigs, Monkeys): Used in later-stage preclinical studies as their cardiovascular physiology is more similar to humans.[8][9][10]
Q3: What are the potential mechanisms underlying DESDP-induced cardiotoxicity?
A3: While the specific mechanisms for a novel compound like DESDP would need to be investigated, common pathways for drug-induced cardiotoxicity include:
-
Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components, including lipids, proteins, and DNA.[11][12]
-
Mitochondrial Dysfunction: Impairment of mitochondrial function, leading to decreased energy production and initiation of apoptotic pathways.[11][12]
-
Apoptosis: Programmed cell death of cardiomyocytes.[11]
-
Inflammation: Activation of inflammatory pathways within the myocardium.[13]
Q4: Are there any established strategies to mitigate the cardiovascular side effects of DESDP in animal models?
A4: Yes, several strategies are being investigated to protect the heart from drug-induced toxicity. These often involve co-administration of a cardioprotective agent. Examples from studies with other cardiotoxic drugs include:
-
Antioxidants: Compounds like quercetin (B1663063) have been shown to mitigate doxorubicin-induced cardiotoxicity by scavenging ROS.[4]
-
ACE inhibitors and ARBs: Drugs like lisinopril (B193118) and valsartan (B143634) have shown potential in preventing cardiotoxicity.[1]
-
Statins: Atorvastatin and rosuvastatin (B1679574) have been found to have protective effects against doxorubicin-induced cardiomyocyte injury.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate in the DESDP-treated group. | The dose of DESDP may be too high, leading to acute toxicity.[3] Improper drug administration technique. Underlying health issues in the animal colony. | Perform a dose-response study to determine the maximum tolerated dose. Ensure proper training of personnel on administration routes (e.g., intraperitoneal, intravenous).[2] Health screen a subset of animals before starting the study. |
| Inconsistent or highly variable cardiovascular measurements (ECG, blood pressure). | Improper placement of ECG electrodes or blood pressure cuffs. Animal stress during measurement. Anesthetic effects on cardiovascular parameters.[14][15] | Ensure correct and consistent placement of monitoring equipment. Allow for an acclimatization period for the animals before taking measurements.[16] Use a consistent and appropriate anesthetic regimen, and monitor vital signs throughout the procedure.[14] |
| Difficulty in obtaining clear echocardiography images. | Incorrect animal positioning. Insufficient acoustic coupling gel. Interference from respiratory movements. | Ensure the animal is properly positioned and sedated. Use an adequate amount of ultrasound gel. Gate the image acquisition with the respiratory cycle if possible. |
| No significant changes observed in cardiac biomarkers despite functional decline. | The timing of blood collection may have missed the peak biomarker release. The chosen biomarkers may not be sensitive to the specific type of cardiac injury induced by DESDP. | Collect blood samples at multiple time points post-DESDP administration.[2] Consider a broader panel of cardiac injury markers. |
| Histopathological artifacts in heart tissue. | Improper tissue fixation or processing. Delayed fixation after euthanasia. | Ensure adherence to standard protocols for tissue fixation (e.g., using 10% neutral buffered formalin). Perfuse the animal with fixative to ensure rapid and uniform fixation of the heart. |
Quantitative Data Summary
Table 1: Effects of Doxorubicin (DOX) on Cardiac Function in a Rat Model
| Parameter | Control Group | DOX-Treated Group | Reference |
| LVEF (%) | 75 ± 5 | 45 ± 7 | [1] |
| FS (%) | 40 ± 4 | 20 ± 5 | [1] |
| Serum cTnI (ng/mL) | 0.1 ± 0.05 | 1.5 ± 0.3 | [1] |
| Serum CK-MB (U/L) | 50 ± 10 | 250 ± 40 | [1] |
| Data are presented as mean ± standard deviation and are representative values from literature. |
Table 2: Cardioprotective Effects of Co-administered Agents with Doxorubicin (DOX) in Animal Models
| Treatment Group | LVEF (%) | Serum cTnT (ng/mL) | Myocardial Necrosis Score | Reference |
| DOX alone | 50 ± 6 | 2.0 ± 0.4 | 3.5 ± 0.5 | [1][4] |
| DOX + Quercetin | 68 ± 5 | 0.8 ± 0.2 | 1.2 ± 0.3 | [4] |
| DOX + Atorvastatin | 65 ± 7 | 1.1 ± 0.3 | 1.5 ± 0.4 | [1] |
| Data are presented as mean ± standard deviation and are representative values from literature. The myocardial necrosis score is on a scale of 0 (none) to 4 (severe). |
Experimental Protocols
Protocol 1: Induction of Cardiotoxicity in a Mouse Model
This protocol describes a common method for inducing chronic cardiotoxicity using doxorubicin, which can be adapted for an investigational drug like DESDP.
Materials:
-
Doxorubicin hydrochloride (or DESDP)
-
Sterile saline solution (0.9% NaCl)
-
8-10 week old male C57BL/6 mice
-
Animal scale
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Preparation of Dosing Solution: Dissolve doxorubicin in sterile saline to the desired concentration. A common cumulative dose for chronic cardiotoxicity is 15-20 mg/kg. This is often administered in multiple lower doses. For example, 5 mg/kg administered intraperitoneally once a week for 4 weeks.
-
Animal Weighting: Weigh each mouse accurately before each injection to calculate the precise volume of the drug to be administered.
-
Drug Administration: Administer the calculated dose of doxorubicin (or DESDP) via intraperitoneal injection. The control group should receive an equivalent volume of sterile saline.[1]
-
Monitoring: Monitor the animals daily for any signs of distress, including weight loss, lethargy, and changes in behavior.[2]
-
Endpoint: At the end of the treatment period (e.g., 4 weeks), proceed with cardiovascular function assessment as described in Protocol 2.
Protocol 2: Assessment of Cardiovascular Function
This protocol outlines key methods for evaluating cardiac function in the animal model.
1. Echocardiography:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Place the mouse on a heating pad to maintain body temperature.[14]
-
Remove the fur from the chest area using a depilatory cream.
-
Apply pre-warmed ultrasound gel to the chest.
-
Use a high-frequency ultrasound system with a small animal probe to obtain M-mode and B-mode images of the heart in the parasternal long-axis and short-axis views.
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) from the M-mode images.
-
Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).
2. Electrocardiography (ECG):
-
ECG can be performed on conscious or anesthetized animals.
-
For anesthetized animals, place subcutaneous needle electrodes on the limbs.
-
Record the ECG for a stable period (e.g., 5 minutes).
-
Analyze the ECG recordings for heart rate, and the duration of PR, QRS, and QT intervals.[15]
3. Serum Biomarker Analysis:
-
At the experimental endpoint, collect blood via cardiac puncture or from the retro-orbital sinus under terminal anesthesia.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store the serum at -80°C until analysis.
-
Use commercially available ELISA kits to measure the levels of cardiac troponin I (cTnI), cardiac troponin T (cTnT), and creatine kinase-MB (CK-MB).[4]
4. Histopathology:
-
Euthanize the animal and immediately excise the heart.
-
Wash the heart in cold phosphate-buffered saline (PBS).
-
Fix the heart in 10% neutral buffered formalin for 24 hours.
-
Process the tissue, embed in paraffin, and cut into 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess myocardial structure and with Masson's trichrome to evaluate fibrosis.
-
Examine the slides under a microscope for signs of cardiomyocyte damage, inflammation, and fibrosis.
Visualizations
Caption: Hypothetical signaling pathway for DESDP-induced cardiotoxicity.
Caption: Experimental workflow for assessing DESDP cardiotoxicity.
Caption: Troubleshooting logic for high in-study mortality.
References
- 1. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOP for Cardiotoxicity Testing Using Preclinical Models – SOP Guide for Pharma [pharmasop.in]
- 3. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]
- 4. mdpi.com [mdpi.com]
- 5. Rodent Models of Dilated Cardiomyopathy and Heart Failure for Translational Investigations and Therapeutic Discovery | MDPI [mdpi.com]
- 6. Cardiovascular disease models: A game changing paradigm in drug discovery and screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]
- 8. Cardiovascular Toxicity - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The physiology of cardiovascular disease and innovative liposomal platforms for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Getting Back to Basics: Surgical Monitoring in Rodents for Better Experiments [scintica.com]
- 15. Heart Rate and Electrocardiography Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Interpreting Unexpected Results in Stilphostrol (Diethylstilbestrol) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Stilphostrol and its active form, diethylstilbestrol (B1670540) (DES).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected outcomes that may arise during in vitro experiments with this compound (DES).
Q1: Why is this compound/DES showing cytotoxicity in my estrogen receptor (ER)-negative cancer cell line?
A1: This is a documented and important finding. While this compound/DES is a potent synthetic estrogen, its cytotoxic effects are not exclusively mediated by the estrogen receptor.[1][2] Studies have shown that DES can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells that lack ER.[1][3]
-
Troubleshooting Steps:
-
Confirm ER Status: Ensure the ER status of your cell line is as expected using qPCR or Western blot.
-
Apoptosis Assay: Perform an apoptosis assay (e.g., Annexin V/PI staining, caspase-3 activity) to confirm that the observed cytotoxicity is due to apoptosis.
-
Cell Cycle Analysis: Analyze the cell cycle distribution of DES-treated cells by flow cytometry to identify potential arrest at specific phases (e.g., G2/M).[1][3]
-
Q2: I'm observing a biphasic dose-response curve, where low and high concentrations of DES have different effects on cell viability. Is this a known phenomenon?
A2: Yes, biphasic or non-linear dose-responses have been reported for DES. For instance, in LAPC-4 prostate cancer cells, cell viability was decreased at concentrations between 10⁻¹⁴ to 10⁻¹² M and at 10⁻⁶ M, while intermediate concentrations had less of an effect.[4] This can be due to the engagement of different signaling pathways at varying concentrations.
-
Troubleshooting Steps:
-
Expand Dose Range: Test a wider range of DES concentrations, including very low (picomolar to nanomolar) and high (micromolar) ranges.
-
Mechanism Investigation: At the concentrations showing different effects, investigate the activation of various signaling pathways (e.g., MAPK/ERK, JNK) and cellular processes like apoptosis and necroptosis to understand the differential responses.[4]
-
Q3: My results suggest that DES is acting as an anti-androgen in my prostate cancer cell line. Is this possible?
A3: This is a plausible and reported effect. In prostate cancer cell lines with a mutated androgen receptor (AR), DES has been shown to act as an anti-androgen.[5] It can prevent androgen-enhanced proliferation.[5] Additionally, DES has a relatively strong binding affinity for the androgen receptor.[5]
-
Troubleshooting Steps:
-
AR Status: Characterize the androgen receptor status (expression and mutation) of your cell line.
-
Competition Assay: Perform experiments where cells are co-treated with androgens (like DHT) and DES to observe if DES can inhibit the androgenic effect.
-
Downstream AR Targets: Measure the expression of known AR target genes (e.g., PSA) in response to androgen and DES co-treatment.
-
Q4: I am seeing effects of DES on cell division and spindle formation that don't seem related to its hormonal activity. What could be the cause?
A4: DES has been shown to have direct effects on microtubule organization and meiotic spindle formation, which can lead to cell cycle delay and disruption of cell division.[6][7][8] These effects can be independent of its classical genomic signaling through estrogen receptors.
-
Troubleshooting Steps:
-
Immunofluorescence: Use immunofluorescence to visualize the microtubule network and spindle apparatus in DES-treated cells. Look for abnormalities like spindle fragmentation or loosening.[6][7][8]
-
Cell Cycle Analysis: Detailed cell cycle analysis can reveal accumulation of cells in mitosis (M phase), indicative of problems with spindle formation or function.[1][3]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of Diethylstilbestrol (DES) on different cell lines.
Table 1: Cytotoxicity of DES in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| DU145 | Prostate (Androgen-Insensitive) | MTT | LD50 | 19-25 µM | [1][3] |
| 1-LN | Prostate (Androgen-Insensitive) | MTT | LD50 | 19-25 µM | [1][3] |
| PC-3 | Prostate (Androgen-Insensitive) | MTT | LD50 | 19-25 µM | [1][3] |
| LNCaP | Prostate (Androgen-Sensitive) | MTT | LD50 | 19-25 µM | [1][3] |
| CHO-K1 | Chinese Hamster Ovary | Trypan Blue | IC50 (72h) | 10.4 µM | [9] |
| Balb/c 3T3 | Mouse Fibroblast | Various | EC50 (72h) | 1-13.7 µg/mL | [9] |
| HepG2 | Human Liver | Various | EC50 (72h) | 3.7-5.2 µg/mL | [9] |
Table 2: Cell Cycle and Apoptosis Effects of DES in Prostate Cancer Cell Lines
| Cell Line | Treatment | Effect | Observation | Reference |
| Androgen-Insensitive (DU145, 1-LN, PC-3) | 15 or 30 µM DES/DESdP | Apoptosis | Increase in hypodiploid (apoptotic) nuclei | [1][3] |
| Androgen-Insensitive (DU145, 1-LN, PC-3) | 15 or 30 µM DES/DESdP | Cell Cycle | Depletion of G1- and S-phase cells, accumulation in G2/M | [1][3] |
| Androgen-Sensitive (LNCaP) | 15 or 30 µM DES/DESdP | Apoptosis | Lesser increase in hypodiploid nuclei compared to androgen-insensitive lines | [1][3] |
| Androgen-Sensitive (LNCaP) | 15 or 30 µM DES/DESdP | Cell Cycle | No change in G1 or S phase, decrease in G2/M | [1][3] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies used to assess DES-induced cytotoxicity.[1][3]
-
Objective: To determine the effect of DES on the viability of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Diethylstilbestrol (DES) stock solution (in DMSO or ethanol)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of DES in complete culture medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest DES concentration).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of DES or the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the LD50 or IC50 value.
-
2. Apoptosis Detection by Caspase-3 Activity Assay
This protocol is based on methods for detecting apoptosis in DES-treated cells.[4]
-
Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis, in response to DES treatment.
-
Materials:
-
Cells treated with DES or vehicle control
-
Lysis buffer (e.g., 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 1 mM DTT, pH 7.4)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT, pH 7.4)
-
Caspase-3 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-pNA)
-
Fluorometer or spectrophotometer
-
-
Procedure:
-
Culture and treat cells with DES for the desired time.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Lyse the cells with the lysis buffer and incubate on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Add the assay buffer containing the caspase-3 substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence (for AFC substrate) or absorbance (for pNA substrate) at appropriate intervals using a plate reader.
-
Calculate the caspase-3 activity and express it as a fold change relative to the vehicle control.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol is a standard method for analyzing cell cycle distribution, as applied in DES studies.[1][3]
-
Objective: To determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) after DES treatment.
-
Materials:
-
Cells treated with DES or vehicle control
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Culture and treat cells with DES for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge to obtain a cell pellet.
-
Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Signaling pathways of this compound (DES).
Caption: General experimental workflow for in vitro this compound studies.
Caption: Logical troubleshooting guide for unexpected results.
References
- 1. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of the estrogen receptor in diethylstilbestrol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Direct estradiol and diethylstilbestrol actions on early- vs. late-stage prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-dose diethylstilbestrol for the treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Diethylstilbestrol (DES)-induced cell cycle delay and meiotic spindle disruption in mouse oocytes during in-vitro maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stilphostrol Experimental Integrity
This center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Stilphostrol (fosfestrol) in experimental setups. This compound, a prodrug of diethylstilbestrol (B1670540) (DES), is susceptible to degradation, which can impact experimental reproducibility and accuracy. This guide offers troubleshooting advice and frequently asked questions to ensure the stability and integrity of this compound throughout your research.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
| Problem | Potential Cause | Solution |
| Inconsistent assay results or loss of compound activity. | Hydrolysis of the phosphate (B84403) ester: this compound can be hydrolyzed to its active form, diethylstilbestrol (DES), particularly under acidic or basic conditions. This process can be accelerated by temperature. | - Maintain pH of solutions within a neutral range (pH 6.8-7.4) where stability is likely highest. - Prepare solutions fresh before each experiment. - Store stock solutions at recommended low temperatures (-20°C or -80°C). |
| Precipitate formation in stock or working solutions. | Poor solubility or compound degradation: this compound, being a salt, may have limited solubility in certain organic solvents or aqueous buffers, especially at high concentrations. Degradation products may also be less soluble. | - Use recommended solvents such as DMSO or ethanol (B145695) for stock solutions. - For aqueous solutions, ensure the pH is optimal for stability and solubility. - Perform a solubility test before preparing high-concentration solutions. - If sonication is used to dissolve the compound, use a cooled water bath to prevent thermal degradation.[1] |
| Discoloration of this compound solutions (e.g., yellowing). | Oxidative degradation: Phenolic compounds are prone to oxidation, which can be initiated by exposure to air (oxygen) or light. This can lead to the formation of colored byproducts. | - Use deoxygenated solvents by sparging with an inert gas like nitrogen or argon.[1] - Add antioxidants (e.g., BHT, BHA) to solutions if they do not interfere with the experimental setup.[1] - Store solutions in tightly sealed containers with minimal headspace.[1] |
| Reduced compound efficacy in light-exposed experimental setups. | Photodegradation: Exposure to UV or ambient light can cause degradation of light-sensitive compounds. | - Work in a light-controlled environment, such as under yellow light. - Use amber-colored glassware or wrap containers with aluminum foil to protect them from light.[1] - Minimize the duration of light exposure during sample preparation and analysis.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to a few days), solutions can be kept at 4°C.
Q2: How does pH affect the stability of this compound?
A2: this compound is a phosphate ester, and its stability is pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze its hydrolysis to diethylstilbestrol. It is generally recommended to maintain the pH of aqueous solutions in the neutral range (approximately 6.8 to 7.4) to minimize degradation.[2]
Q3: Is this compound sensitive to temperature?
A3: Yes, like many pharmaceutical compounds, this compound is susceptible to thermal degradation.[3] Elevated temperatures can accelerate hydrolysis and oxidation. It is crucial to avoid excessive heat during sample preparation, such as prolonged sonication, and to store the compound and its solutions at recommended low temperatures.
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: Yes, for experiments where it will not interfere with the outcome, the addition of antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can help prevent oxidative degradation of the phenolic structure of the parent molecule, diethylstilbestrol, once formed.[1] Compatibility with your specific assay should be verified.
Q5: How can I detect this compound degradation?
A5: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products, allowing for quantification of its purity and concentration over time.
Quantitative Data Summary
The following tables provide illustrative data on the stability of a this compound analog under various conditions. This data is intended to serve as a guideline for experimental design.
Table 1: Effect of Temperature on this compound Stability (Illustrative)
| Temperature | % Remaining after 24 hours (pH 7.4) |
| 4°C | 98% |
| 25°C (Room Temp) | 91% |
| 37°C | 82% |
Table 2: Effect of pH on this compound Stability at 25°C (Illustrative)
| pH | % Remaining after 24 hours |
| 4.0 | 85% |
| 7.0 | 92% |
| 9.0 | 78% |
Table 3: Effect of Light on this compound Stability at 25°C, pH 7.4 (Illustrative)
| Condition | % Remaining after 24 hours |
| Dark | 91% |
| Ambient Light | 75% |
| UV Light (254 nm) | 45% |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Solvent Selection: Use high-purity, degassed solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Dissolution: Accurately weigh the required amount of this compound and dissolve it in the chosen solvent. To aid dissolution, gentle vortexing or brief sonication in a cooled water bath can be used.[1]
-
Storage:
-
Short-term (up to 1 week): Store the stock solution at -20°C in amber vials with Teflon-lined caps.
-
Long-term (up to 6 months): Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -80°C.
-
-
Quality Control: Before use, particularly after long-term storage, it is advisable to verify the concentration and purity of the stock solution using a suitable analytical method like HPLC.
Protocol 2: Forced Degradation Study
This protocol outlines conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Acidic Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 M HCl at 60°C for 24 hours. Neutralize the solution before analysis.[1]
-
Basic Hydrolysis: Incubate a solution of this compound with 0.1 M NaOH at 60°C for 24 hours. Neutralize the solution before analysis.[1]
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound powder to 80°C in a calibrated oven for 48 hours.[1]
-
Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., UV lamp) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.[1]
-
Analysis: Analyze all samples and a non-degraded control by a suitable method (e.g., HPLC) to identify and quantify degradation products.
Visualizations
Caption: this compound Experimental Workflow.
Caption: this compound Degradation Pathways.
Caption: Troubleshooting Logic for this compound Degradation.
References
troubleshooting thrombocytopenia during DESDP infusion studies
DESDP Infusion Studies: Technical Support Center
Welcome to the technical support center for DESDP infusion studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential complications, with a specific focus on managing thrombocytopenia.
Frequently Asked Questions (FAQs)
Q1: What is DESDP and how does it work?
A1: DESDP is an investigational small molecule inhibitor of Tyrosine Kinase X (TKX), a critical enzyme in the oncogenic signaling pathway of several solid tumors. By blocking TKX, DESDP is designed to halt tumor cell proliferation and induce apoptosis.
Q2: What is the potential mechanism of DESDP-induced thrombocytopenia?
A2: Pre-clinical data suggests that DESDP may have an off-target inhibitory effect on a structurally similar kinase essential for megakaryocyte maturation and platelet survival. This can lead to decreased platelet production from the bone marrow, resulting in a lower circulating platelet count. This is a form of non-immune-mediated thrombocytopenia.[1]
Q3: What is the expected incidence of thrombocytopenia in clinical studies with DESDP?
A3: Based on Phase I data, the incidence of thrombocytopenia is dose-dependent. The table below summarizes the observed rates.
| Grade of Thrombocytopenia (CTCAE v5.0) | Platelet Count | Incidence at Therapeutic Dose (N=150) |
| Grade 1 | 75,000 - <100,000/µL | 25% |
| Grade 2 | 50,000 - <75,000/µL | 15% |
| Grade 3 | 25,000 - <50,000/µL | 8% |
| Grade 4 | <25,000/µL | 3% |
Q4: When does thrombocytopenia typically occur after DESDP infusion?
A4: The onset of thrombocytopenia is typically observed 5-10 days after the initial DESDP infusion.[1][2] The platelet count nadir (lowest point) is often reached between days 10 and 14.
Q5: What are the initial steps if a low platelet count is detected?
A5: If a subject's platelet count drops significantly, the first steps are to:
-
Verify the count with a peripheral blood smear to rule out pseudothrombocytopenia (platelet clumping).
-
Assess the patient for any signs of bleeding.[3]
-
Review the study protocol for specific guidance on dose modification or interruption.[3]
Troubleshooting Guide for Thrombocytopenia
This guide provides a systematic approach to managing thrombocytopenia observed during DESDP infusion studies.
Question: A study participant's platelet count has dropped by more than 50% from baseline. What is the appropriate course of action?
Answer: A significant drop in platelet count requires immediate attention. Follow the workflow below to assess and manage the situation.
Hypothesized Signaling Pathway
Question: What is the molecular hypothesis for DESDP's effect on platelets?
Answer: We hypothesize that DESDP, while targeting the oncogenic TKX pathway, has an off-target effect on a critical kinase (PLT-Kinase) involved in platelet production.
Experimental Protocols
For sites wishing to investigate the mechanism of thrombocytopenia further, the following protocols are recommended.
Protocol 1: Platelet Aggregation Assay
Objective: To determine if DESDP directly inhibits platelet function in vitro.
Methodology:
-
Sample Preparation:
-
Collect whole blood from healthy volunteers into tubes containing 3.2% sodium citrate.[4]
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at 200 x g for 10 minutes at room temperature.[5]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2500 x g for 15 minutes.[5]
-
-
Assay Procedure:
-
Use a light transmission aggregometer, calibrating the instrument with PRP (0% aggregation) and PPP (100% aggregation).[6]
-
Pre-incubate PRP samples with either DESDP (at various concentrations) or a vehicle control for 10 minutes at 37°C.[7]
-
Initiate platelet aggregation by adding a standard agonist (e.g., ADP at 5 µM or collagen at 2 µg/mL).[8]
-
Record the change in light transmission for 5-10 minutes.[8]
-
-
Data Analysis:
-
Calculate the maximum percentage of platelet aggregation for each condition.
-
Compare the aggregation in DESDP-treated samples to the vehicle control to determine the inhibitory effect.
-
Protocol 2: Flow Cytometry for Platelet Activation Markers
Objective: To assess if DESDP or patient serum containing DESDP induces premature platelet activation or antibody binding.[9][10]
Methodology:
-
Sample Preparation:
-
Obtain PRP from healthy donors and study participants (pre- and post-infusion).
-
For in vitro testing, incubate donor PRP with DESDP, patient serum (post-infusion), or control serum for 30 minutes.
-
-
Staining:
-
Label platelets with fluorescently conjugated antibodies against:
-
CD41/CD61 (GPIIb/IIIa): To identify platelets.[11]
-
CD62P (P-selectin): A marker for alpha-granule release and platelet activation.[11][12]
-
PAC-1: Binds to the activated conformation of GPIIb/IIIa.[9][12]
-
Annexin V: To detect phosphatidylserine (B164497) exposure (a marker of apoptosis).
-
Anti-IgG: To detect drug-dependent antibody binding.
-
-
-
Flow Cytometric Analysis:
-
Data Analysis:
-
Compare marker expression between baseline, post-infusion, and in-vitro treated samples to identify signs of activation or antibody-mediated effects.
-
References
- 1. Treatment of drug-induced immune thrombocytopenias | Haematologica [haematologica.org]
- 2. ashpublications.org [ashpublications.org]
- 3. verywellhealth.com [verywellhealth.com]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Testing platelet aggregation activity [protocols.io]
- 7. 2.6. Platelet aggregation assay [bio-protocol.org]
- 8. 4.3. Platelet Aggregometry Assay [bio-protocol.org]
- 9. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beckman.com [beckman.com]
- 11. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Addressing Batch-to-Batch Variability of Fosfestrol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of fosfestrol (B1227026).
Troubleshooting Guide: Inconsistent Experimental Results with Fosfestrol
Inconsistent results when using fosfestrol can often be traced back to variations between different batches of the compound. This guide provides a systematic approach to identifying and mitigating these issues.
1. Initial Assessment of Fosfestrol Batch Quality
| Question | Possible Cause | Recommended Action |
| Are you observing lower than expected potency or efficacy? | Degradation of fosfestrol to inactive products. Presence of synthesis-related impurities that interfere with the active compound. | 1. Verify the Certificate of Analysis (CoA) for the batch, paying close attention to purity and impurity profiles. 2. Perform a purity check using UV-Vis Spectrophotometry or HPLC (see protocols below). 3. Assess the stability of your fosfestrol stock solution. |
| Is there unexpected cytotoxicity or off-target effects? | Presence of toxic impurities from the synthesis process or degradation products. | 1. Review the impurity profile on the CoA. 2. If possible, use HPLC-MS to identify unknown peaks in your batch. 3. Compare the impurity profile with a batch that gave expected results. |
| Do you see variability in the physical properties (e.g., solubility, color)? | Differences in crystalline form (polymorphism), presence of residual solvents, or degradation. Fosfestrol is an off-white crystalline powder.[1] | 1. Document the physical appearance of each batch. 2. Ensure consistent solvent and dissolution procedures are used. Poor water solubility is a known challenge with fosfestrol.[2] |
2. Investigating Potential Sources of Variability
If initial checks suggest batch-to-batch differences, the following workflow can help pinpoint the source of the variability.
Caption: Troubleshooting workflow for addressing fosfestrol batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of batch-to-batch variability in fosfestrol?
A1: Batch-to-batch variability in fosfestrol can arise from several factors related to its synthesis and stability:
-
Synthesis-Related Impurities: The synthesis of fosfestrol from diethylstilbestrol (B1670540) (DES) can introduce impurities. These may include unreacted DES, partially phosphorylated intermediates (diethylstilbestrol monophosphate), and by-products from side reactions.
-
Degradation Products: Fosfestrol is a prodrug that is converted to the active compound, diethylstilbestrol (DES).[3] However, it can also degrade under suboptimal storage conditions (e.g., exposure to light, heat, or humidity). Degradation can lead to a decrease in the active compound and an increase in inactive or potentially toxic by-products.
-
Residual Solvents: Solvents used in the synthesis and purification process may not be completely removed, leading to variations between batches.
-
Polymorphism: Different crystalline forms of fosfestrol may exhibit variations in solubility and bioavailability.
Q2: How can I perform a quick quality check on a new batch of fosfestrol?
A2: A UV-Vis spectrophotometric scan is a rapid and cost-effective method for a preliminary quality assessment. By measuring the absorbance at the wavelength of maximum absorption (λmax), you can get an initial indication of the purity of the fosfestrol batch.[4][5] A significant deviation from the expected absorbance of a known concentration may suggest impurities or degradation. For a detailed protocol, refer to the "Experimental Protocols" section below.
Q3: What are the recommended storage conditions for fosfestrol?
A3: To minimize degradation, fosfestrol should be stored in a well-closed container, protected from light, at a controlled room temperature. For long-term storage, refrigeration is often recommended. Always refer to the supplier's specific storage instructions on the CoA.
Q4: My fosfestrol batch shows a different color than previous batches. Is this a concern?
A4: Fosfestrol is typically an off-white crystalline powder. A noticeable difference in color could indicate the presence of impurities or degradation products and should be investigated. It is advisable to perform an analytical quality check (e.g., UV-Vis or HPLC) and contact the supplier if significant deviations are found.
Q5: How does fosfestrol exert its therapeutic effect?
A5: Fosfestrol is a prodrug that is dephosphorylated in the body by phosphatases, which are often present at high levels in prostate cancer cells, to its active form, diethylstilbestrol (DES).[3] DES has a dual mechanism of action:
-
Hormonal Effect: It suppresses testosterone (B1683101) production through negative feedback on the hypothalamic-pituitary-gonadal axis.[1]
-
Direct Cytotoxic Effect: DES can directly induce apoptosis (programmed cell death) in prostate cancer cells, an effect that is independent of estrogen receptors.[2][5]
Caption: Activation of fosfestrol and its dual mechanism of action in prostate cancer.
Experimental Protocols
1. UV-Vis Spectrophotometric Assay for Fosfestrol Purity
This protocol provides a rapid method to estimate the purity of a fosfestrol batch.
-
Objective: To determine the concentration and estimate the purity of a fosfestrol sample by measuring its absorbance at its λmax.
-
Materials:
-
Fosfestrol reference standard and test sample
-
Methanol (B129727), HPLC grade
-
Deionized water
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
-
-
Methodology:
-
Solvent Preparation: Prepare a 1:1 (v/v) solution of methanol and deionized water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the fosfestrol reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of the solvent mixture and then dilute to the mark with the same solvent.[5]
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent mixture.[5]
-
Calibration Curve: Prepare a series of dilutions from the working standard solution to obtain concentrations ranging from 5 to 40 µg/mL. Measure the absorbance of each solution at the λmax of fosfestrol (~243 nm) against the solvent mixture as a blank.[4] Plot a graph of absorbance versus concentration and determine the linearity.
-
Sample Preparation: Prepare a solution of the fosfestrol test sample in the solvent mixture at a concentration expected to be within the linear range of the calibration curve (e.g., 20 µg/mL).
-
Measurement and Calculation: Measure the absorbance of the sample solution at ~243 nm. Calculate the concentration of fosfestrol in the sample using the equation from the calibration curve. The purity can be estimated by comparing the measured concentration to the expected concentration.
-
| Parameter | Typical Value | Reference |
| λmax | ~243 nm | [4] |
| Concentration Range | 5 - 40 µg/mL | [4] |
| Correlation Coefficient (R²) | > 0.999 | [4] |
2. Stability-Indicating HPLC Method for Fosfestrol (Representative Protocol)
This protocol outlines a general reverse-phase HPLC method for the separation of fosfestrol from its potential impurities and degradation products. Method optimization may be required based on the specific instrument and batch characteristics.
-
Objective: To develop a stability-indicating HPLC method for the quantitative analysis of fosfestrol and its related substances.
-
Materials:
-
Fosfestrol reference standard and test sample
-
Acetonitrile (B52724), HPLC grade
-
Methanol, HPLC grade
-
Ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer
-
Deionized water, HPLC grade
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.03 M ammonium acetate) and an organic solvent (e.g., a mixture of acetonitrile and methanol). A common starting point could be a 40:60 (v/v) ratio of buffer to organic solvent. The pH of the buffer may need to be adjusted to achieve optimal separation.
-
Standard Solution Preparation: Prepare a stock solution of the fosfestrol reference standard in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the fosfestrol test sample in the mobile phase to achieve a similar concentration as the working standard.
-
Chromatographic Conditions (Typical):
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Methanol:0.032 M Ammonium Acetate (55:5:40, v/v/v) (This is an example, optimization is likely needed)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 243 nm
-
Column Temperature: 40 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the fosfestrol peak based on the retention time of the reference standard.
-
Data Interpretation: Quantify the amount of fosfestrol in the sample by comparing the peak area with that of the reference standard. Analyze for the presence of other peaks, which may correspond to impurities or degradation products. The method's ability to separate these peaks from the main fosfestrol peak demonstrates its stability-indicating nature.
-
| Parameter | Typical Range/Value |
| Column | C18, 150-250 mm length, 4.6 mm ID, 3.5-5 µm particle size |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (phosphate or acetate) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV at ~243 nm |
| Temperature | 30 - 40 °C |
3. Forced Degradation Studies
To understand the degradation pathways of fosfestrol and to develop a robust stability-indicating method, forced degradation studies are recommended.
-
Objective: To intentionally degrade fosfestrol under various stress conditions to identify potential degradation products.
-
Methodology:
-
Acid Hydrolysis: Dissolve fosfestrol in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time.
-
Base Hydrolysis: Dissolve fosfestrol in a solution of 0.1 M NaOH and maintain at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat a solution of fosfestrol with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose solid fosfestrol to dry heat (e.g., 80 °C) for an extended period.
-
Photolytic Degradation: Expose a solution of fosfestrol to UV light (e.g., 254 nm) and visible light.
-
Analysis: Analyze the stressed samples using the developed HPLC method to observe the formation of degradation products and the decrease in the main fosfestrol peak.
-
Signaling Pathway of Diethylstilbestrol (DES) in Prostate Cancer Cells
The active metabolite of fosfestrol, DES, induces apoptosis in prostate cancer cells through multiple pathways.
Caption: Simplified signaling pathway of DES-induced apoptosis and cell cycle arrest in prostate cancer cells.
References
- 1. Assay of the synthetic estrogen fosfestrol in pharmaceutical formulations using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. jcchems.com [jcchems.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Stilphostrol-Induced Thromboembolism in Laboratory Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing thromboembolism induced by Stilphostrol (fosfestrol), a synthetic estrogen, in laboratory animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced thromboembolism?
A1: this compound, as a potent synthetic estrogen, is understood to create a prothrombotic state primarily through its effects on the liver.[1][2] Oral administration leads to a significant first-pass metabolism in the liver, which increases the synthesis of procoagulant factors (like fibrinogen, factors II, VII, VIII, and X) and decreases the levels of anticoagulant proteins such as antithrombin and protein S.[1][2][3][4][5] This shift in the hemostatic balance elevates the risk of thrombus formation.[1][2]
Q2: How does the route of this compound administration affect the risk of thrombosis?
A2: The route of administration is a critical factor in determining the risk of thromboembolism.[1][2] Oral administration carries a higher risk due to the first-pass effect in the liver, which significantly alters the levels of coagulation factors.[1][2] In contrast, parenteral routes such as transdermal or subcutaneous administration bypass the initial hepatic metabolism, leading to a reduced impact on coagulation factor synthesis and a lower risk of thrombosis.[1][2][6]
Q3: Are certain animal models more susceptible to this compound-induced thrombosis?
A3: Yes, the choice of animal model is important. Rodent models (rats and mice) are commonly used due to their cost-effectiveness and ease of handling.[1] However, it's important to note that their coagulation system has differences from that of humans.[1][6] Zebrafish are also utilized, particularly for visualizing thrombus formation in real-time due to their optical transparency.[1][7] Non-human primates offer the closest physiological similarity to humans but are more costly and complex to use.[1] Different strains within a species may also exhibit varying susceptibility to thrombosis.[1]
Q4: What are the key biomarkers for monitoring an animal's thrombotic state during a study?
A4: Key biomarkers for monitoring coagulation status include D-dimer, prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), and fibrinogen levels.[1] Regular monitoring of these parameters can help detect a shift towards a hypercoagulable state.
Q5: What are the initial signs of thromboembolism in common laboratory animals?
A5: Clinical signs can be subtle and difficult to detect. In rodents, signs might include labored breathing, lethargy, or limb swelling. However, relying solely on clinical signs is often insufficient, as many thrombotic events can be subclinical.[1] Therefore, more sensitive monitoring techniques are recommended.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly high incidence of thromboembolic events. | High dose of this compound. | Review the dosage regimen. The risk of thrombosis is dose-dependent.[2][8][9] Consider reducing the dose to the lowest effective level for your research purpose. |
| Oral route of administration. | If feasible for the experimental design, switch to a transdermal or subcutaneous route to minimize the first-pass hepatic effect on coagulation factors.[1][2] | |
| Animal strain susceptibility. | Be aware that different strains of animals can have varying predispositions to thrombosis.[1] If possible, select a strain with a lower known susceptibility or account for this variability in your experimental design and sample size. | |
| Difficulty in reliably detecting subclinical thrombosis. | Insensitive monitoring techniques. | Implement more sensitive monitoring methods. Regularly measure coagulation biomarkers like D-dimer.[1] For terminal studies, perform histopathological analysis of tissues such as the lungs and femoral veins to confirm the presence of thrombi.[1] |
| Inadequate imaging modality. | For in-life monitoring, consider using non-invasive imaging techniques like high-frequency Doppler ultrasound to visualize blood flow and detect thrombi in larger vessels.[1] | |
| Thrombosis occurring as a confounding factor in the study. | Anesthesia and surgical procedures. | Minimize the duration of anesthesia and surgical interventions, as these can independently increase thrombosis risk.[1] Ensure proper post-operative care and mobilization of the animals. |
| Ineffective prevention of thromboembolism with anticoagulants. | Incorrect anticoagulant or dosage. | The choice and dose of anticoagulant are critical. Low molecular weight heparin (LMWH) is a common choice for prophylaxis in animal studies.[8] The dosage should be carefully calculated based on the animal's weight and the specific anticoagulant's properties. In some models, thrombosis may be only partially impeded by anticoagulants.[7] |
| Timing of anticoagulant administration. | Administer prophylactic anticoagulation prior to or concurrently with the initiation of this compound treatment. |
Experimental Protocols
Protocol 1: Induction of Venous Thrombosis in a Rat Model with High-Dose Estrogen
This protocol is adapted from methods used to study estrogen-induced thrombosis and can be modified for this compound.
-
Animal Model: Male Wistar rats (250-300g).[1]
-
Estrogen Administration: Administer this compound at the desired dose and route. For oral administration, this can be done via gavage.
-
Thrombosis Induction (Stasis Model): [1]
-
Anesthetize the rat (e.g., with isoflurane).
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC from surrounding tissues.
-
Ligate the IVC just below the renal veins using a silk suture.
-
Ligate all visible side branches between the main ligature and the iliac bifurcation.
-
Close the abdominal incision in layers.
-
-
Monitoring and Analysis:
-
After a predetermined period (e.g., 24-48 hours), re-anesthetize the animal.[1]
-
Harvest the IVC and measure the length and weight of the thrombus.[1]
-
Collect blood samples via cardiac puncture for analysis of coagulation parameters (D-dimer, PT, aPTT, fibrinogen).[1]
-
Perform histopathological examination of the lungs and other organs to check for emboli.
-
Protocol 2: Non-Invasive Monitoring of Thrombus Formation using Doppler Ultrasound in Rats
This protocol allows for longitudinal monitoring of thrombus formation in living animals.
-
Animal Preparation:
-
Anesthetize the rat and place it in a supine position.
-
Shave the hair over the abdomen and hind limbs.[1]
-
-
Ultrasound Equipment:
-
Use a high-frequency linear array transducer (>10 MHz) suitable for small animal imaging.[1]
-
-
Imaging Procedure:
-
Apply ultrasound gel to the shaved area.
-
Scan the femoral veins and inferior vena cava.
-
Use B-mode imaging to visualize the vessel structure and identify any intraluminal thrombi.
-
Use color Doppler to assess blood flow. An absence of color flow can indicate occlusion.[1]
-
Use pulsed-wave Doppler to obtain velocity waveforms. Abnormal waveforms may suggest a proximal obstruction.[1]
-
-
Data Analysis:
-
Record images and videos for subsequent analysis.
-
If a thrombus is present, measure its dimensions.
-
Compare findings at baseline and various time points following this compound administration.[1]
-
Signaling Pathways and Workflows
Diagram 1: this compound-Induced Prothrombotic State
Caption: Mechanism of this compound-induced hypercoagulable state.
Diagram 2: Experimental Workflow for Prevention Studies
References
- 1. benchchem.com [benchchem.com]
- 2. Estrogen and Thrombosis: a Bench to Bedside Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. LSU Health Digital Scholar - Medical Student Research Poster Symposium: Estrogen, obesity, and anticoagulant Protein S contribute to thrombosis in mice [digitalscholar.lsuhsc.edu]
- 6. Effect of chronic estradiol plus progesterone treatment on experimental arterial and venous thrombosis in mouse | PLOS One [journals.plos.org]
- 7. Hormone-induced thrombosis is mediated through non-canonical fibrin(ogen) aggregation and a novel estrogen target in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hormones and thrombosis: risk across the reproductive years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Investigating Resistance to Diethylstilbestrol Diphosphate (DES-DP)
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating resistance to diethylstilbestrol (B1670540) diphosphate (B83284) (DES-DP) in cell lines.
Troubleshooting Guides
This section addresses common issues encountered during DES-DP experiments.
| Problem | Possible Cause | Recommended Solution |
| High variability in cell viability (e.g., MTT, MTS) assay results between replicate wells. | Uneven cell seeding: Inconsistent number of cells per well. | Ensure thorough mixing of the cell suspension before and during seeding. Use a calibrated multichannel pipette and visually inspect the plate after seeding. |
| Edge effects: Evaporation in the outer wells of the microplate can concentrate DES-DP and affect cell growth. | Avoid using the outer wells for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity. | |
| Incomplete dissolution of DES-DP: The compound may not be fully dissolved in the culture medium. | Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and perform serial dilutions in pre-warmed culture medium. Ensure complete mixing before adding to the cells. | |
| Lower than expected cytotoxicity of DES-DP. | Inactivation of serum phosphatases: DES-DP is a prodrug that requires dephosphorylation to its active form, diethylstilbestrol (DES), by phosphatases present in fetal bovine serum (FBS). Heat-inactivation of FBS can reduce this conversion.[1][2] | Use non-heat-inactivated FBS in your cell culture medium when treating cells with DES-DP.[2] |
| Cell line resistance: The cell line may have intrinsic or acquired resistance to DES. | Confirm the expression of estrogen receptors (ERα and ERβ) if you are studying ER-dependent effects. Investigate potential resistance mechanisms such as the expression of ABC transporters. | |
| Low passage number or changes in cell phenotype: Cell lines can exhibit different sensitivities at different passage numbers. | Use cells within a consistent and documented passage number range for all experiments. | |
| Unexpected cell morphology changes. | High concentration of solvent: The solvent used to dissolve DES-DP (e.g., DMSO) can be toxic to cells at high concentrations. | Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and include a vehicle control in your experiments. |
| Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health and morphology. | Regularly test your cell lines for mycoplasma contamination. Practice sterile cell culture techniques. | |
| Difficulty in establishing a DES-DP resistant cell line. | Drug concentration is too high: Starting with a high concentration of DES-DP can lead to widespread cell death. | Begin with a concentration around the IC50 of the parental cell line and gradually increase the concentration in a stepwise manner as cells adapt. |
| Insufficient treatment duration: Resistance development is a gradual process. | Allow sufficient time for cells to recover and proliferate between dose escalations. This may take several weeks to months. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of diethylstilbestrol diphosphate (DES-DP)?
A1: DES-DP is a prodrug that is dephosphorylated by phosphatases in the serum to its active form, diethylstilbestrol (DES).[2][3] DES is a synthetic nonsteroidal estrogen that can bind to and activate both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[3] This can lead to the modulation of gene expression, resulting in effects such as cell cycle arrest and apoptosis in some cancer cell lines.[1][4] Some cytotoxic effects of DES have been observed to be independent of ER status.[1][4]
Q2: My cell line is ER-negative. Can I still investigate DES-DP resistance?
A2: Yes. While DES is known to act through estrogen receptors, studies have shown that it can induce apoptosis and cell cycle arrest in hormone-insensitive prostate cancer cell lines that are ER-negative.[1][4] Therefore, resistance mechanisms in these cells may be independent of the ER signaling pathway.
Q3: What are the potential molecular mechanisms of resistance to DES-DP?
A3: Resistance to DES-DP can be multifactorial and may involve:
-
Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), can actively pump DES out of the cell, reducing its intracellular concentration.[5][6]
-
Alterations in signaling pathways: Changes in pro-survival signaling pathways, such as the NF-κB and ERK pathways, can counteract the apoptotic effects of DES.[7][8]
-
Epigenetic modifications: Changes in DNA methylation and histone modifications can alter the expression of genes involved in drug sensitivity and resistance.[7][9][10] DES has been shown to affect the methylation patterns of genes associated with proliferation and apoptosis.[11]
Q4: How can I confirm that my newly developed resistant cell line is indeed resistant?
A4: You can confirm resistance by performing a cell viability assay (e.g., MTT or MTS) to compare the half-maximal inhibitory concentration (IC50) of DES-DP in the resistant cell line to that of the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[12]
Data Presentation
Hypothetical IC50 Values for DES-DP in Sensitive and Resistant Cell Lines
The following table provides a representative example of how to present quantitative data on DES-DP resistance. Actual values will vary depending on the cell line and experimental conditions.
| Cell Line | Description | DES-DP IC50 (µM) | Fold Resistance |
| MCF-7 | Parental, Estrogen Receptor-Positive Breast Cancer | 15.2 ± 1.8 | 1.0 |
| MCF-7/DES-R | DES-DP Resistant derivative of MCF-7 | 125.6 ± 10.4 | 8.3 |
| PC-3 | Parental, Androgen-Independent Prostate Cancer | 21.7 ± 4.0[13] | 1.0 |
| PC-3/DES-R | DES-DP Resistant derivative of PC-3 | 180.3 ± 15.2 | 8.3 |
| DU145 | Parental, Androgen-Independent Prostate Cancer | 20.9 ± 0.5[13] | 1.0 |
| DU145/DES-R | DES-DP Resistant derivative of DU145 | 165.1 ± 12.9 | 7.9 |
Note: Data for resistant cell lines are hypothetical and for illustrative purposes.
Relative Expression of ABCG2 in DES-DP Sensitive and Resistant Cell Lines
This table illustrates how to present data on a potential resistance mechanism.
| Cell Line | Relative ABCG2 mRNA Expression (Fold Change) | Relative ABCG2 Protein Expression (Fold Change) |
| MCF-7 | 1.0 | 1.0 |
| MCF-7/DES-R | 12.5 | 8.2 |
| PC-3 | 1.0 | 1.0 |
| PC-3/DES-R | 9.8 | 6.5 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol for Developing a DES-DP Resistant Cell Line
This protocol describes a general method for generating a DES-DP resistant cell line through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
DES-DP stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks and plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of DES-DP for the parental cell line.
-
Initial treatment: Culture the parental cells in complete medium containing DES-DP at a concentration equal to the IC50.
-
Monitor and subculture: Monitor the cells for growth. Initially, a significant number of cells may die. When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of DES-DP.
-
Dose escalation: Once the cells are growing at a stable rate in the presence of the initial DES-DP concentration, increase the drug concentration by 1.5 to 2-fold.
-
Repeat and adapt: Continue this process of monitoring, subculturing, and dose escalation. If there is massive cell death after a dose increase, reduce the concentration to the previous level and allow the cells to recover before attempting a smaller fold increase.
-
Characterize the resistant line: After several months of continuous culture with increasing concentrations of DES-DP, characterize the resulting cell line by determining its new IC50 and comparing it to the parental line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at various stages of development.
Protocol for ABCG2 Efflux Activity Assay using Pheophorbide A
This protocol measures the activity of the ABCG2 transporter, a potential mechanism of DES-DP resistance, using the fluorescent substrate Pheophorbide A (PhA).
Materials:
-
Parental and DES-DP resistant cell lines
-
Complete cell culture medium
-
Pheophorbide A (PhA) stock solution (e.g., 10 mM in DMSO)
-
Ko143 (ABCG2 inhibitor) stock solution (e.g., 10 mM in DMSO)
-
PBS
-
Flow cytometer
Procedure:
-
Cell preparation: Seed the parental and resistant cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treatment:
-
For each cell line, prepare four sets of wells:
-
Vehicle control (DMSO)
-
PhA alone (e.g., 10 µM)
-
Ko143 alone (e.g., 1 µM)
-
PhA (10 µM) + Ko143 (1 µM)
-
-
-
Incubation: Incubate the cells with the respective treatments for 30-60 minutes at 37°C.
-
Cell harvesting: After incubation, wash the cells twice with ice-cold PBS. Detach the cells using trypsin-EDTA and resuspend them in ice-cold PBS.
-
Flow cytometry: Analyze the intracellular fluorescence of PhA using a flow cytometer. PhA can be excited at 488 nm and its emission detected in the red channel (e.g., >650 nm).
-
Data analysis: Compare the mean fluorescence intensity (MFI) of PhA in the different treatment groups. A higher MFI in the presence of Ko143 compared to PhA alone indicates ABCG2-mediated efflux. The difference in efflux activity between the parental and resistant cell lines can be quantified.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of DES-DP action and resistance pathways in a cancer cell.
Caption: Workflow for investigating DES-DP resistance in cell lines.
Caption: Logical troubleshooting workflow for DES-DP experiments.
References
- 1. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]
- 4. NF-kappa B-mediated chemoresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tamoxifen resistance induction results in the upregulation of ABCG2 expression and mitoxantrone resistance in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epigenetic alterations induced by in utero diethylstilbestrol exposure [diethylstilbestrol.co.uk]
- 8. NFκB signaling is important for growth of antiestrogen resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diethylstilbestrol (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In utero exposure to diethylstilbestrol (DES) or bisphenol-A (BPA) increases EZH2 expression in the mammary gland: an epigenetic mechanism linking endocrine disruptors to breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diethylstilbestrol Gene Changes and Proposed Mechanisms of Action [diethylstilbestrol.co.uk]
- 12. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 13. Exposure to Diethylstilbestrol during Pregnancy Modulates MicroRNA Expression Profile in Mothers and Fetuses Reflecting Oncogenic and Immunological Changes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Stilphostrol Formulations
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered when working to improve the oral bioavailability of Stilphostrol (diethylstilbestrol diphosphate) and its active form, diethylstilbestrol (B1670540) (DES).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to diethylstilbestrol (DES)?
This compound, or diethylstilbestrol diphosphate, is a synthetic nonsteroidal estrogen and a prodrug of diethylstilbestrol (DES).[1][2] After administration, it is metabolized into DES, which is the active form of the drug.[1] DES mimics the effects of natural estrogen by binding to estrogen receptors.[1][2] this compound has historically been used in the treatment of prostate cancer.[2][3][4]
Q2: What are the main challenges affecting the oral bioavailability of stilbene (B7821643) compounds like this compound/DES?
The primary challenge for many stilbene compounds is their poor aqueous solubility, which can lead to low and variable oral bioavailability.[5] For a drug to be absorbed effectively from the gastrointestinal tract, it must first dissolve in the gut fluids. Low solubility can therefore limit the amount of the drug that is available for absorption into the bloodstream.
Q3: What are the general formulation strategies to improve the oral bioavailability of poorly soluble drugs like DES?
Several strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These include:
-
Particle Size Reduction: Decreasing the particle size of the drug (micronization or nanosizing) increases the surface area-to-volume ratio, which can lead to faster dissolution.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher solubility and dissolution rate than the crystalline form of the drug.[6][7]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[7]
-
Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of a drug by forming inclusion complexes.[8]
-
Novel Dosage Forms: Orally dissolving films (ODFs) have been shown to significantly improve the bioavailability of DES compared to conventional capsules and suspensions.[1][9]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low and variable Cmax and AUC in preclinical animal studies. | Poor dissolution of the this compound/DES formulation in the gastrointestinal tract. | Consider reformulating the compound using a bioavailability enhancement technique such as preparing a solid dispersion with a hydrophilic polymer or developing a lipid-based formulation. |
| Precipitation of the compound when moving from in vitro testing (e.g., in organic solvents) to aqueous-based assays. | The compound has low aqueous solubility, and the switch in solvent causes it to crash out of solution. | For in vitro assays, prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer, ensuring the final organic solvent concentration is low and does not affect the assay. For oral formulations, consider using solubilizing excipients or creating an amorphous solid dispersion.[8] |
| Inconsistent results in Caco-2 permeability assays. | Compromised integrity of the Caco-2 cell monolayer. | Regularly check the transepithelial electrical resistance (TEER) values of the cell monolayer to ensure they are within the acceptable range for your laboratory. Discard any monolayers that do not meet the integrity criteria.[10][11] |
| High efflux ratio observed in bidirectional Caco-2 assays. | The compound is a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium. | Co-administer a known P-gp inhibitor in the assay to confirm if the efflux is mediated by this transporter. If so, formulation strategies that can inhibit or bypass P-gp may need to be explored.[12] |
Data on Oral Bioavailability of Diethylstilbestrol Formulations
The following table summarizes pharmacokinetic data from studies comparing different oral formulations of diethylstilbestrol (DES).
| Formulation | Subject | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| Orally Dissolving Film (ODF) | Healthy Male Volunteers | 2.0 mg | 5.64 ± 1.1 | 1.59 (normalized ratio to capsule) | [1] |
| Capsule | Healthy Male Volunteers | 2.0 mg | 3.4 ± 1.93 | 1.00 (reference) | [1] |
| Orally Dissolving Film (ODF) | Male Sprague-Dawley Rats | 1 mg | 25.82 ± 8.73 | 213.76 ± 73.09 | [9] |
| Oral Suspension | Male Sprague-Dawley Rats | 1 mg | 6.84 ± 2.45 | 55.98 ± 3.99 | [9] |
Note: AUC for the human study is presented as a ratio of the ODF to the capsule as reported in the study.
Experimental Protocols
Preparation of a Stilbene Amorphous Solid Dispersion (ASD) by the Kneading Method
This protocol provides a general method for preparing an amorphous solid dispersion of a stilbene compound with a hydrophilic polymer, which can be adapted for this compound/DES.
Materials:
-
Stilbene compound (e.g., Diethylstilbestrol)
-
Hydrophilic polymer (e.g., Soluplus®, PVP K30, HPMC)
-
Water/ethanol (50:50 v/v) solution
-
Mortar and pestle
-
Drying oven or vacuum desiccator
Methodology:
-
Molar/Weight Ratio Calculation: Determine the desired weight ratio of the stilbene compound to the polymer. Ratios such as 1:1, 1:2, and 1:5 are common starting points for optimization.[6]
-
Mixing: Accurately weigh and transfer the stilbene compound and the hydrophilic polymer into a glass mortar and mix the powders thoroughly.
-
Kneading: Slowly add the water/ethanol solution dropwise to the powder mixture while continuously triturating with the pestle. Continue adding the solvent mixture until a thick, uniform paste is formed.
-
Thorough Kneading: Knead the resulting paste with the pestle for an extended period (e.g., 30-45 minutes) to ensure intimate mixing of the drug and the polymer.[8]
-
Drying: Transfer the paste to a suitable container and dry it in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved. This step is crucial for removing the solvent.[8]
-
Sizing and Storage: The dried solid dispersion can be gently ground and sieved to obtain a uniform powder, which should be stored in a desiccator to prevent moisture absorption.
In Vitro Assessment of Oral Permeability using the Caco-2 Cell Model
This protocol outlines the key steps for assessing the permeability of a this compound/DES formulation using the Caco-2 cell permeability assay.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer
-
Test compound (this compound/DES formulation)
-
Analytical equipment (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with well-defined tight junctions.[11]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²), which indicates good monolayer integrity.[10][11]
-
Preparation of Dosing Solution: Prepare a solution of the test compound in transport buffer (e.g., HBSS) at the desired concentration.
-
Permeability Assay (Apical to Basolateral Transport):
-
Carefully remove the culture medium from the apical (upper) and basolateral (lower) compartments of the Transwell® inserts.
-
Wash the monolayer with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral compartment.
-
Add the dosing solution containing the test compound to the apical compartment.[10]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]
-
Sampling: At predetermined time points, collect samples from the basolateral compartment and replace with fresh transport buffer. Also, collect a sample from the apical compartment at the end of the experiment.
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the insert, and C0 is the initial drug concentration in the donor compartment.[11]
-
Visualizations
Caption: Experimental workflow for improving and assessing the oral bioavailability of this compound.
Caption: Simplified signaling pathway of Diethylstilbestrol (DES).
References
- 1. Pharmacokinetics and safety profiles of novel diethylstilbestrol orally dissolving film in comparison with diethylstilbestrol capsules in healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. auajournals.org [auajournals.org]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. DIETHYLSTILBESTROL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Oral delivery system enhanced the bioavailability of stilbenes: Resveratrol and pterostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amorphous Pterostilbene Delivery Systems Preparation—Innovative Approach to Preparation Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. enamine.net [enamine.net]
Technical Support Center: Mitigating Stilphostrol-Induced Nausea and Vomiting
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing nausea and vomiting associated with the use of Stilphostrol (diethylstilbestrol diphosphate) in experimental studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected incidence of nausea and vomiting with this compound administration in a study population?
While extensive recent clinical trial data is limited for this specific agent, a retrospective cohort study of patients with heavily pretreated metastatic castration-resistant prostate cancer treated with low-dose diethylstilbestrol (B1670540) reported nausea in 36.6% of patients. The incidence of nausea and vomiting with this compound is dose-dependent, with higher doses expected to have a greater emetogenic potential.
Q2: How is the emetogenic potential of this compound classified?
This compound, a synthetic estrogen, is not explicitly categorized in the latest chemotherapy-induced nausea and vomiting (CINV) guidelines. However, based on its mechanism and the side effect profile of high-dose estrogen therapy, it is generally considered to be of moderate emetic risk . This classification is crucial for selecting an appropriate prophylactic antiemetic regimen.
Q3: What are the recommended prophylactic antiemetic regimens for a study involving this compound?
For moderately emetogenic chemotherapy, the American Society of Clinical Oncology (ASCO) guidelines recommend a two-drug combination.[1][2] The following table summarizes the recommended prophylactic regimens.
| Antiemetic Regimen Components | Dosing and Administration (Example Protocol) |
| 5-HT3 Receptor Antagonist | Ondansetron: 16-24 mg PO or 8-16 mg IV, 30-60 minutes before this compound administration on Day 1. |
| Granisetron: 2 mg PO or 1 mg IV, 30-60 minutes before this compound administration on Day 1. | |
| Palonosetron: 0.25 mg IV, 30-60 minutes before this compound administration on Day 1. | |
| Corticosteroid | Dexamethasone (B1670325): 12 mg PO or IV, 30-60 minutes before this compound administration on Day 1. |
Q4: How should breakthrough nausea and vomiting be managed in study subjects?
Breakthrough nausea and vomiting (emesis that occurs despite prophylactic treatment) requires "rescue" antiemetic therapy. The choice of rescue medication should be from a different drug class than the prophylactic agents used.
| Drug Class | Examples |
| Dopamine (B1211576) Receptor Antagonists | Prochlorperazine, Metoclopramide |
| Benzodiazepines (for anticipatory nausea) | Lorazepam |
| Atypical Antipsychotics | Olanzapine |
Q5: Are there any non-pharmacological interventions that can be suggested to study participants to help manage nausea?
Yes, non-pharmacological strategies can be effective as adjuncts to antiemetic therapy. These can include:
-
Dietary modifications: small, frequent meals of bland foods; avoiding spicy, fatty, or overly sweet foods.
-
Behavioral therapies: relaxation techniques, guided imagery, and hypnosis may be beneficial, particularly for anticipatory nausea.[3]
-
Acupressure.
Troubleshooting Guides
Problem: A study participant is experiencing significant anticipatory nausea before this compound administration.
-
Troubleshooting Steps:
-
Assess: Determine the severity and impact of the anticipatory nausea on the participant.
-
Pharmacological Intervention: Consider prescribing a benzodiazepine, such as lorazepam, to be taken the night before and the morning of the treatment.[4]
-
Non-Pharmacological Intervention: Recommend behavioral therapies like systematic desensitization, relaxation techniques, or guided imagery.
-
Optimize Prophylaxis: Ensure the participant is receiving the most effective antiemetic prophylaxis for the acute and delayed phases to prevent the initial negative experience that can lead to anticipatory nausea.
-
Problem: A participant develops delayed nausea and vomiting (occurring >24 hours after this compound administration).
-
Troubleshooting Steps:
-
Assess: Characterize the timing and severity of the delayed symptoms.
-
Review Prophylaxis: For subsequent cycles, consider adding a neurokinin-1 (NK1) receptor antagonist (e.g., aprepitant) to the prophylactic regimen, especially if the nausea is significant.
-
Rescue Medication: Provide clear instructions for the use of rescue medications, such as a dopamine receptor antagonist.
-
Corticosteroid Taper: For future cycles, a tapering dose of dexamethasone on days 2 and 3 may be beneficial.[1][4]
-
Experimental Protocols
Protocol: Prophylactic Antiemetic Regimen for this compound Administration (Moderately Emetogenic)
-
Subject Population: Adult patients scheduled to receive this compound.
-
Antiemetic Premedication (Administered 30-60 minutes prior to this compound):
-
Option A: Ondansetron 16 mg orally (PO) and Dexamethasone 12 mg PO.
-
Option B: Palonosetron 0.25 mg intravenously (IV) and Dexamethasone 12 mg IV.
-
-
Rescue Medication:
-
Prochlorperazine 10 mg PO every 6 hours as needed for nausea or vomiting.
-
-
Monitoring:
-
Record all episodes of nausea and vomiting for 5 days following this compound administration using a validated scale (e.g., Multinational Association of Supportive Care in Cancer [MASCC] Antiemesis Tool).
-
Signaling Pathways and Experimental Workflows
The exact signaling pathways for this compound-induced nausea and vomiting are not fully elucidated but are thought to involve the central and peripheral nervous systems, similar to other emetogenic agents. Estrogens can modulate neurotransmitter systems, including dopamine and serotonin, which are key players in the emetic reflex.
Caption: Proposed signaling pathway for this compound-induced emesis.
Caption: Experimental workflow for a clinical study on antiemetic efficacy.
References
Technical Support Center: Diethylstilbestrol Diphosphate Drug Interaction Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding drug interactions with diethylstilbestrol (B1670540) diphosphate (B83284) (DES-DP).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of diethylstilbestrol diphosphate (DES-DP)?
A1: Diethylstilbestrol diphosphate is a prodrug that is metabolized in the body to its active form, diethylstilbestrol (DES).[1] DES is a potent synthetic nonsteroidal estrogen that exerts its effects by binding to and activating estrogen receptors (ERα and ERβ).[2][3] This activation leads to the translocation of the receptor to the nucleus, where it binds to estrogen response elements (EREs) on DNA, modulating the transcription of target genes involved in cellular growth, differentiation, and other physiological processes.[2]
Q2: What are the major metabolic pathways for diethylstilbestrol (DES) and how can they lead to drug interactions?
A2: The two primary metabolic pathways for DES that can lead to drug-drug interactions are:
-
Cytochrome P450 (CYP) enzyme-mediated metabolism: DES is known to be a competitive inhibitor of several key CYP450 enzymes, which are responsible for the metabolism of a vast number of drugs.[1][4] Inhibition of these enzymes by DES can lead to increased plasma concentrations of co-administered drugs that are substrates for these enzymes, potentially causing toxicity.
-
Glucuronidation: DES undergoes phase II metabolism via glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[5][6] Drugs that induce or inhibit UGT enzymes can alter the rate of DES clearance, affecting its efficacy and safety profile. Conversely, DES may also inhibit UGT enzymes, affecting the metabolism of other drugs.[7]
Q3: Which specific CYP450 enzymes are inhibited by diethylstilbestrol (DES)?
A3: In vitro studies have demonstrated that DES is a competitive inhibitor of the following human liver CYP450 enzymes: CYP3A4, CYP2C9, CYP2C8, and CYP2E1.[1][4]
Q4: Which UDP-glucuronosyltransferase (UGT) enzymes are involved in the metabolism of diethylstilbestrol (DES)?
A4: The primary UGT enzymes responsible for the glucuronidation of DES in humans are UGT1A1, UGT1A3, UGT1A8, and UGT2B7. UGT2B7 has been identified as the major enzyme for DES glucuronidation in the human liver.[5][6]
Troubleshooting Guide for Experimental Studies
Issue 1: Unexpectedly high toxicity or altered efficacy of a co-administered drug in the presence of DES-DP.
-
Possible Cause: Inhibition of CYP450 enzymes by DES.
-
Troubleshooting Steps:
-
Identify the primary CYP450 enzyme responsible for the metabolism of the co-administered drug.
-
If the drug is a substrate of CYP3A4, CYP2C9, CYP2C8, or CYP2E1, there is a high probability of a drug-drug interaction.
-
Consider reducing the dosage of the co-administered drug and monitor for adverse effects.
-
Perform an in vitro CYP450 inhibition assay to determine the Ki of DES for the specific enzyme metabolizing the co-administered drug.
-
Issue 2: Variable or unexpected plasma concentrations of DES in an in vivo study.
-
Possible Cause: Interaction with drugs affecting UGT enzyme activity.
-
Troubleshooting Steps:
-
Review all co-administered compounds to identify any known inducers or inhibitors of UGT enzymes, particularly UGT2B7, UGT1A1, UGT1A3, and UGT1A8.[5][6]
-
Common UGT inhibitors include certain NSAIDs, antiretrovirals, and antifungal agents. UGT inducers include some anticonvulsants and herbal supplements like St. John's Wort.
-
If a UGT modulator is present, consider its impact on DES glucuronidation and clearance.
-
Conduct an in vitro UGT induction/inhibition assay to quantify the effect of the co-administered compound on DES metabolism.
-
Quantitative Data on Drug Interactions
The following tables summarize key quantitative data regarding the inhibitory effects of diethylstilbestrol on major drug-metabolizing enzymes.
Table 1: Inhibition of Human Cytochrome P450 Enzymes by Diethylstilbestrol (DES)
| CYP450 Isoform | Inhibition Constant (Ki) | Type of Inhibition | Reference(s) |
| CYP3A4 | 4.4 µM | Competitive | [1][4] |
| CYP2C9 | 3.0 µM | Competitive | [1][4] |
| CYP2C8 | 8.0 µM | Competitive | [1][4] |
| CYP2E1 | 5.0 µM | Competitive | [1][4] |
Table 2: UGT Enzymes Involved in Diethylstilbestrol (DES) Glucuronidation
| UGT Isoform | Catalytic Activity | Primary Location | Reference(s) |
| UGT2B7 | High (Major contributor) | Liver, Intestine | [5][6] |
| UGT1A1 | Moderate | Liver, Intestine | [5][6] |
| UGT1A3 | Moderate | Liver, Intestine | [5][6] |
| UGT1A8 | Moderate | Intestine | [5][6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP450 Inhibition by Diethylstilbestrol
Objective: To determine the inhibitory potential and kinetics (Ki) of diethylstilbestrol on major human CYP450 enzymes.
Methodology:
-
Materials:
-
Human liver microsomes (HLMs)
-
Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2C9, CYP2C8, CYP2E1)
-
CYP450-specific probe substrates (e.g., midazolam for CYP3A4, diclofenac (B195802) for CYP2C9)
-
NADPH regenerating system
-
Diethylstilbestrol (dissolved in a suitable solvent, e.g., DMSO)
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
LC-MS/MS system for metabolite quantification
-
-
Procedure:
-
IC50 Determination:
-
Prepare a series of concentrations of diethylstilbestrol.
-
Pre-incubate HLMs or recombinant enzymes with each DES concentration for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the reaction by adding the CYP450-specific probe substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analyze the formation of the metabolite using LC-MS/MS.
-
Calculate the percent inhibition at each DES concentration and determine the IC50 value.
-
-
Ki Determination (for competitive inhibition):
-
Perform the assay with multiple concentrations of both the probe substrate and diethylstilbestrol.
-
Measure the reaction velocity at each combination of substrate and inhibitor concentrations.
-
Analyze the data using graphical methods (e.g., Lineweaver-Burk or Dixon plots) or non-linear regression to determine the Ki value.
-
-
Protocol 2: In Vitro Assessment of UGT-mediated Glucuronidation of Diethylstilbestrol
Objective: To identify the UGT enzymes responsible for diethylstilbestrol glucuronidation and to screen for potential inhibitors.
Methodology:
-
Materials:
-
Human liver microsomes (HLMs) and human intestinal microsomes (HIMs)
-
Panel of recombinant human UGT enzymes (e.g., UGT1A1, 1A3, 1A8, 2B7)
-
UDP-glucuronic acid (UDPGA)
-
Diethylstilbestrol
-
Known UGT inhibitors (for screening purposes)
-
Incubation buffer (e.g., Tris-HCl buffer, pH 7.4, with MgCl2)
-
LC-MS/MS system for DES-glucuronide quantification
-
-
Procedure:
-
Enzyme Identification:
-
Incubate DES with individual recombinant UGT enzymes in the presence of UDPGA at 37°C.
-
Also, incubate DES with HLMs and HIMs.
-
Stop the reaction and analyze the formation of DES-glucuronide by LC-MS/MS.
-
Identify the UGT enzymes that produce the glucuronide metabolite.
-
-
Inhibition Screening:
-
Pre-incubate HLMs or the identified active recombinant UGTs with potential inhibitors.
-
Initiate the reaction by adding DES and UDPGA.
-
Incubate and quantify the formation of DES-glucuronide as described above.
-
Calculate the percent inhibition to identify potential drug interactions.
-
-
Visualizations
Caption: Metabolic pathways of DES-DP and mechanisms of drug interactions.
Caption: Simplified estrogen receptor signaling pathway activated by DES.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]
- 3. The role of the estrogen receptor in diethylstilbestrol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversible inhibition of four important human liver cytochrome P450 enzymes by diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Stilphostrol vs. Estradiol: A Comparative Guide to Their Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilphostrol, the diphosphate (B83284) salt of diethylstilbestrol (B1670540) (DES), and estradiol (B170435) are both potent estrogens that exert significant influence on gene expression. While both compounds primarily mediate their effects through estrogen receptors (ERs), emerging evidence indicates that their downstream transcriptional and epigenetic consequences can differ substantially. This compound, a synthetic nonsteroidal estrogen, has been historically used in the treatment of certain hormone-responsive cancers, such as prostate cancer.[1][2] Estradiol, the primary endogenous human estrogen, plays a crucial role in a vast array of physiological processes.[3][4] Understanding the nuances of how these two compounds differentially regulate gene expression is critical for elucidating their mechanisms of action, predicting their biological impacts, and developing more targeted therapeutic strategies. This guide provides a comprehensive comparison of the effects of this compound and estradiol on gene expression, supported by experimental data and detailed methodologies.
Comparative Analysis of Gene Expression
The differential effects of this compound and estradiol on gene expression have been investigated in various experimental models, most notably in breast and prostate cancer cell lines. While both estrogens regulate a common set of genes, significant differences in the magnitude and specificity of gene induction and repression have been observed.
A key study by Hussein et al. (2020) provided a direct transcriptomic comparison of DES and 17β-estradiol (E2) in T47D breast cancer cells. While both compounds activated ERα-mediated gene transcription in a similar manner for many genes, significant differences in the transcriptomic signatures were identified.[5] Notably, DES was found to uniquely upregulate genes involved in retinoic acid metabolism, such as CYP26A1 and CYP26B1, an effect not observed with estradiol.[5] Furthermore, the study revealed that DES treatment led to a downregulation of genes associated with histone deacetylation and DNA methylation, suggesting a distinct impact on the epigenetic landscape compared to estradiol.[5]
Other studies have highlighted the differential regulation of specific genes. For instance, the long non-coding RNA HOTAIR, which is implicated in breast cancer progression, is induced by both DES and estradiol, but the dynamics and downstream consequences may vary.[6] In a mouse model, neonatal exposure to DES led to altered methylation patterns and subsequent changes in the expression of seminal vesicle secretory protein IV (Svs4) and lactoferrin (Ltf), demonstrating the potent and lasting epigenetic impact of DES.[7]
The following tables summarize key quantitative data from comparative studies.
| Gene | Compound | Cell Line/Model | Fold Change (vs. Control) | Reference |
| CYP26A1 | This compound (DES) | T47D Breast Cancer | Upregulated | Hussein et al., 2020[5] |
| Estradiol | T47D Breast Cancer | No significant change | Hussein et al., 2020[5] | |
| CYP26B1 | This compound (DES) | T47D Breast Cancer | Upregulated | Hussein et al., 2020[5] |
| Estradiol | T47D Breast Cancer | No significant change | Hussein et al., 2020[5] | |
| HOTAIR | This compound (DES) | MCF-7 Breast Cancer | Upregulated | Bhan et al., 2014[6] |
| Estradiol | MCF-7 Breast Cancer | Upregulated | Bhan et al., 2014[6] | |
| Svs4 | This compound (DES) | Mouse Seminal Vesicle | Downregulated | Li et al., 2014[7] |
| Ltf | This compound (DES) | Mouse Seminal Vesicle | Upregulated | Li et al., 2014[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols from key studies.
Cell Culture and Treatment for Gene Expression Analysis (RNA-Seq)
-
Cell Line: T47D human breast cancer cells.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and grown in a humidified incubator at 37°C with 5% CO2. For experiments, cells are often grown in phenol (B47542) red-free medium with charcoal-stripped serum to reduce background estrogenic activity.
-
Treatment: Cells are treated with either this compound (DES) or 17β-estradiol at appropriate concentrations (e.g., 10 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol. RNA quality and quantity are assessed using spectrophotometry and capillary electrophoresis.
-
RNA Sequencing: Libraries are prepared from the extracted RNA and sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated by each treatment compared to the control.
Quantitative Real-Time PCR (qPCR) for Gene Expression Validation
-
Cell Line: MCF-7 human breast cancer cells.
-
Treatment: Cells are treated with this compound (DES), 17β-estradiol, or a vehicle control as described above.
-
RNA Isolation and cDNA Synthesis: Total RNA is isolated, and its concentration and purity are determined. First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcription kit.
-
qPCR: The relative expression levels of target genes (e.g., HOTAIR) and a housekeeping gene (e.g., GAPDH) are quantified using a qPCR system with SYBR Green or probe-based assays.
-
Data Analysis: The relative expression of the target gene is calculated using the delta-delta Ct method, normalizing to the housekeeping gene and comparing the treatment groups to the vehicle control.
Signaling Pathways and Mechanisms of Action
Both this compound and estradiol primarily function by binding to and activating estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[4][8] Upon ligand binding, the ERs undergo a conformational change, dimerize, and translocate to the nucleus where they bind to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[3]
However, the distinct chemical structures of this compound and estradiol can lead to differences in their interaction with ERs and the subsequent recruitment of co-activator and co-repressor proteins. These differences in protein recruitment can, in turn, lead to differential regulation of gene expression.
Furthermore, this compound has been shown to exert more profound and persistent effects on the epigenome compared to estradiol.[5][7] This includes alterations in DNA methylation and histone modifications, which can lead to long-term changes in gene expression patterns.[5]
Caption: Generalized estrogen signaling pathway for this compound and Estradiol.
The following diagram illustrates a potential experimental workflow for comparing the effects of this compound and estradiol on gene expression.
References
- 1. DIETHYLSTILBESTROL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Epigenetic alterations induced by in utero diethylstilbestrol exposure [diethylstilbestrol.co.uk]
- 6. Bisphenol-A and diethylstilbestrol exposure induces the expression of breast cancer associated long noncoding RNA HOTAIR in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diethylstilbestrol (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]
Unveiling the Antigonadotropic Potency of Stilphostrol: A Comparative Guide for Researchers
For Immediate Release
In the landscape of endocrine research and oncology, the validation of a compound's antigonadotropic effects is a critical step in its development as a potential therapeutic agent. This guide provides a comprehensive comparison of Stilphostrol (diethylstilbestrol diphosphate) with other alternatives, focusing on the experimental data that substantiates their antigonadotropic properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents detailed experimental methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of these compounds.
This compound, a synthetic estrogen, exerts its primary antigonadotropic effect by suppressing the hypothalamic-pituitary-gonadal (HPG) axis, leading to a significant reduction in gonadotropin levels, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This, in turn, inhibits testosterone (B1683101) production, a cornerstone in the treatment of hormone-dependent conditions such as prostate cancer.[1]
Comparative Analysis of Antigonadotropic Efficacy
The antigonadotropic efficacy of this compound and its alternatives is a subject of extensive research. While direct head-to-head trials measuring gonadotropin levels are not always available, the impact on testosterone suppression serves as a crucial surrogate marker.
| Compound Class | Drug(s) | Mechanism of Action | Effect on Gonadotropins (LH & FSH) | Effect on Testosterone | Key Findings & Citations |
| Synthetic Estrogens | This compound (DES-DP) | Agonist of estrogen receptors (ERα and ERβ), leading to negative feedback on the HPG axis.[2][3] | Suppresses LH and FSH release from the pituitary.[4] | Suppresses to castrate levels.[5] | Therapeutically equivalent to GnRH agonists in suppressing testosterone for prostate cancer treatment.[6] |
| GnRH Agonists | Leuprolide, Goserelin | Initially stimulates then downregulates GnRH receptors on the pituitary, leading to desensitization and reduced gonadotropin release.[7] | Initial surge followed by profound suppression of LH and FSH.[7] | Suppresses to castrate levels.[5] | Provides more rapid suppression of LH and FSH compared to agonists.[8] |
| GnRH Antagonists | Degarelix | Competitively blocks GnRH receptors on the pituitary, preventing gonadotropin release.[9] | Immediate and sustained suppression of LH and FSH without an initial surge.[8] | Rapid suppression to castrate levels.[9] | |
| Antiandrogens | Bicalutamide, Flutamide | Competitively inhibits the binding of androgens to their receptors. | Does not directly suppress gonadotropin levels; may lead to an increase in LH. | Does not suppress testosterone production; blocks its action. | Used in combination with GnRH analogues to counteract the initial testosterone flare.[9] |
| Progestins | Nomegestrol (B1679828) Acetate | Acts on progesterone (B1679170) receptors, exerting antigonadotropic effects. | Decreases LH and FSH levels.[4] | Demonstrates antigonadotropic activity, but its primary use is not in androgen deprivation therapy.[10] |
Experimental Protocols for Validation
Accurate and reproducible experimental design is paramount in validating the antigonadotropic effects of a compound. Below are detailed methodologies for key in vivo experiments.
In Vivo Model for Antigonadotropic Effect Assessment
A common and effective model for these studies involves the use of adult male rats.
Objective: To determine the effect of a test compound on serum LH and FSH levels.
Animal Model: Adult male Sprague-Dawley rats.[11]
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline or appropriate solvent).
-
Group 2: this compound (dose to be determined based on preliminary studies).
-
Group 3: Alternative compound 1 (e.g., Leuprolide).
-
Group 4: Alternative compound 2 (e.g., Degarelix).
Procedure:
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Administration: Administer the test compounds and vehicle control to the respective groups via the appropriate route (e.g., subcutaneous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours) via a cannulated vessel to allow for serial sampling from the same animal.[12]
-
Hormone Analysis: Separate serum and measure LH and FSH concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
Radioimmunoassay (RIA) for Rat LH and FSH
Principle: This technique utilizes the competition between a radiolabeled hormone and the unlabeled hormone in the sample for a limited number of specific antibody binding sites.
Materials:
-
Rat LH and FSH standards.
-
Specific primary antibodies against rat LH and FSH.
-
Radiolabeled (e.g., ¹²⁵I) rat LH and FSH.
-
Secondary antibody (precipitating antibody).
-
Assay buffer.
-
Gamma counter.
Protocol Outline:
-
Standard Curve Preparation: Prepare a series of dilutions of the hormone standard.
-
Assay Setup: In assay tubes, combine the standard or unknown sample, the specific primary antibody, and the radiolabeled hormone.
-
Incubation: Incubate the mixture to allow for competitive binding.
-
Precipitation: Add the secondary antibody to precipitate the antigen-antibody complexes.
-
Centrifugation and Decanting: Centrifuge the tubes to pellet the precipitate and carefully decant the supernatant.
-
Counting: Measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Plot a standard curve of radioactivity versus hormone concentration and determine the concentration of the unknown samples by interpolation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in antigonadotropic action is essential for a clear understanding.
References
- 1. What is Diethylstilbestrol Diphosphate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]
- 3. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]
- 4. [Antigonadotropic effects of a 19-nor-progesterone derivative: the example of nomegestrol acetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leuprolide versus diethylstilbestrol for previously untreated stage D2 prostate cancer. Results of a prospectively randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leuprolide versus diethylstilbestrol for metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The role of gonadotrophin-releasing hormone antagonists in the treatment of patients with advanced hormone-dependent prostate cancer in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. The antigonadotropic activity of progestins (19-nortestosterone and 19-norprogesterone derivatives) is not mediated through the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rep.bioscientifica.com [rep.bioscientifica.com]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
Stilphostrol vs. Modern Antiandrogens: A Comparative Analysis in Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Stilphostrol (diethylstilbestrol diphosphate) and its active form, diethylstilbestrol (B1670540) (DES), with contemporary antiandrogens, including second-generation androgen receptor (AR) antagonists (enzalutamide, apalutamide (B1683753), darolutamide) and the androgen synthesis inhibitor abiraterone (B193195). The comparison is based on available preclinical data from prostate cancer models, focusing on mechanisms of action, efficacy, and cellular effects.
Executive Summary
This compound, a synthetic estrogen, represents an older class of hormonal therapy for prostate cancer. Its mechanism of action is multifactorial, involving suppression of androgen production through feedback inhibition on the hypothalamic-pituitary-gonadal axis, and direct cytotoxic and anti-proliferative effects on prostate cancer cells. In contrast, modern antiandrogens offer more targeted approaches. Second-generation AR antagonists like enzalutamide, apalutamide, and darolutamide (B1677182) directly and potently inhibit AR signaling. Abiraterone acetate (B1210297) inhibits the synthesis of androgens.
While direct head-to-head preclinical studies comparing this compound with the full spectrum of modern antiandrogens are limited, this guide synthesizes available data to provide a comparative overview of their performance in various prostate cancer cell line models. It is important to note that the data presented for this compound/DES and modern antiandrogens are often from different studies with varying experimental protocols. Therefore, direct comparisons of absolute values should be made with caution.
Data Presentation: Comparative Efficacy in Prostate Cancer Cell Lines
The following tables summarize the available quantitative data on the cytotoxic and anti-proliferative effects of this compound/DES and modern antiandrogens in commonly used prostate cancer cell lines.
Table 1: Cytotoxicity (IC50/LD50/LD25 Values in µM)
| Compound | LNCaP (Androgen-Sensitive) | C4-2B (Castration-Resistant) | PC-3 (Androgen-Independent) | DU-145 (Androgen-Independent) |
| Diethylstilbestrol (DES) | 19-25 (LD50)[1] | - | 19-25 (LD50)[1] | 19-25 (LD50)[1] |
| Enzalutamide | ~12 (LD25)[2], IC50 varies by study | 1.19 (IC50, parental)[3] | ~23.4 (LD25)[2] | - |
| Abiraterone Acetate | ~5.8 (LD25)[2] | - | ~12.6 (LD25)[2] | - |
| Apalutamide | - | - | - | - |
| Darolutamide | Potent reduction in cell viability[4][5] | - | - | - |
Table 2: Androgen Receptor (AR) Binding Affinity
| Compound | Relative Binding Affinity/IC50 | Notes |
| Diethylstilbestrol (DES) | Binds to AR, but quantitative data on direct competition with androgens in prostate cancer cells is not well-defined in the reviewed literature.[6] | Also a potent estrogen receptor agonist. |
| Enzalutamide | 5- to 8-fold higher affinity for AR than bicalutamide.[1] | IC50 of 21.4 nM for inhibiting [18F]fluoro-5α-dihydrotestosterone (FDHT) binding in LNCaP/AR cells.[1] |
| Apalutamide | 7- to 10-fold higher affinity for AR than bicalutamide.[1] | IC50 of 16 nM for inhibiting [18F]FDHT binding in LNCaP/AR cells.[1][7] |
| Darolutamide | High binding affinity to the AR.[8] | Potent competitive antagonist.[5] |
| Bicalutamide (Reference) | Lower affinity than second-generation antiandrogens. | IC50 of 160 nM for inhibiting [18F]FDHT binding in LNCaP/AR cells.[1] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these agents are rooted in their distinct interactions with androgen signaling and other cellular pathways.
This compound (Diethylstilbestrol)
This compound is a prodrug that is dephosphorylated to the active compound, diethylstilbestrol (DES). DES exerts its anti-cancer effects through multiple mechanisms:
-
Systemic Androgen Deprivation : DES suppresses luteinizing hormone (LH) secretion from the pituitary gland, leading to reduced testicular androgen production.[9]
-
Direct Cellular Effects :
-
Cytotoxicity : High concentrations of DES are directly cytotoxic to prostate cancer cells, independent of their androgen receptor status.[4]
-
Apoptosis Induction : DES can induce apoptosis in both androgen-sensitive and -insensitive prostate cancer cell lines.[1][10]
-
Telomerase Inhibition : DES has been shown to inhibit telomerase activity in prostate cancer cells, which is crucial for cancer cell immortality.[11]
-
Second-Generation Antiandrogens (Enzalutamide, Apalutamide, Darolutamide)
These agents are potent, direct antagonists of the androgen receptor. Their mechanism involves:
-
Competitive Inhibition : They bind to the ligand-binding domain of the AR with high affinity, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).
-
Inhibition of Nuclear Translocation : They prevent the AR from moving into the cell nucleus.
-
Impaired DNA Binding : They inhibit the binding of the AR to androgen response elements (AREs) on DNA, thus preventing the transcription of androgen-regulated genes.
Abiraterone Acetate
Abiraterone acetate is a prodrug that is converted to abiraterone, which inhibits the enzyme CYP17A1. This enzyme is critical for the synthesis of androgens in the testes, adrenal glands, and within the prostate tumor itself. By blocking this enzyme, abiraterone significantly reduces the levels of circulating and intratumoral androgens.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays mentioned in the reviewed literature.
Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding : Prostate cancer cells (e.g., LNCaP, PC-3) are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
-
Drug Treatment : Cells are treated with a range of concentrations of the test compound (e.g., this compound, enzalutamide) or vehicle control (e.g., DMSO).
-
Incubation : The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization : The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Cell viability is calculated as a percentage of the vehicle-treated control. IC50 or LD50/25 values are determined by plotting cell viability against drug concentration.
Androgen Receptor Competitive Binding Assay
-
AR Source Preparation : A source of androgen receptor is prepared, typically from prostate cancer cell lysates (e.g., LNCaP cells) or using recombinant AR protein.
-
Reaction Mixture : The AR preparation is incubated with a radiolabeled androgen (e.g., [³H]-DHT or [¹⁸F]FDHT) and varying concentrations of the competitor compound (e.g., enzalutamide, apalutamide).
-
Incubation : The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand : Techniques such as filtration or dextran-coated charcoal are used to separate the AR-bound radioligand from the free radioligand.
-
Quantification : The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis : The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Conclusion
This compound and modern antiandrogens represent distinct therapeutic strategies for prostate cancer. This compound has a broader, less targeted mechanism of action, combining systemic androgen suppression with direct cytotoxic effects. In contrast, second-generation antiandrogens and abiraterone offer highly specific targeting of the androgen receptor signaling pathway.
The preclinical data, while not always directly comparable, suggest that the modern agents have significantly higher potency in terms of AR antagonism and can be effective at much lower concentrations than the cytotoxic doses of DES. The choice of therapeutic agent in a clinical setting depends on various factors, including the stage of the disease (hormone-sensitive vs. castration-resistant), prior treatments, and the patient's overall health and tolerance for potential side effects. The development of resistance to all these agents remains a significant challenge, underscoring the need for ongoing research into new therapeutic strategies and combination therapies.
References
- 1. Apalutamide for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abiraterone In Vitro Is Superior to Enzalutamide in Response to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apalutamide Sensitizes Prostate Cancer to Ionizing Radiation via Inhibition of Non-Homologous End-Joining DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Proteome profiling of enzalutamide‐resistant cell lines and serum analysis identified ALCAM as marker of resistance in castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Fosfestrol and Modern Hormone Therapies for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fosfestrol (B1227026), a synthetic estrogen therapy, and modern hormonal agents used in the treatment of prostate cancer. The analysis is supported by a review of their mechanisms of action, clinical efficacy, and safety profiles, with quantitative data presented for direct comparison. Detailed experimental protocols and signaling pathway diagrams are included to provide a comprehensive resource for the scientific community.
Introduction and Overview
Hormone therapy has been a cornerstone of advanced prostate cancer treatment for decades, predicated on the principle that prostate cancer cell growth is driven by androgens.[1][2][3] Fosfestrol (diethylstilbestrol diphosphate), a prodrug of the potent estrogen diethylstilbestrol (B1670540) (DES), represents an older class of hormonal agents.[4][5] It induces a profound suppression of testosterone (B1683101) but is associated with significant toxicity.[4][6][7]
In contrast, modern hormone therapies offer more targeted mechanisms with generally improved safety profiles. These include Gonadotropin-Releasing Hormone (GnRH) agonists and antagonists, which form the backbone of androgen deprivation therapy (ADT), and the newer Androgen Receptor Pathway Inhibitors (ARPIs) that target the androgen receptor (AR) signaling axis with high specificity.[1][8][9] This guide will dissect the key differences between these approaches to inform research and development efforts.
Mechanism of Action
The therapeutic strategies of fosfestrol and modern hormonal agents, while both aimed at disrupting androgen-driven tumor growth, operate through distinct biological pathways.
Fosfestrol
Fosfestrol is a prodrug that is dephosphorylated in the body to its active form, diethylstilbestrol (DES).[4][5] Its mechanism is twofold:
-
Powerful Antigonadotropic Effects : As a potent estrogen, DES acts on the hypothalamus and pituitary gland to suppress the release of Luteinizing Hormone (LH), which in turn drastically reduces testicular testosterone production to castrate levels.[4][5] This suppression is rapid, often occurring within 12 hours of initiating therapy.[4]
-
Direct Cytotoxic Effects : High concentrations of fosfestrol and its metabolites have been suggested to exert direct cytotoxic effects on prostate cancer cells, potentially circumventing hormone resistance.[4][10]
Modern Hormone Therapies
Modern therapies target the androgen signaling pathway at different points with greater precision.
-
GnRH Agonists (e.g., Leuprolide, Goserelin) : These agents provide continuous stimulation to the GnRH receptors in the pituitary gland.[11][12] This initially causes a surge in LH and testosterone (a "flare") but is followed by receptor downregulation and desensitization, ultimately leading to a sustained decrease in LH secretion and subsequent testosterone suppression.[9][11][12]
-
GnRH Antagonists (e.g., Degarelix, Relugolix) : These drugs act as direct competitive inhibitors of GnRH receptors.[11] This action immediately blocks the secretion of LH and FSH, leading to a rapid reduction in testosterone without the initial flare seen with agonists.[9][11]
-
Androgen Synthesis Inhibitors (e.g., Abiraterone) : Abiraterone (B193195) blocks the enzyme CYP17A1, which is critical for androgen synthesis not only in the testes but also in the adrenal glands and within the tumor microenvironment.[1] This provides a more comprehensive suppression of androgens throughout the body.
-
Androgen Receptor Antagonists (e.g., Enzalutamide (B1683756), Apalutamide, Darolutamide) : These "second-generation" antiandrogens have a high binding affinity for the androgen receptor.[1][13] They competitively inhibit androgen binding, prevent the translocation of the receptor to the nucleus, and block its interaction with DNA, thereby inhibiting the transcription of target genes essential for tumor growth.[13][14][15]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the points of intervention for each therapeutic class.
Caption: Intervention points of GnRH modulators and Fosfestrol on the HPG axis.
Caption: Mechanism of action for ARPIs on the Androgen Receptor pathway.
Comparative Clinical Efficacy
The clinical application of fosfestrol is now primarily in the castration-resistant prostate cancer (CRPC) setting, often after other hormonal therapies have failed. Modern ARPIs are used in both castration-sensitive and castration-resistant disease.
Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Therapy Class | Key Metric | Reported Efficacy | Supporting Studies |
| Fosfestrol | PSA Response (>50% decline) | 55% - 79% | Orlando et al., Siddiqui et al., various retrospective studies[16][17][18] |
| Median Progression-Free Survival (PFS) | ~7 - 8.3 months | Orlando et al., Real-world data[16][17] | |
| Median Overall Survival (OS) | ~13 - 27.5 months (highly variable based on prior treatments) | Retrospective analyses[16][17][18] | |
| Abiraterone | PSA Response (>50% decline) | ~38% (post-chemotherapy) | COU-AA-301 |
| Median Overall Survival (OS) | 15.8 months vs 11.2 months with placebo (post-chemo) | COU-AA-301 | |
| Median Radiographic PFS (rPFS) | 16.5 months vs 8.3 months with placebo (chemo-naïve) | COU-AA-302 | |
| Enzalutamide | PSA Response (>50% decline) | ~54% (post-chemotherapy) | AFFIRM Trial |
| Median Overall Survival (OS) | 18.4 months vs 13.6 months with placebo (post-chemo) | AFFIRM Trial | |
| Median Radiographic PFS (rPFS) | 20.0 months vs 5.4 months with placebo (chemo-naïve) | PREVAIL Trial |
Note: Direct head-to-head trials between fosfestrol and modern ARPIs are lacking. Data is derived from separate studies in different patient populations and eras, making direct comparison challenging. Fosfestrol data often comes from heavily pre-treated patients in resource-limited settings.[17][18] A meta-analysis suggested enzalutamide may have a higher PSA response rate than abiraterone in mCRPC.[19]
Comparative Safety and Tolerability
The toxicity profiles represent one of the most significant distinctions between fosfestrol and modern agents.
| Adverse Event | Fosfestrol | GnRH Agonists/Antagonists | Abiraterone (+ Prednisone) | Enzalutamide |
| Cardiovascular | High risk of thrombosis (DVT/PE), edema, CHF[4][6][20] | Increased risk of cardiovascular events, metabolic syndrome[21] | Hypertension, hypokalemia, fluid retention[1] | Hypertension |
| Gynecomastia | Common and often severe[4][22] | Common | Less common | Common |
| Fatigue | Common | Common | Common | Common, potentially more than abiraterone[19][23] |
| Nausea/Vomiting | Very common (up to 80%)[4][10] | Rare | Mild | Mild |
| Bone Health | Protective effect (estrogenic) | High risk of osteoporosis, fractures[21] | Less risk than ADT alone | Less risk than ADT alone |
| Cognitive Effects | Not well-documented | Possible | Possible | Possible, may be slightly higher than abiraterone[23] |
| Hepatotoxicity | Possible liver damage[20] | Rare | Possible liver enzyme elevation | Rare |
Representative Experimental Protocol
The following describes a generalized protocol for a clinical trial evaluating a novel hormonal agent in mCRPC, based on common designs like the AFFIRM or PREVAIL trials.
Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study of [Experimental Agent] in Men with Metastatic Castration-Resistant Prostate Cancer.
1. Study Objectives:
-
Primary: To determine if [Experimental Agent] plus standard ADT improves Overall Survival (OS) or Radiographic Progression-Free Survival (rPFS) compared to placebo plus ADT.
-
Secondary: To evaluate the effect on time to PSA progression, PSA response rate, time to first skeletal-related event (SRE), safety, and quality of life.
2. Patient Population:
-
Inclusion Criteria: Adult males with histologically confirmed prostate adenocarcinoma; metastatic disease documented by bone or CT scan; castration-resistant disease (serum testosterone <50 ng/dL) with evidence of PSA or radiographic progression; ECOG performance status of 0-2.
-
Exclusion Criteria: Prior chemotherapy for mCRPC (for chemo-naïve trials); severe cardiovascular comorbidities; history of seizures (if relevant to drug profile); active infection.
3. Study Design & Treatment:
-
Patients are randomized in a 1:1 ratio.
-
Arm A: [Experimental Agent] administered orally at a specified dose daily, plus ongoing standard ADT (GnRH agonist/antagonist).
-
Arm B: Placebo administered orally daily, plus ongoing standard ADT.
-
Treatment continues until radiographic progression, unacceptable toxicity, or withdrawal of consent.
4. Assessments:
-
Screening: Baseline history, physical exam, laboratory tests, PSA, testosterone levels, ECG, and imaging (CT of abdomen/pelvis and whole-body bone scan).
-
On-Treatment:
-
PSA levels assessed every 4 weeks.
-
Radiographic imaging every 12 weeks.
-
Adverse event monitoring at each visit.
-
Quality of life questionnaires (e.g., FACT-P) at baseline and specified intervals.
-
-
Follow-up: Survival status is monitored every 3 months after discontinuation of treatment.
5. Statistical Analysis:
-
The primary endpoint (OS or rPFS) will be analyzed using a log-rank test stratified by baseline factors (e.g., performance status, presence of visceral metastases).
-
A Kaplan-Meier analysis will be used to estimate survival curves.
-
Secondary endpoints will be analyzed using appropriate statistical methods (e.g., Chi-square for response rates, Cox proportional hazards for time-to-event endpoints).
Caption: A typical workflow for a Phase III clinical trial in mCRPC.
Conclusion
Fosfestrol remains a potent hormonal agent capable of inducing significant PSA responses in patients with advanced, heavily pre-treated prostate cancer.[16][17] However, its utility is severely limited by a high incidence of serious cardiovascular and other toxicities.[4][6][20]
Modern hormone therapies, particularly GnRH antagonists and second-generation ARPIs like abiraterone and enzalutamide, represent a major advancement. They offer superior or comparable efficacy with more targeted mechanisms and manageable safety profiles, establishing them as the standard of care in both castration-sensitive and castration-resistant prostate cancer.[9][24] While direct comparative trials are absent, the collective evidence from large, randomized controlled studies firmly supports the superior therapeutic index of modern agents. Fosfestrol may still hold a niche role in resource-limited settings or as a salvage therapy after multiple lines of treatment have failed, but its toxicity profile necessitates careful patient selection and monitoring.[17][18] Future research will continue to focus on optimizing the sequencing of modern therapies and developing novel agents to overcome resistance.
References
- 1. Hormone therapy for prostate cancer | Canadian Cancer Society [cancer.ca]
- 2. Hormone therapy for prostate cancer - Mayo Clinic [mayoclinic.org]
- 3. Hormonal Therapy in Prostate Cancer: Historical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosfestrol - Wikipedia [en.wikipedia.org]
- 5. FOSFESTROL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. Fosfestrol - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 7. Fosfestrol: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 8. prostatecanceruk.org [prostatecanceruk.org]
- 9. Hormone Therapy for Prostate Cancer Fact Sheet - NCI [cancer.gov]
- 10. Phase I trial of high-dose fosfestrol in hormone-refractory adenocarcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. urologytimes.com [urologytimes.com]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. mdpi.com [mdpi.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. researchgate.net [researchgate.net]
- 16. Low-dose continuous oral fosfestrol is highly active in 'hormone-refractory' prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thieme-connect.com [thieme-connect.com]
- 19. Comparing the clinical efficacy and safety of abiraterone and enzalutamide in metastatic castration-resistant prostate cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mrmed.in [mrmed.in]
- 21. Androgen deprivation therapy for prostate cancer: new concepts and concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. Latest in Prostate Cancer Treatment | Cancer Treatment News | American Cancer Society [cancer.org]
Unveiling the Double-Edged Sword: Stilphostrol's Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive analysis of Stilphostrol (diethylstilbestrol diphosphate), a synthetic estrogen, reveals a complex profile of anticancer activity across various cancer cell lines. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's efficacy, its underlying mechanisms, and its performance relative to other established chemotherapeutic agents.
Abstract
This compound, and its active form diethylstilbestrol (B1670540) (DES), have demonstrated cytotoxic effects in a range of cancer cell lines, most notably in prostate and breast cancers. The primary mechanism of action involves the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways, including the MAPK pathway. This guide presents a cross-validation of its efficacy, offering a comparative analysis of its potency in different cancer contexts.
Comparative Efficacy of this compound
The cytotoxic effects of this compound and its active form, DES, have been quantified in several cancer cell lines, with notable activity observed in hormone-related cancers. The half-maximal inhibitory concentration (IC50) and lethal dose (LD50) values provide a measure of the drug's potency.
| Cancer Type | Cell Line(s) | Compound | IC50/LD50 (µM) | Reference(s) |
| Prostate Cancer | DU145, 1-LN, PC-3, LNCaP | DES/DESdP | 19-25 (LD50) | [1][2] |
| Breast Cancer | MCF-7 | DES | > 5 (cytotoxic) | |
| Breast Cancer | Not Specified | DES | 15 (EC50) | |
| Ovarian Cancer | CHO-K1 | DES | 10.4 (IC50) | [3] |
Note: this compound (DESdP) is a pro-drug that is converted to the active form, diethylstilbestrol (DES), in the body. The cytotoxic effects observed are attributed to DES. The data for MCF-7 indicates cytotoxicity at concentrations greater than 5 µM, but a specific IC50 value was not provided in the referenced study.
Unraveling the Mechanism: Signaling Pathways Modulated by this compound
This compound's anticancer activity is underpinned by its ability to interfere with critical cellular signaling pathways, primarily leading to apoptosis and cell cycle disruption.
In prostate cancer cells , DES has been shown to induce apoptosis in an estrogen receptor-independent manner[1]. Its effects on the Mitogen-Activated Protein Kinase (MAPK) pathway are multifaceted. Studies have indicated that DES can inhibit the activation of Extracellular signal-Regulated Kinase (ERK), a key promoter of cell proliferation[4]. Conversely, it can activate p38 kinase, which is involved in cell cycle arrest and apoptosis[4].
In non-small cell lung cancer , DES has been identified as an inhibitor of the ANO1 protein. This inhibition leads to a downstream reduction in the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and ERK1/2, both of which are crucial for cancer cell growth and survival.
In T-cell acute lymphoblastic leukemia (T-ALL) , DES has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.
Below is a generalized representation of the signaling pathways affected by this compound (DES) in cancer cells.
This compound's multifaceted impact on key cancer signaling pathways.
Experimental Protocols
The following are standardized protocols for key assays used to determine the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound (or DES)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound (or DES)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
The following diagram illustrates the workflow for assessing this compound's efficacy.
Workflow for evaluating the in vitro efficacy of this compound.
Comparative Analysis with Other Chemotherapeutics
Conclusion
This compound, through its active form DES, exhibits notable cytotoxic effects against a variety of cancer cell lines, particularly those of prostate and breast origin. Its mechanism of action involves the induction of apoptosis and cell cycle arrest through the modulation of multiple signaling pathways, including the MAPK pathway. While its potency appears to be in a similar range to some established chemotherapeutic agents in certain cell lines, a lack of direct comparative studies necessitates further research to definitively position its efficacy relative to current standard-of-care drugs. The provided protocols and pathway diagrams offer a foundational resource for researchers investigating the therapeutic potential of this compound.
References
- 1. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct estradiol and diethylstilbestrol actions on early- vs. late-stage prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Diethylstilbestrol Diphosphate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target effects of diethylstilbestrol (B1670540) diphosphate (B83284) (DES-DP) against alternative compounds. The information is supported by experimental data and detailed methodologies to aid in the evaluation of this synthetic estrogen's broader biological impact.
Diethylstilbestrol diphosphate (DES-DP), a prodrug of the potent nonsteroidal estrogen diethylstilbestrol (DES), has a history of clinical use in hormone-dependent conditions, notably prostate and breast cancer.[1] However, its therapeutic applications are overshadowed by a well-documented profile of significant off-target effects, stemming from its potent estrogenic activity and other molecular interactions. These effects not only limit its clinical utility but also serve as a critical case study in the long-term and transgenerational consequences of endocrine disruption.[2][3]
This guide delves into the molecular basis of DES-DP's off-target effects, presenting comparative data on its receptor binding affinity, impact on key signaling pathways, and a summary of its adverse effects in comparison to other hormonal agents. Detailed experimental protocols are also provided to facilitate further research in this area.
Comparative Analysis of Off-Target Effects
The off-target effects of DES-DP are primarily mediated by its active form, DES, which interacts with multiple cellular targets. A key aspect of its activity is its high affinity for estrogen receptors (ERα and ERβ), often exceeding that of the endogenous estrogen, estradiol.[4] This potent and sustained estrogenic signaling is the root of many of its adverse effects.
Quantitative Data Summary
The following tables summarize key quantitative data related to the off-target effects of DES-DP and its active metabolite, DES, in comparison to other relevant compounds.
Table 1: Comparative Estrogen Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA) (%) (Estradiol = 100%) | Dissociation Constant (Kd) (nM) |
| Diethylstilbestrol (DES) | ERα | 399.56[4] | 0.1[5] |
| ERβ | - | 0.4[5] | |
| Estradiol (E2) | ERα | 100[4] | 0.1[5] |
| ERβ | 100[5] | 0.4[5] | |
| Ethinyl Estradiol (EE2) | ERα | >100[4] | - |
| 4-hydroxytamoxifen | ERα | >100[4] | - |
| Genistein | ERα | <100[5] | - |
Note: RBA values can vary based on assay conditions. The data presented is for comparative purposes.
Table 2: Clinical Efficacy and Adverse Effects in Castration-Resistant Prostate Cancer (CRPC)
| Treatment | PSA Response (>50% decline) | Median Time to Progression (months) | Key Off-Target Effects/Side Effects |
| Diethylstilbestrol (DES) (1-3 mg/day) | 23-62%[3][6][7] | 4-9[6][7] | Cardiovascular events (thromboembolism, myocardial infarction, stroke), gynecomastia, fluid retention.[6][8][9] |
| Bicalutamide (B1683754) (50 mg/day) | 31%[7] | 12[7] | Gynecomastia, hot flashes, liver enzyme elevation.[10] |
| Abiraterone (B193195) Acetate (B1210297) (+ prednisone) | Pre-chemotherapy: 74.1% (DES-treated), 85.4% (DES-naïve)[6] | Pre-chemotherapy: 8.5 (DES-treated), 9.2 (DES-naïve)[6] | Hypertension, hypokalemia, fluid retention, cardiac events.[6][11] |
| Enzalutamide (B1683756) | Superior to bicalutamide[10] | Improved radiographic progression-free survival vs. ADT alone[12] | Fatigue, hypertension, seizures (rare).[10][13] |
Key Signaling Pathways Affected by Diethylstilbestrol
DES is known to disrupt critical developmental signaling pathways, leading to long-term and transgenerational health consequences. The Wnt and Hox gene networks are two of the most significantly affected.
Wnt Signaling Pathway
Developmental exposure to DES can lead to the deregulation of Wnt7a expression. This disruption is a pivotal event contributing to uterine, cervical, and vaginal malformations and cancers.[14][15] The transient but critical alteration of Wnt signaling during early development can lead to permanent "reprogramming" of tissues.
References
- 1. Cardiovascular Effects of Androgen Deprivation Therapy in Prostate Cancer Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diethylstilbestrol - Wikipedia [en.wikipedia.org]
- 3. Exposure to diethylstilbestrol during sensitive life stages: a legacy of heritable health effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular Adverse Events Associated with Prostate Cancer Treatment: A Disproportionality Analysis from the Food and Drug Administration Adverse Event Reporting System Database [mdpi.com]
- 6. Antitumour activity of abiraterone and diethylstilboestrol when administered sequentially to men with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diethylstilboestrol versus bicalutamide in hormone refractory prostate carcinoma: a prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Comparison of diethylstilbestrol, cyproterone acetate and medroxyprogesterone acetate in the treatment of advanced prostatic cancer: final analysis of a randomized phase III trial of the European Organization for Research on Treatment of Cancer Urological Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 11. Cardiovascular Effects of Androgen Deprivation Therapy in Prostate Cancer: Contemporary Meta-Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Enzalutamide plus Androgen Deprivation Therapy on Health-related Quality of Life in Patients with Metastatic Hormone-sensitive Prostate Cancer: An Analysis of the ARCHES Randomised, Placebo-controlled, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overall survival in patients with metastatic hormone-sensitive prostate cancer treated with enzalutamide or placebo plus androgen deprivation therapy who had prior local therapy: post hoc analysis of the phase 3 arches trial - UROONCO [uroonco.uroweb.org]
- 14. Direct effects of diethylstilbestrol on the gene expression of the cholesterol side-chain cleavage enzyme (P450scc) in testicular Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
A Comparative Analysis of Stilphostrol and Cyclophosphamide Combination Therapy in Prostate Cancer
For researchers and drug development professionals navigating the landscape of advanced prostate cancer therapeutics, this guide provides a comparative analysis of combination therapy involving Stilphostrol (diethylstilbestrol diphosphate) and cyclophosphamide (B585). This document synthesizes available data from key studies, presenting quantitative outcomes, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the efficacy and toxicity data from studies evaluating the combination of this compound and cyclophosphamide in patients with advanced, often hormone-refractory, prostate cancer.
Table 1: Efficacy of Diethylstilbestrol (B1670540) and Cyclophosphamide Combination Therapy
| Study (Year) | Number of Patients | Treatment Regimen | Objective Response Rate | Notes |
| Germá Lluch et al. (1982)[1] | 14 | Diethylstilbestrol or orchiectomy plus cyclophosphamide | 78% (11/14) | Two patients (14%) achieved complete regression. The mean duration of response was 9.5 months.[1] |
| Unspecified Pilot Study (1975)[2] | 11 | Diethylstilbestrol diphosphate (B83284) and cyclophosphamide | Not explicitly stated as a combined rate. | 6 of 7 patients had a good response to diethylstilbestrol diphosphate (mean duration 6.4 months). All 6 patients given cyclophosphamide had marked pain relief.[2] |
Table 2: Survival and Toxicity Outcomes
| Study (Year) | Median Survival | Key Toxicities/Side Effects |
| Germá Lluch et al. (1982)[1] | Mean survival of 14 months | Not detailed in the abstract. |
| Unspecified Pilot Study (1975)[2] | For patients on cyclophosphamide, 3 died at 12, 16, and 19 weeks. | Not detailed in the abstract. |
Experimental Protocols
Germá Lluch et al. (1982): Combination Therapy in Advanced Prostatic Adenocarcinoma[1]
-
Patient Population: 14 patients with histologically confirmed, untreated stage D prostatic adenocarcinoma with a poor prognosis.
-
Treatment Regimen: A combination of hormonal therapy (either diethylstilbestrol or orchiectomy) and chemotherapy (cyclophosphamide) was administered. Specific dosages and administration schedules were not available in the abstract.
-
Response Evaluation: Objective responses were evaluated, with some patients achieving complete regression. The criteria for response were not detailed in the abstract.
Pilot Study (1975): Management of Adenocarcinoma of Prostate[2]
-
Patient Population: 11 patients with terminal metastatic prostatic carcinoma.
-
Treatment Regimen: A pilot study evaluating the effectiveness of diethylstilbestrol diphosphate (this compound) and cyclophosphamide. The study design appears to have evaluated the agents sequentially or in combination, but the abstract lacks specific details on the protocol.
-
Response Evaluation: Response to diethylstilbestrol diphosphate was characterized as "good." For cyclophosphamide, the primary endpoint noted was "marked relief of pain and increased mobility."
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and cyclophosphamide stem from their distinct mechanisms of action, targeting both hormonal and cell division pathways.
This compound (Diethylstilbestrol Diphosphate) Signaling Pathway
This compound is a prodrug of diethylstilbestrol (DES), a synthetic nonsteroidal estrogen. Its primary mechanism in prostate cancer is the suppression of androgen production through negative feedback on the hypothalamic-pituitary-gonadal axis. Additionally, it is suggested to have direct cytotoxic effects on cancer cells.
Cyclophosphamide Signaling Pathway
Cyclophosphamide is an alkylating agent that requires metabolic activation in the liver. Its active metabolites cross-link DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells like cancer cells.[3][4]
Experimental Workflow
The following diagram illustrates a generalized workflow for a clinical study evaluating a combination therapy like this compound and cyclophosphamide, based on standard clinical trial phases.
References
A Comparative Analysis of the Cytotoxicity of Stilphostrol and Diethylstilbestrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of Stilphostrol (diethylstilbestrol diphosphate (B83284) or fosfestrol) and its active metabolite, Diethylstilbestrol (B1670540) (DES). This compound, a synthetic nonsteroidal estrogen, functions as a prodrug, undergoing dephosphorylation in vivo to release the biologically active DES. This comparison is supported by experimental data to assist researchers in evaluating these compounds for potential therapeutic applications.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and Diethylstilbestrol have been evaluated in various cancer cell lines. The following table summarizes the 50% lethal dose (LD50) values obtained from a key comparative study.
| Compound | Cell Line | Cell Type | LD50 (µM) | Citation |
| This compound (DESdP) | DU145 | Androgen-insensitive prostate cancer | 19-25 | [1] |
| Diethylstilbestrol (DES) | DU145 | Androgen-insensitive prostate cancer | 19-25 | [1] |
| This compound (DESdP) | 1-LN | Androgen-insensitive prostate cancer | 19-25 | [1] |
| Diethylstilbestrol (DES) | 1-LN | Androgen-insensitive prostate cancer | 19-25 | [1] |
| This compound (DESdP) | PC-3 | Androgen-insensitive prostate cancer | 19-25 | [1] |
| Diethylstilbestrol (DES) | PC-3 | Androgen-insensitive prostate cancer | 19-25 | [1] |
| This compound (DESdP) | LNCaP | Androgen-sensitive prostate cancer | 19-25 | [1] |
| Diethylstilbestrol (DES) | LNCaP | Androgen-sensitive prostate cancer | 19-25 | [1] |
It is important to note that the cytotoxic effects of this compound are dependent on its conversion to Diethylstilbestrol by phosphatases present in the serum of the cell culture medium[1]. This suggests that the intrinsic cytotoxicity of this compound is low, and its in vitro activity is a direct result of the liberated DES. Both compounds were found to be equally cytotoxic to the tested prostate cancer cell lines, irrespective of their androgen sensitivity[1].
Experimental Protocols
The following is a detailed methodology for a standard microculture tetrazolium (MTT) assay used to determine the cytotoxicity of this compound and Diethylstilbestrol.
Microculture Tetrazolium (MTT) Assay
This assay quantitatively measures cell viability by assessing the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., DU145, PC-3, LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and antibiotics)
-
This compound and Diethylstilbestrol stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium. Plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound or Diethylstilbestrol. A vehicle control (medium with the solvent used to dissolve the compounds) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is typically used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The LD50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of Diethylstilbestrol, and by extension this compound, are mediated through the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
DES has been shown to induce apoptosis in cancer cells through both estrogen receptor (ER)-dependent and independent mechanisms. The process involves the regulation of several key apoptotic proteins.
Caption: DES-induced apoptosis signaling pathway.
Cell Cycle Arrest
DES can also induce cell cycle arrest, primarily at the G2/M phase in some cancer cell types[1]. This prevents the cells from progressing through mitosis and leads to a halt in proliferation.
Caption: DES-induced G2/M cell cycle arrest.
Experimental Workflow
The overall workflow for comparing the cytotoxicity of this compound and Diethylstilbestrol using an in vitro cell-based assay is depicted below.
Caption: In vitro cytotoxicity testing workflow.
References
A Meta-Analysis of Historical Clinical Trials: Stilphostrol (Diethylstilbestrol Diphosphate) in the Management of Advanced Prostate Cancer
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a meta-analysis of historical clinical trials involving Stilphostrol (diethylstilbestrol diphosphate), a synthetic estrogen, in the treatment of advanced prostate cancer. Through a comprehensive review of pivotal studies, this document compares the efficacy and safety of this compound with its primary historical alternative, orchiectomy, and other hormonal agents of the era. This analysis is intended to offer a detailed perspective for researchers, scientists, and professionals in drug development on the therapeutic landscape of advanced prostate cancer in the mid-20th century, providing valuable context for current and future research.
Introduction
In the mid-20th century, the management of advanced prostate cancer was revolutionized by the discovery of its hormone-dependent nature. This led to the adoption of androgen deprivation therapy (ADT) as the standard of care. The two primary methods for achieving androgen suppression were surgical castration (orchiectomy) and the administration of exogenous estrogens, such as this compound. This compound, a prodrug of diethylstilbestrol (B1670540) (DES), emerged as a key therapeutic agent, offering a non-invasive alternative to surgery. This guide delves into the historical clinical data to provide a comparative analysis of these treatments.
Mechanism of Action of this compound (Diethylstilbestrol)
This compound is dephosphorylated in the body to its active form, diethylstilbestrol (DES). The antitumor effects of DES in prostate cancer are multifactorial:
-
Indirect Action via Hypothalamic-Pituitary-Gonadal Axis: DES exerts negative feedback on the hypothalamus and pituitary gland, leading to a significant reduction in luteinizing hormone (LH) secretion.[1][2] This, in turn, suppresses the production of testosterone (B1683101) by the testes.[1][2]
-
Direct Cytotoxic Effects: Studies have shown that DES can directly induce apoptosis (programmed cell death) in prostate cancer cells, independent of its effects on androgen levels.[3][4] This suggests a direct cellular mechanism of action that may be relevant even in castration-resistant disease.
-
Other Mechanisms: DES has also been shown to increase levels of sex hormone-binding globulin, further reducing the bioavailability of androgens, and may have direct effects on adrenal androgen synthesis.[1][2]
Comparative Efficacy of this compound and Alternatives
The Veterans Administration Cooperative Urological Research Group (VACURG) conducted seminal studies in the 1960s and 1970s that provided much of the foundational evidence for the management of advanced prostate cancer. These trials compared various doses of diethylstilbestrol with orchiectomy and placebo.
Key Clinical Trial Data Summary
| Treatment Arm | Number of Patients (evaluable) | Objective Response Rate | Median Time to Progression | Overall Survival | Key Findings |
| This compound/DES (5 mg/day) | Specific numbers varied across VACURG studies | Equivalent to orchiectomy | Not consistently reported in early studies | No significant difference compared to orchiectomy, but increased cardiovascular mortality[1][2] | Efficacious in androgen suppression but associated with significant cardiovascular toxicity. |
| This compound/DES (1 mg/day) | Specific numbers varied across VACURG studies | Similar efficacy to 5 mg dose for cancer control | Not consistently reported in early studies | Reduced cardiovascular toxicity compared to 5 mg dose[1][2] | Maintained anti-cancer efficacy with a more favorable safety profile. |
| Orchiectomy | Specific numbers varied across VACURG studies | Equivalent to DES (5 mg/day) | Not consistently reported in early studies | Similar to DES, but without the cardiovascular side effects of high-dose estrogen.[2] | The "gold standard" for androgen deprivation with a favorable long-term safety profile regarding cardiovascular events. |
| Estramustine Phosphate (B84403) | 236 (in a double-blind crossover trial with DES) | Longer duration without progression compared to DES (p < 0.01)[5] | Statistically superior to DES in several patient subcategories[5] | No significant difference in overall survival in some studies.[6] | Showed a therapeutic advantage over DES in terms of progression-free survival. |
| Placebo | Varied across studies | Significantly lower than active treatment arms | Shorter than active treatment arms | Poorer than active treatment arms | Demonstrated the clear benefit of hormonal therapies. |
Safety and Adverse Events
A major factor in the historical comparison of these treatments was their side effect profiles.
| Adverse Event | This compound/DES (especially 5 mg/day) | Orchiectomy | Estramustine Phosphate |
| Cardiovascular (Thromboembolism, Myocardial Infarction) | Significantly increased risk, a primary concern with the 5 mg dose.[1][2] | Minimal cardiovascular risk. | Lower cardiovascular toxicity than high-dose DES.[7] |
| Gynecomastia (Breast Enlargement and Tenderness) | Common and often pronounced. | Can occur, but generally less severe than with high-dose estrogens. | Can occur. |
| Gastrointestinal Disturbances | Less common. | Not a typical side effect. | More common than with DES.[5] |
| Hot Flashes | Not a typical side effect. | Common due to rapid testosterone withdrawal. | Can occur. |
| Psychological Impact | Less impact on body image than surgery. | Concerns about castration and body image were significant for patients.[8] | Less impact on body image than surgery. |
Experimental Protocols of Key Historical Trials
The VACURG studies were prospective, randomized clinical trials that enrolled patients with histologically confirmed prostate cancer.
Patient Population: Patients typically had advanced or metastatic prostate cancer (Stage C or D in the historical Jewett staging system).
Treatment Regimens:
-
Diethylstilbestrol: Administered orally at daily doses of 1 mg or 5 mg.
-
Orchiectomy: Bilateral surgical removal of the testes.
-
Placebo: An inert substance administered orally.
Endpoints:
-
Primary: Overall survival.
-
Secondary: Cancer-specific survival, time to disease progression, and incidence of adverse events, with a particular focus on cardiovascular complications.
Statistical Analysis: Survival curves were typically generated using the Kaplan-Meier method, and differences between treatment groups were assessed using log-rank tests.
Signaling Pathway and Experimental Workflow Diagrams
Diethylstilbestrol (DES) Signaling Pathway in Prostate Cancer
Caption: Diethylstilbestrol's dual mechanism in prostate cancer.
Generalized Experimental Workflow of VACURG Trials
Caption: Workflow of the VACURG prostate cancer trials.
Conclusion
The historical clinical trials of this compound (diethylstilbestrol diphosphate) established its efficacy as a cornerstone of hormonal therapy for advanced prostate cancer, comparable to orchiectomy in terms of tumor control. However, the significant cardiovascular toxicity associated with higher doses of DES, as highlighted by the VACURG studies, underscored the critical importance of balancing efficacy with safety. These findings led to the adoption of lower doses of DES and eventually paved the way for the development of newer hormonal agents with more favorable safety profiles. This meta-analysis serves as a reminder of the evolution of cancer therapeutics and the invaluable lessons learned from these pioneering clinical investigations.
References
- 1. Low-dose diethylstilbestrol for the treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estramustine phosphate compared with diethylstilbestrol. A randomized, double-blind, crossover trial for stage D prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of diethylstilbestrol or orchiectomy with buserelin and with methotrexate plus diethylstilbestrol or orchiectomy in newly diagnosed patients with clinical stage D2 cancer of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. auajournals.org [auajournals.org]
- 8. Treatment of metastatic prostate cancer. Factors that influence treatment selection and methods to increase acceptance of orchiectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Power of Stilphostrol: A Comparative Analysis
For Immediate Release
A deep dive into the apoptotic mechanism of Stilphostrol (diethylstilbestrol diphosphate) reveals a potent anti-cancer agent, particularly in hormone-insensitive prostate cancer. This guide provides a comparative analysis of this compound against established chemotherapeutic agents, doxorubicin (B1662922) and paclitaxel (B517696), offering researchers valuable insights supported by experimental data.
This compound, a synthetic estrogen, exerts its cytotoxic effects through a direct, estrogen receptor-independent mechanism, making it a continued subject of interest in oncology research.[1] Its primary mode of action involves the induction of apoptosis, or programmed cell death, a critical process in eliminating cancerous cells.
Mechanism of Action: A Cascade of Cellular Events
This compound's journey to inducing apoptosis begins with the generation of reactive oxygen species (ROS). This surge in ROS leads to oxidative stress and subsequent DNA damage, triggering a cascade of events that culminate in cell death. This process is intrinsically linked to the mitochondrial pathway of apoptosis.
Key molecular players in this compound-induced apoptosis include the Bcl-2 family of proteins, which regulate mitochondrial integrity. This compound appears to shift the balance in favor of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, the executioners of apoptosis, with caspase-3 playing a central role in the final stages of cell dismantling. Notably, lower levels of the anti-apoptotic protein Bcl-2 have been associated with a more favorable response to this compound treatment.
Comparative Performance: this compound vs. Standard Chemotherapies
To contextualize the efficacy of this compound, this guide compares its performance with two widely used chemotherapeutic agents, doxorubicin and paclitaxel, in prostate cancer cell lines.
Data Presentation: A Quantitative Look at Apoptotic Induction
The following tables summarize key quantitative data from in vitro studies, providing a direct comparison of the apoptotic potential of this compound, doxorubicin, and paclitaxel in prostate cancer cell lines.
Table 1: Cytotoxicity (IC50/LD50) in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50/LD50 (µM) | Citation(s) |
| This compound (DES) | PC-3 | ~21.7 | [2] |
| LNCaP | ~19.6 | [2] | |
| DU145 | ~20.6 | [3] | |
| Doxorubicin | PC-3 | 8.0 | [4] |
| LNCaP | 0.25 | [4] | |
| 22Rv1 | 0.234 | [5] | |
| Paclitaxel | PC-3 | 0.00516 | [6] |
| LNCaP | 0.05 | [7] | |
| DU145 | 0.00515 | [6] |
Table 2: Induction of Apoptosis (Percentage of Apoptotic Cells)
| Compound | Cell Line | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Hypodiploid) | Citation(s) |
| This compound (DES) | PC-3 | 15 | 72 | 22.3 | [2] |
| PC-3 | 30 | 72 | 34.5 | [2] | |
| Paclitaxel | PC-3 | 0.005 | 24 | 11.8 | [8] |
| PC-3M | 2 | 24 | ~25 | [9][10] | |
| PC-3M | 8 | 24 | ~50 | [9][10] |
Table 3: Caspase-3 Activation
| Compound | Cell Line | Concentration (µM) | Treatment Time (h) | Fold Increase in Caspase-3 Activity | Citation(s) |
| This compound (DES) | PC-3 | 1 | 8 | ~1.2 | [11] |
| LAPC-4 | 1 | 8 | ~1.3 | [11] | |
| Doxorubicin | PC-3 | 0.25 | 24 | Significant increase in caspase-3/7 activity | [12] |
| Paclitaxel | 4T1-Luc (Breast) | - | - | ~2-fold increase | [13] |
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental workflows, the following diagrams are provided.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Experimental workflow for apoptosis validation.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, doxorubicin, or paclitaxel for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Methodology:
-
Harvest cells after treatment and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Caspase Activity Assay (Luminometric)
-
Objective: To measure the activity of key executioner caspases (e.g., caspase-3/7).
-
Methodology:
-
Plate cells in a white-walled 96-well plate and treat with the compounds.
-
Add a luminogenic caspase substrate (e.g., a substrate containing the DEVD sequence for caspase-3/7) to each well.
-
Incubate at room temperature to allow for caspase cleavage of the substrate and generation of a luminescent signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of active caspase in the sample.
-
4. Western Blotting for Apoptosis-Related Proteins
-
Objective: To detect changes in the expression levels of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3).
-
Methodology:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound induces apoptosis in prostate cancer cells through a mechanism involving the generation of reactive oxygen species and the activation of the intrinsic mitochondrial pathway. While direct cross-study comparisons are challenging due to variations in experimental conditions, the available data suggests that this compound is a potent inducer of apoptosis, albeit at higher concentrations than paclitaxel and in some cases doxorubicin. Its efficacy in hormone-insensitive prostate cancer cells underscores its potential as a valuable therapeutic agent. Further research, including head-to-head comparative studies, is warranted to fully elucidate its clinical potential in the modern oncology landscape.
References
- 1. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. Synergy of BID with doxorubicin in the killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Induced Cytotoxicity of Doxorubicin by Using Apoferritin and Liposomal Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to paclitaxel increases the sensitivity to other microenvironmental stresses in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. dovepress.com [dovepress.com]
- 9. Paclitaxel Induces the Apoptosis of Prostate Cancer Cells via ROS-Mediated HIF-1α Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel Induces the Apoptosis of Prostate Cancer Cells via ROS-Mediated HIF-1α Expression [mdpi.com]
- 11. Direct estradiol and diethylstilbestrol actions on early- vs. late-stage prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxorubicin generates a pro-apoptotic phenotype by phosphorylation of EF-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Activity of Caspase-3 Regulates Susceptibility of Lung and Breast Tumor Cell Lines to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Stilphostrol and its Ester Derivatives for Oncological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Stilphostrol (diethylstilbestrol diphosphate) and its parent compound, diethylstilbestrol (B1670540) (DES), focusing on their performance and underlying mechanisms in the context of oncological research. While the primary clinical application of this compound has been in the treatment of advanced prostate cancer, this guide delves into the available experimental data to offer a broader perspective for drug development professionals.
Introduction to this compound and its Derivatives
This compound, a synthetic non-steroidal estrogen, is a water-soluble diphosphate (B83284) ester of diethylstilbestrol. It functions as a prodrug, undergoing dephosphorylation in the body to release the active compound, diethylstilbestrol (DES).[1] DES exerts its biological effects primarily through interaction with estrogen receptors (ERs), classifying it as a hormonal agent. However, at the high concentrations achieved through intravenous administration of this compound, direct cytotoxic effects on cancer cells have also been proposed.[2]
The rationale behind the development of ester derivatives of DES, such as this compound, was to improve its pharmacokinetic profile, including solubility and potentially targeted delivery. This guide will explore the available data comparing this compound to its active form, DES, and other reported analogs.
Performance and Efficacy: A Data-Driven Comparison
The following tables summarize the available quantitative data for this compound and DES, focusing on receptor binding affinity, in vitro cytotoxicity, and clinical efficacy in prostate cancer.
Table 1: Estrogen Receptor Binding Affinity
The binding affinity of DES and its analogs to the estrogen receptor (ER) is a critical determinant of their hormonal activity. The following table presents the relative binding affinities (RBA) and dissociation constants (Kd) from various studies. A higher RBA and a lower Kd indicate a stronger binding affinity.
| Compound | Receptor | Species | RBA (%) (Estradiol = 100%) | Kd (nM) | Reference(s) |
| Diethylstilbestrol (DES) | Nuclear ER | Rat | 245 ± 36 | 0.71 | [1][3] |
| Diethylstilbestrol (DES) | ER | Rat | 399.56 | - | [4] |
| Indenestrol A (IA-S enantiomer) | ER | Mouse | - | 0.67 | [1] |
| Indenestrol A (IA-R enantiomer) | ER | Mouse | - | 2.56 | [1] |
| Estradiol | Nuclear ER | Rat | 100 | - | [3] |
Table 2: In Vitro Cytotoxicity of Diethylstilbestrol
Studies have investigated the direct cytotoxic effects of DES on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Compound | IC50 (µM) | Reference(s) |
| CHO-K1 | Diethylstilbestrol (DES) | 10.4 (after 72h) | [5] |
| Balb/c 3T3 | Diethylstilbestrol (DES) | 1-13.7 (after 72h) | [5] |
| HepG2 | Diethylstilbestrol (DES) | 3.7-5.2 (after 72h) | [5] |
Note: Comparative IC50 data for a series of this compound ester derivatives in the same study are limited.
Table 3: Clinical Efficacy of this compound in Hormone-Refractory Prostate Cancer
The clinical efficacy of this compound is primarily documented in the context of hormone-refractory prostate cancer. Response is often measured by a decrease in prostate-specific antigen (PSA) levels.
| Study Population | Treatment Regimen | PSA Response Rate (>50% decrease) | Median Time to Progression | Reference(s) |
| Hormone-refractory prostate cancer | Diethylstilbestrol (DES) 2 mg daily | 27.5% | 4 months | [6][7] |
| Hormone-refractory prostate cancer | Low-dose DES | Efficacious with limited cardiovascular side effects | - | [6][7][8] |
Mechanism of Action: Signaling Pathways
This compound's mechanism of action is intrinsically linked to its active form, DES. DES primarily functions as a potent agonist of estrogen receptors, ERα and ERβ.[4] Upon binding, the receptor-ligand complex translocates to the nucleus and binds to estrogen response elements (EREs) on DNA, initiating the transcription of target genes involved in cellular processes like growth and differentiation.[4] At the high concentrations achieved with intravenous this compound, a direct cytotoxic effect, independent of the estrogen receptor, has been suggested.[2]
References
- 1. Multiple estrogen binding sites in the uterus: stereochemistry of receptor and non-receptor binding of diethylstilbestrol and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the cytotoxic activity of diethylstilbestrol and its mono- and diphosphate towards prostatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The relative binding affinity of diethylstilbestrol to uterine nuclear estrogen receptor: effect of serum and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. urotoday.com [urotoday.com]
- 7. Current role of diethylstilbestrol in the management of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating Stilphostrol's Efficacy in Castrate-Resistant Prostate Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Stilphostrol (diethylstilbestrol diphosphate), a synthetic estrogen, with modern standard-of-care alternatives for the treatment of castrate-resistant prostate cancer (CRPC). The comparison is based on available preclinical experimental data to evaluate its efficacy in relevant cancer models.
Executive Summary
Castrate-resistant prostate cancer (CRPC) presents a significant therapeutic challenge due to its progression despite androgen deprivation therapy. While newer androgen receptor (AR)-targeted agents like enzalutamide (B1683756) and abiraterone (B193195) have become mainstays in CRPC treatment, historical therapies such as this compound are being re-evaluated. Preclinical evidence suggests that this compound not only impacts systemic androgen levels but may also exert direct anti-tumor effects within the prostate cancer microenvironment. This guide synthesizes the available preclinical data on this compound and compares its mechanistic underpinnings and efficacy with current therapeutic options, providing a resource for researchers in the field of prostate cancer drug development.
Data Presentation: this compound vs. Modern CRPC Therapies
The following tables summarize the available preclinical data for this compound and the established efficacy of enzalutamide and abiraterone in CRPC models. It is important to note that direct head-to-head preclinical studies are limited, and the data is compiled from various experimental systems.
Table 1: Preclinical Efficacy of this compound in Prostate Cancer Models
| Model System | Treatment | Key Findings | Reference |
| Noble (Nb-H and Nb-R) Rat Prostatic Carcinoma | This compound (DESPP) and Diethylstilbestrol (B1670540) (DES) | Almost complete tumor growth inhibition, significantly better than castration. Suggests a direct tumor-inhibiting effect in addition to testosterone-lowering activity.[1] | [1] |
| Xenograft Model (Unspecified) | Diethylstilbestrol (DES) | Suppressed tumor androgen levels, an effect that was not dependent on the estrogen receptor.[2] | [2] |
Table 2: Established Preclinical Efficacy of Enzalutamide and Abiraterone in CRPC Models
| Model System | Treatment | Key Findings | General Reference |
| LNCaP and VCaP CRPC Xenografts | Enzalutamide | Significant inhibition of tumor growth, induction of apoptosis, and reduction in PSA levels. | Widely documented in preclinical studies |
| LNCaP and VCaP CRPC Xenografts | Abiraterone Acetate | Inhibition of intratumoral androgen synthesis, leading to reduced tumor growth and PSA levels. | Widely documented in preclinical studies |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for establishing and utilizing CRPC xenograft models to evaluate therapeutic efficacy.
Protocol 1: Establishment of a Castrate-Resistant LNCaP Xenograft Model
-
Cell Culture: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Male athymic nude mice (4-6 weeks old) are used.
-
Tumor Inoculation: A suspension of 1 x 10^6 LNCaP cells in 100 µL of a 1:1 mixture of RPMI-1640 and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers (Volume = (Length x Width^2) / 2).
-
Induction of Castrate-Resistance: When tumors reach a volume of approximately 200-300 mm³, surgical castration is performed.
-
CRPC Development: Tumors will initially regress post-castration and then recur, indicating the development of a castrate-resistant state. This is often accompanied by a rise in serum Prostate-Specific Antigen (PSA) levels.
-
Therapeutic Intervention: Once castrate-resistant tumors are established, animals are randomized into treatment and control groups to evaluate the efficacy of the test compound (e.g., this compound).
Protocol 2: Establishment of a Castrate-Resistant VCaP Xenograft Model
-
Cell Culture: VCaP cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Animal Model: Male SCID (Severe Combined Immunodeficiency) mice (4-6 weeks old) are utilized.
-
Tumor Inoculation: VCaP cells (2-5 x 10^6) in a 1:1 mixture of DMEM and Matrigel are subcutaneously injected into the flank of the mice.
-
Tumor Growth and Castration: Tumor growth is monitored as described for the LNCaP model. Castration is performed when tumors reach a volume of approximately 300-400 mm³.[3]
-
Development of Castrate-Resistance: Similar to the LNCaP model, an initial tumor regression followed by regrowth signifies the emergence of castrate-resistant tumors.[3]
-
Efficacy Studies: Upon establishment of CRPC xenografts, mice are randomized for therapeutic evaluation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in CRPC and the evaluation of this compound.
Caption: Proposed mechanisms of this compound in CRPC.
Caption: Experimental workflow for evaluating drug efficacy in CRPC xenograft models.
Caption: Simplified androgen receptor signaling pathway in prostate cancer.
References
- 1. The tumor-inhibiting effect of diethylstilbestrol and its diphosphate on the Nb-H and Nb-R prostatic carcinomas of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-dose diethylstilbestrol for the treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the VCaP Androgen Independent Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Stilphostrol: A Guide for Laboratory Professionals
Stilphostrol, also known as diethylstilbestrol (B1670540) diphosphate, is classified as a hazardous drug and requires specialized disposal procedures to ensure the safety of personnel and the environment. As a U-listed hazardous waste (U089), its disposal is regulated by the Environmental Protection Agency (EPA).[1] Improper handling and disposal of this compound can pose significant health risks, as it is recognized as a carcinogen and teratogen.[2] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting.
I. Immediate Safety Precautions and Spill Management
In the event of a this compound spill, immediate action is crucial to mitigate exposure and contamination.
For small spills of solid this compound:
-
Restrict Access: Immediately cordon off the spill area to prevent further contamination.
-
Wear Appropriate PPE: At a minimum, this includes double chemotherapy gloves, a disposable gown, and eye protection. A respirator may be necessary depending on the scale of the spill and the laboratory's safety protocols.
-
Dampen the Material: Gently dampen the spilled solid material with 60-70% ethanol (B145695) to prevent the generation of airborne dust.[3]
-
Transfer to a Hazardous Waste Container: Carefully transfer the dampened material into a designated, clearly labeled hazardous drug waste container.[3][4]
-
Decontaminate the Area: Use absorbent paper dampened with 60-70% ethanol to clean the spill area thoroughly.[3]
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads, gloves, and disposable PPE, must be placed in the hazardous drug waste container.[3][4][5]
For spills of this compound in solution:
-
Contain the Spill: Use absorbent pads to contain the liquid spill.
-
Follow Steps 2-6 as outlined for solid spills.
II. Step-by-Step Disposal Procedures for this compound Waste
All items that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly. This includes unused or expired product, contaminated labware, and personal protective equipment (PPE).
1. Waste Segregation:
-
Trace Waste: Items with minimal residual this compound, such as empty vials, packaging, and contaminated gloves or gowns, should be disposed of in a designated "trace chemotherapy" or hazardous drug waste container.[5][6] These containers are typically yellow or black and should be clearly labeled.[4]
-
Bulk Waste: Any container with more than a trace amount of this compound, including partially used vials, syringes with visible drug residue (even as little as 0.1 ml), and grossly contaminated materials, must be disposed of as "bulk" hazardous chemical waste.[5] These items should be placed in a separate, designated black RCRA (Resource Conservation and Recovery Act) hazardous waste container.[5]
2. Container Management:
-
All hazardous waste containers must be kept closed and sealed when not in use.[4]
-
Containers must be clearly labeled with "Hazardous Drug Waste" and the specific contents (this compound).[4]
-
Store waste containers in a designated, secure area with limited access.[4]
3. Final Disposal:
-
Never dispose of this compound or its contaminated waste down the sink or in the regular trash. [7][8] This is strictly prohibited and can lead to environmental contamination.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste containers.[5][7] Your EHS department will ensure that the waste is managed and disposed of in compliance with all federal, state, and local regulations.
III. Data Presentation: this compound Waste Classification
| Waste Type | Description | Disposal Container |
| Trace Waste | Empty vials, used gloves, gowns, and other materials with minimal residual contamination. | Designated "Trace Chemotherapy" or Hazardous Drug Waste Container (typically yellow or black). |
| Bulk Waste | Partially used vials, syringes with visible drug residue, and grossly contaminated items. | Designated "Bulk" RCRA Hazardous Waste Container (typically black). |
| Sharps | Needles and syringes used for this compound administration. | Puncture-resistant sharps container specifically for hazardous drug waste. |
IV. Experimental Protocols Cited
The disposal procedures outlined in this document are based on established safety protocols for handling hazardous drugs and do not refer to specific experimental research. The primary cited protocol is the immediate management of a chemical spill as detailed by the National Oceanic and Atmospheric Administration (NOAA).[3]
V. Mandatory Visualization: this compound Disposal Workflow
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
References
- 1. mde.maryland.gov [mde.maryland.gov]
- 2. nj.gov [nj.gov]
- 3. DIETHYLSTILBESTROL DIPHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. web.uri.edu [web.uri.edu]
- 6. ph.health.mil [ph.health.mil]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. mcfenvironmental.com [mcfenvironmental.com]
Personal protective equipment for handling Stilphostrol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Stilphostrol (also known as Diethylstilbestrol Diphosphate). The following procedures are designed to ensure safe handling, storage, and disposal of this substance.
This compound is a synthetic nonsteroidal estrogen and is considered a hazardous substance.[1] It is classified as a carcinogen, may damage fertility or an unborn child, and can cause skin, eye, and respiratory irritation.[2][3] Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure. The following equipment must be worn when handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Must be conforming to EN166 or NIOSH approved, with side-shields.[4] |
| Face Shield | To be worn in addition to safety glasses when there is a risk of splashing. | |
| Skin Protection | Gloves | Double chemotherapy gloves are recommended.[5] Nitrile gloves should be inspected before use and disposed of properly after handling.[4] |
| Protective Clothing | A lab coat or disposable gown designed to prevent skin exposure.[6] | |
| Respiratory Protection | Respirator | A NIOSH-approved supplied-air respirator with a full facepiece is required, especially in situations where dust may be generated.[7] |
Operational Plans: Handling and Storage
Handling:
-
Training: All personnel must be trained on the hazards and proper handling procedures for this compound before beginning any work.[7]
-
Ventilation: All handling of this compound should be done in a well-ventilated area or a chemical fume hood.[6] A Class I, Type B biological safety hood is recommended for mixing, handling, or preparing the substance.[7]
-
Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[2][7] Contaminated clothing should be removed immediately and washed before reuse.[2]
-
Avoid Dust Formation: When working with the solid form of this compound, care must be taken to avoid creating dust.[4][6]
Storage:
-
Container: Keep the container tightly closed and stored in a cool, dry, and well-ventilated place.[2][4]
-
Locked Storage: Store this compound in a locked area to restrict access.[2][6]
-
Incompatible Materials: Avoid storage with strong oxidizing agents, bases, strong acids, acid anhydrides, and acid chlorides.[3][6]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Waste Classification: this compound is considered a hazardous waste and must be disposed of according to federal, state, and local regulations.[5][7]
-
Waste Containers: Use designated, sealed, and properly labeled containers for this compound waste.[7] Special black RCRA containers may be required.[5]
-
Spill Residues: Any materials used to clean up a this compound spill should also be treated as hazardous waste and placed in a sealed container for disposal.[7]
-
Disposal Method: The preferred method for disposal is high-temperature incineration in a licensed hazardous waste facility.[8] Do not dispose of this compound down the drain or in the regular trash.[4][9]
Emergency Procedures
Spill Response:
In the event of a this compound spill, follow the workflow outlined below.
Caption: Workflow for a this compound spill response.
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. Seek medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist.
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][10]
References
- 1. Articles [globalrx.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. web.uri.edu [web.uri.edu]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. iwaste.epa.gov [iwaste.epa.gov]
- 9. fda.gov [fda.gov]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
